Product packaging for Creatinine-13C4(Cat. No.:)

Creatinine-13C4

Cat. No.: B15355190
M. Wt: 117.089 g/mol
InChI Key: DDRJAANPRJIHGJ-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Creatinine-13C4 is a useful research compound. Its molecular formula is C4H7N3O and its molecular weight is 117.089 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N3O B15355190 Creatinine-13C4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N3O

Molecular Weight

117.089 g/mol

IUPAC Name

2-imino-1-(113C)methyl-(2,4,5-13C3)1,3-diazolidin-4-one

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1,2+1,3+1,4+1

InChI Key

DDRJAANPRJIHGJ-JCDJMFQYSA-N

Isomeric SMILES

[13CH3]N1[13CH2][13C](=O)N[13C]1=N

Canonical SMILES

CN1CC(=O)NC1=N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Creatinine-13C4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comprehensive overview of Creatinine-13C4, a stable isotope-labeled internal standard crucial for the accurate quantification of creatinine in biological samples. Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function. The use of isotopically labeled creatinine, such as this compound, in methods like isotope dilution mass spectrometry, enhances the precision and accuracy of these measurements, which is vital in clinical diagnostics and drug development.

Chemical Structure and Properties

This compound is a synthetic isotopologue of creatinine where all four carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling provides a distinct mass shift, allowing for its differentiation from endogenous creatinine in mass spectrometry-based assays.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While a specific certificate of analysis for this compound was not publicly available, the properties of unlabeled creatinine and other isotopologues provide a strong basis for its expected characteristics.

PropertyValue (this compound)Value (Unlabeled Creatinine)Reference
Molecular Formula ¹³C₄H₇N₃OC₄H₇N₃O[1]
Molecular Weight 117.09 g/mol 113.12 g/mol [1][2]
CAS Number 1286953-05-660-27-5[1]
Appearance White to off-white solid (expected)White crystalline powder[3]
Melting Point Not available~300 °C (decomposes)[2]
Solubility in Water Not available90 mg/mL at 20°C[2]
Isotopic Purity Typically ≥98%Not applicableGeneral supplier specifications

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of creatinine in various biological matrices, including serum, plasma, and urine.[4][5] This is critical for:

  • Assessment of Renal Function: Accurate measurement of creatinine clearance is a cornerstone in diagnosing and monitoring kidney disease.

  • Clinical Trials: In drug development, monitoring renal function is essential to assess potential nephrotoxicity of new therapeutic agents.

  • Metabolomics Studies: As a stable isotope-labeled compound, it can be used in metabolic flux analysis to trace the fate of creatine and creatinine.

Experimental Protocols

Quantification of Serum Creatinine using LC-MS/MS

This protocol describes a typical workflow for the quantification of creatinine in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[5][6]

1. Sample Preparation:

  • To 50 µL of serum sample, add a known concentration of this compound internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and acetonitrile with formic acid.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Creatinine: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition of its corresponding precursor ion to a specific product ion.

    • Data Analysis: The concentration of creatinine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled creatinine and a constant concentration of this compound.

Signaling Pathways and Logical Relationships

It is important to note that this compound, as a stable isotope-labeled compound, does not have a direct role in cellular signaling pathways. Its utility lies in its chemical and physical similarity to endogenous creatinine, making it an ideal internal standard. However, its unlabeled precursor, creatine , is involved in cellular energy metabolism, which can indirectly influence various signaling pathways. The conversion of creatine to creatinine is a non-enzymatic dehydration reaction.

Creatine to Creatinine Conversion Pathway

The following diagram illustrates the synthesis of creatine and its subsequent non-enzymatic conversion to creatinine.

G cluster_synthesis Creatine Synthesis cluster_conversion Non-enzymatic Conversion Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine S-adenosyl methionine S-adenosyl methionine S-adenosyl methionine->Creatine GAMT S-adenosyl homocysteine S-adenosyl homocysteine S-adenosyl methionine->S-adenosyl homocysteine Creatine_phosphate Creatine Phosphate Creatine->Creatine_phosphate Creatine Kinase Creatinine Creatinine Creatine_phosphate->Creatinine Spontaneous Dehydration Phosphate Phosphate Creatine_phosphate->Phosphate Urinary Excretion Urinary Excretion Creatinine->Urinary Excretion

Caption: Biosynthesis of creatine and its conversion to creatinine.[7][8]

Experimental Workflow for Creatinine Quantification

The following diagram outlines the logical workflow for quantifying serum creatinine using LC-MS/MS with this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum Sample IS_Addition Add Creatinine-¹³C₄ Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Final_Result Final_Result Quantification->Final_Result Creatinine Concentration

Caption: Workflow for serum creatinine quantification by LC-MS/MS.[5][9]

References

An In-Depth Technical Guide to the Synthesis and Purification of Creatinine-¹³C₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Creatinine-¹³C₄, an isotopically labeled internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document details the synthetic pathway, purification protocols, and analytical characterization of the final product.

Introduction

Creatinine is a breakdown product of creatine phosphate in muscle and is a key biomarker for assessing renal function.[1][2] Isotope dilution mass spectrometry is the gold standard for accurate creatinine quantification, necessitating the use of a stable, isotopically labeled internal standard like Creatinine-¹³C₄.[1][3][4] The synthesis of such labeled compounds can be complex and costly.[1][3][4] This guide outlines a robust methodology for the synthesis and purification of high-purity Creatinine-¹³C₄.

Synthesis of Creatinine-¹³C₄

The synthesis of Creatinine-¹³C₄ is a multi-step process that begins with commercially available ¹³C-labeled precursors. The overall strategy involves the synthesis of ¹³C₄-labeled creatine, followed by its subsequent cyclization to form Creatinine-¹³C₄.

Synthesis of Creatine-¹³C₄

The synthesis of Creatine-¹³C₄ is adapted from the established method for producing [guanidino-¹³C]creatine.[5] This involves the condensation of [¹³C₂]Sarcosine with [¹³C₂]Cyanamide.

Experimental Protocol: Synthesis of Creatine-¹³C₄

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve [¹³C₂]Sarcosine (1 equivalent) in a suitable aqueous buffer (e.g., phosphate buffer, pH 8.0).

  • Addition of Cyanamide: To the stirring solution, add [¹³C₂]Cyanamide (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the solution to pH ~3-4 with hydrochloric acid to precipitate the crude Creatine-¹³C₄.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

  • Drying: Dry the crude Creatine-¹³C₄ under vacuum.

Cyclization of Creatine-¹³C₄ to Creatinine-¹³C₄

The conversion of creatine to creatinine is a spontaneous, non-enzymatic cyclization reaction that occurs via dehydration.[6][7][8] This process can be accelerated under mild acidic conditions and elevated temperatures.

Experimental Protocol: Cyclization to Creatinine-¹³C₄

  • Reaction Setup: Suspend the crude Creatine-¹³C₄ in a solution of dilute hydrochloric acid (e.g., 0.1 M HCl) in a round-bottom flask with a reflux condenser.

  • Reaction Conditions: Heat the suspension to 80-90°C with stirring. The solid will gradually dissolve as it converts to the more soluble Creatinine-¹³C₄. The reaction is typically complete within 2-4 hours. Monitor the conversion by HPLC or LC-MS.

  • Neutralization and Isolation: After completion, cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to a pH of ~7. The crude Creatinine-¹³C₄ will precipitate out of the solution.

  • Collection and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification of Creatinine-¹³C₄

Purification of the crude Creatinine-¹³C₄ is essential to achieve the high purity required for its use as an internal standard. A two-step purification process involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective method for removing bulk impurities.[9][10] Water is a suitable solvent for the recrystallization of creatinine due to its significant temperature-dependent solubility.[11]

Experimental Protocol: Recrystallization

  • Dissolution: In a beaker, add the minimum amount of hot deionized water (near boiling) to the crude Creatinine-¹³C₄ to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of ice-cold water, followed by a rinse with a cold, water-miscible organic solvent like ethanol to facilitate drying.

  • Drying: Dry the purified Creatinine-¹³C₄ crystals under vacuum.

Preparative HPLC

For achieving the highest purity (>99%), preparative reversed-phase HPLC is the method of choice. This technique separates the target compound from any remaining structurally similar impurities.

Experimental Protocol: Preparative HPLC

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-100% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 235 nm[12]
Injection Volume Dependent on sample concentration
  • Sample Preparation: Dissolve the recrystallized Creatinine-¹³C₄ in the initial mobile phase composition.

  • Chromatography: Perform the preparative HPLC separation using the conditions outlined in the table above.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent by rotary evaporation.

  • Lyophilization: Lyophilize the aqueous solution to obtain the final, high-purity Creatinine-¹³C₄ as a white solid.

Analytical Characterization

The identity, purity, and isotopic enrichment of the final product must be confirmed by appropriate analytical techniques.

Analytical TechniquePurposeExpected Results
LC-MS/MS Identity Confirmation and Purity AssessmentA single major peak with the correct mass-to-charge ratio for Creatinine-¹³C₄. Purity >99%.
¹H NMR Structural ConfirmationSpectrum consistent with the structure of creatinine, with the absence of signals from impurities.
¹³C NMR Isotopic Enrichment ConfirmationSpectrum showing enrichment at all four carbon positions.

LC-MS/MS Conditions for Analysis

ParameterValue
Column C18, 3.5 µm, 150 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B (isocratic)[13]
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Q1: m/z of [Creatinine-¹³C₄+H]⁺, Q3: Product ion m/z

Visualized Workflows

Synthesis_Workflow start Starting Materials: [¹³C₂]Sarcosine [¹³C₂]Cyanamide synthesis Synthesis of Creatine-¹³C₄ start->synthesis Condensation cyclization Cyclization to Creatinine-¹³C₄ synthesis->cyclization Acidic Hydrolysis recrystallization Recrystallization cyclization->recrystallization Crude Product hplc Preparative HPLC recrystallization->hplc Purified Intermediate analysis Analytical Characterization hplc->analysis Final Product final_product High-Purity Creatinine-¹³C₄ analysis->final_product QC Passed

Figure 1. Overall workflow for the synthesis and purification of Creatinine-¹³C₄.

Purification_Workflow crude_product Crude Creatinine-¹³C₄ recrystallization_step Dissolve in hot water, cool to crystallize crude_product->recrystallization_step filtration1 Vacuum Filtration recrystallization_step->filtration1 recrystallized_product Recrystallized Creatinine-¹³C₄ filtration1->recrystallized_product prep_hplc_step Preparative HPLC (C18 Column) recrystallized_product->prep_hplc_step fraction_collection Collect Pure Fractions prep_hplc_step->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization final_pure_product Final Pure Creatinine-¹³C₄ (>99%) lyophilization->final_pure_product

Figure 2. Detailed purification workflow for Creatinine-¹³C₄.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of high-purity Creatinine-¹³C₄. By following these protocols, researchers and drug development professionals can produce a reliable internal standard for use in sensitive bioanalytical assays, ensuring the accuracy and reproducibility of their results. The combination of a well-defined synthetic route with a robust, multi-step purification process yields a final product that meets the stringent requirements for isotope dilution mass spectrometry.

References

Creatinine-13C4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Creatinine-13C4, a stable isotope-labeled internal standard crucial for the accurate quantification of creatinine in clinical and research settings. This document outlines its chemical properties, its principal application in mass spectrometry-based assays, and a detailed experimental protocol for its use.

Core Data Presentation

For clarity and ease of comparison, the key quantitative data for this compound and its unlabeled counterpart, creatinine, are summarized in the table below.

PropertyThis compoundCreatinine
CAS Number 1286953-05-6[1][2]60-27-5[3][4][5]
Molecular Formula ¹³C₄H₇N₃O[1][2]C₄H₇N₃O[3][6]
Molecular Weight 117.088 g/mol [1][2]113.12 g/mol [4][5][6][7]

Metabolic Pathway of Creatine to Creatinine

Creatinine is the metabolic breakdown product of creatine and phosphocreatine. This conversion is a spontaneous, non-enzymatic reaction that occurs in muscle tissue. The diagram below illustrates this key metabolic relationship.

Creatine_Metabolism Creatine Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine  Creatine Kinase (reversible) Creatinine Creatinine Creatine->Creatinine Spontaneous, non-enzymatic cyclization (irreversible) Phosphocreatine->Creatinine Spontaneous, non-enzymatic cyclization (irreversible) Urine Excreted in Urine Creatinine->Urine

Caption: Metabolic conversion of creatine and phosphocreatine to creatinine.

Experimental Protocol: Quantification of Creatinine in Human Serum by LC-MS/MS

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise measurement of creatinine levels in biological fluids, which is a key indicator of renal function[2][8]. Below is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

Materials and Reagents
  • Creatinine standard (NIST Standard Reference Material 914a or equivalent)

  • This compound (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid

  • Human serum samples

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Creatinine Stock Solution (1 mg/mL): Accurately weigh and dissolve creatinine standard in HPLC-grade water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in HPLC-grade water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the creatinine stock solution with a surrogate matrix (e.g., charcoal-stripped serum or a proteinaceous solution) to achieve a concentration range relevant for clinical samples (e.g., 0.1 to 20 µg/mL).

  • Internal Standard Working Solution: Dilute the IS stock solution with a protein precipitation solvent (e.g., methanol with 0.1% formic acid) to a final concentration of 1 µg/mL.

Sample Preparation
  • Pipette 50 µL of serum sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable column for polar compound analysis, such as a C18 or HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient program to separate creatinine from other matrix components.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Creatinine: Precursor ion (m/z) 114 → Product ion (m/z) 44

    • This compound: Precursor ion (m/z) 118 → Product ion (m/z) 48

Data Analysis
  • Integrate the peak areas for both the creatinine and this compound MRM transitions.

  • Calculate the peak area ratio of creatinine to this compound for all samples, calibrators, and controls.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for this LC-MS/MS assay.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample (50 µL) Add_IS Add Internal Standard in Methanol (150 µL) Sample->Add_IS Vortex Vortex to Precipitate Protein Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Creatinine / this compound) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Sample Concentration Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: Experimental workflow for creatinine quantification by LC-MS/MS.

References

A Technical Guide to the Isotopic Purity and Enrichment of Creatinine-¹³C₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Creatinine-¹³C₄, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines the methodologies for assessing its isotopic composition, presents typical purity data, and details its application in sensitive and accurate quantification of creatinine in biological matrices.

Introduction to Isotopic Purity and Enrichment

In the realm of quantitative analysis using isotope dilution mass spectrometry (IDMS), the quality of the isotopically labeled internal standard is paramount. Two key parameters define this quality: isotopic purity and isotopic enrichment .

  • Isotopic Purity: This refers to the proportion of the labeled compound that is free from contamination by its unlabeled counterpart or other isotopologues. It is a measure of how exclusively the desired isotopically labeled molecule is present.

  • Isotopic Enrichment: This specifies the percentage of a particular atom in a molecule that has been replaced by its stable isotope. For Creatinine-¹³C₄, this indicates the percentage of carbon atoms that are ¹³C.

High isotopic purity and enrichment are critical to minimize interference and ensure the accuracy and precision of quantitative assays. Commercially available Creatinine-¹³C₄ is typically synthesized to have high isotopic enrichment, often exceeding 99 atom % ¹³C.

Quantitative Data on Isotopic Purity and Enrichment

While a detailed Certificate of Analysis for a specific lot of Creatinine-¹³C₄ is proprietary to the manufacturer, the following tables represent typical specifications for high-quality, commercially available standards used in demanding research and clinical applications.

Table 1: Representative Isotopic Purity of Creatinine-¹³C₄

ParameterSpecification
Chemical Purity≥98%
Isotopic Purity (¹³C₄)≥99%
Unlabeled Creatinine≤0.5%

Table 2: Representative Isotopic Enrichment of Creatinine-¹³C₄

IsotopeAtom % Enrichment
¹³C≥99%

Note: These values are representative and may vary between different manufacturers and batches. It is essential to refer to the Certificate of Analysis provided with the specific standard being used.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of Creatinine-¹³C₄ relies on high-resolution analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between unlabeled creatinine and Creatinine-¹³C₄ allows for their differentiation and quantification. High-resolution mass spectrometry can resolve the isotopic distribution of the labeled compound.

Detailed Methodology (LC-MS/MS):

  • Sample Preparation:

    • Prepare a stock solution of Creatinine-¹³C₄ in a suitable solvent (e.g., methanol or water with 0.1% formic acid).

    • Perform serial dilutions to obtain a concentration suitable for MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Full scan analysis to observe the entire mass spectrum and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis.

    • Full Scan Analysis: Acquire data over a mass range that includes the m/z of unlabeled creatinine (C₄H₇N₃O, ~114.05) and Creatinine-¹³C₄ ([¹³C]₄H₇N₃O, ~118.06).

    • Isotopic Purity Calculation: The isotopic purity is determined by comparing the peak area of the ¹³C₄ isotopologue to the sum of the peak areas of all other isotopologues (including unlabeled creatinine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information and can be used to determine the position and extent of isotopic labeling. ¹³C NMR directly detects the ¹³C nuclei, providing a quantitative measure of enrichment at each carbon position.

Detailed Methodology (¹³C NMR):

  • Sample Preparation:

    • Dissolve a sufficient amount of Creatinine-¹³C₄ (typically 5-10 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

    • Tune and match the probe for ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay (d1) that is at least 5 times the longest T₁ relaxation time of the carbon atoms to ensure quantitative results.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the four carbon atoms in the creatinine molecule.

    • The relative integrals of the ¹³C signals compared to a known internal standard or by quantitative ¹³C NMR methods will determine the enrichment at each carbon position.

Visualizations: Workflows and Pathways

Isotope Dilution Mass Spectrometry (IDMS) Workflow

The primary application of Creatinine-¹³C₄ is as an internal standard in IDMS for the accurate quantification of endogenous creatinine. The following diagram illustrates a typical workflow.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Serum, Urine) Spike Spike with known amount of Creatinine-¹³C₄ Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC Liquid Chromatography Separation Extract->LC Inject Extract MS Tandem Mass Spectrometry (MRM) LC->MS Ratio Measure Peak Area Ratio (Creatinine / Creatinine-¹³C₄) MS->Ratio Quant Quantify Endogenous Creatinine Concentration Ratio->Quant Cal Calibration Curve (Known Concentrations) Cal->Quant

Caption: Workflow for creatinine quantification using IDMS.

Simplified Metabolic Pathway of Creatine and Creatinine

Creatinine is the metabolic breakdown product of creatine and phosphocreatine. The following diagram illustrates this simplified pathway.

Creatine_Metabolism cluster_synthesis Synthesis in Liver & Kidneys cluster_muscle Muscle Tissue cluster_excretion Excretion Glycine Glycine GAA Guanidinoacetate Glycine->GAA AGAT Arginine Arginine Arginine->GAA AGAT Creatine Creatine GAA->Creatine GAMT SAM S-adenosyl methionine SAM->Creatine GAMT PCr Phosphocreatine Creatine->PCr Creatine Kinase Creatinine Creatinine PCr->Creatinine Non-enzymatic cyclization ADP ADP Urine Urine Creatinine->Urine ATP ATP

Caption: Simplified pathway of creatine and creatinine metabolism.[1][2][3][4][5]

Conclusion

The isotopic purity and enrichment of Creatinine-¹³C₄ are critical parameters that directly impact the reliability of quantitative bioanalytical methods. Through rigorous synthesis and purification processes, manufacturers can provide standards with high isotopic fidelity. The verification of these parameters using high-resolution mass spectrometry and NMR spectroscopy is essential for ensuring data quality in research and clinical settings. The use of Creatinine-¹³C₄ as an internal standard in isotope dilution mass spectrometry remains the gold standard for accurate and precise measurement of creatinine, a key biomarker of renal function.

References

Metabolic Fate of Orally Administered Creatinine-¹³C₄: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of orally administered, isotopically labeled creatinine, with a specific focus on Creatinine-¹³C₄. While direct studies on ¹³C₄-creatinine are limited, this document synthesizes data from studies utilizing other stable isotopes of creatine and creatinine to provide a robust understanding of its absorption, distribution, metabolism, and excretion (ADME).

Introduction

Creatinine is a breakdown product of creatine phosphate in muscle and is produced at a fairly constant rate by the body.[1] Its clearance from the body is a key indicator of renal function.[2][3][4][5] The use of isotopically labeled creatinine, such as Creatinine-¹³C₄, is a powerful tool in metabolic research and clinical diagnostics, allowing for precise tracing and quantification without the use of radioactive isotopes. Stable isotope dilution assays are fast and reliable for studying creatine metabolism and pharmacokinetics.[6] This guide details the expected metabolic pathway, quantitative data from related studies, and the experimental protocols necessary for conducting research with orally administered ¹³C₄-creatinine.

Metabolic Pathway of Creatinine

Creatinine is primarily formed from the non-enzymatic dehydration of creatine in skeletal muscle. Following oral administration, labeled creatinine is expected to be absorbed from the gastrointestinal tract, enter the systemic circulation, and be primarily excreted unchanged by the kidneys.

Absorption

Oral administration of creatine monohydrate has been shown to result in dose-dependent increases in plasma creatine levels.[7] While the oral bioavailability of creatine can be variable, studies with labeled creatine in rats have reported bioavailability ranging from approximately 16% to 53%, depending on the dose.[7] It is presumed that orally administered creatinine would follow a similar absorption pattern.

Distribution

Once absorbed, creatinine is distributed throughout the body's water. It is not significantly bound to plasma proteins, allowing for its free filtration by the glomeruli in the kidneys.

Metabolism

Creatinine itself is a metabolic endpoint and is not significantly metabolized further in the body. Studies involving the administration of labeled creatinine have shown its almost complete and immediate excretion in the urine, with none of the label being incorporated into tissue creatine, indicating that the conversion of creatine to creatinine is biologically irreversible.[8]

Excretion

The primary route of elimination for creatinine is renal excretion. This occurs through two main processes: glomerular filtration and, to a lesser extent, tubular secretion. The clearance of creatinine from the blood is therefore a good approximation of the glomerular filtration rate (GFR), a key measure of kidney function.[3][9][10]

Quantitative Data

The following tables summarize key quantitative parameters related to creatinine metabolism and renal function, derived from studies on creatine and creatinine.

ParameterValueSpeciesNotes
Oral Bioavailability (Creatine)15.69 ± 3.4% (high dose)RatDemonstrates that oral absorption is not complete.
Oral Bioavailability (Creatine)53.22 ± 11.2% (low dose)RatBioavailability is dose-dependent.
Peak Plasma Level (5g oral creatine)~120 mg/LHumanOccurs 1-2 hours post-ingestion.[11]
Elimination Half-Life (Creatine)~3 hoursHumanRequires dosing every 3-6 hours to maintain elevated plasma levels.[11]

Table 1: Pharmacokinetic Parameters of Oral Creatine

ParameterMaleFemaleUnits
Creatinine Clearance (Adult <40 years)107-13987-107mL/min
Serum Creatinine0.74 to 1.350.59 to 1.04mg/dL[4]
24-hour Urine Creatinine500-2000500-2000mg/day[2]

Table 2: Normal Creatinine Clearance and Serum Levels in Humans [2][3]

Experimental Protocols

This section details a typical experimental protocol for a pharmacokinetic study of orally administered ¹³C₄-creatinine in human subjects.

Subject Preparation
  • Inclusion/Exclusion Criteria: Define the subject population (e.g., healthy adults, specific patient groups). Exclude individuals with known renal impairment or those taking medications that could interfere with creatinine clearance.

  • Dietary Control: Subjects should follow a controlled diet for a period before and during the study to minimize variations in endogenous creatinine production. A diet low in creatine (e.g., avoiding red meat) is recommended.[12]

  • Fasting: Subjects should fast overnight prior to the administration of ¹³C₄-creatinine.

Dosing and Sample Collection
  • Dose Preparation: Prepare a solution of ¹³C₄-creatinine of a known concentration in a suitable vehicle (e.g., water). The dose will depend on the sensitivity of the analytical method.

  • Administration: Administer the ¹³C₄-creatinine solution orally.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into appropriate tubes (e.g., heparinized tubes).

  • Urine Collection: Collect a complete 24-hour urine sample. The collection period should start at the time of ¹³C₄-creatinine administration.

Sample Preparation and Analysis
  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Sample Clean-up: Use a protein precipitation or solid-phase extraction method to remove interfering substances from plasma and urine samples.

  • Analytical Method: Quantify the concentration of ¹³C₄-creatinine and endogenous creatinine in plasma and urine using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity.

    • Chromatography: Use a suitable C18 column for separation.

    • Mass Spectrometry: Employ stable isotope dilution with an appropriate internal standard (e.g., D3-creatinine). Monitor specific mass transitions for ¹³C₄-creatinine and endogenous creatinine.

Data Analysis
  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

  • Renal Clearance: Calculate the renal clearance of ¹³C₄-creatinine using the formula: Clearance = (Urine Concentration x Urine Volume) / (Plasma Concentration x Time).

Visualizations

Metabolic Pathway of Orally Administered Creatinine

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Kidney Oral Administration Oral Administration Absorption Absorption Oral Administration->Absorption ¹³C₄-Creatinine in Plasma ¹³C₄-Creatinine in Plasma Absorption->¹³C₄-Creatinine in Plasma Enters Bloodstream Glomerular Filtration Glomerular Filtration ¹³C₄-Creatinine in Plasma->Glomerular Filtration Tubular Secretion Tubular Secretion ¹³C₄-Creatinine in Plasma->Tubular Secretion Urine Excretion Urine Excretion Glomerular Filtration->Urine Excretion Tubular Secretion->Urine Excretion

Caption: Metabolic pathway of orally administered ¹³C₄-creatinine.

Experimental Workflow for a Pharmacokinetic Study

Subject Recruitment & Preparation Subject Recruitment & Preparation Oral Administration of ¹³C₄-Creatinine Oral Administration of ¹³C₄-Creatinine Subject Recruitment & Preparation->Oral Administration of ¹³C₄-Creatinine Timed Blood & 24h Urine Collection Timed Blood & 24h Urine Collection Oral Administration of ¹³C₄-Creatinine->Timed Blood & 24h Urine Collection Sample Processing (Plasma Separation) Sample Processing (Plasma Separation) Timed Blood & 24h Urine Collection->Sample Processing (Plasma Separation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Plasma Separation)->LC-MS/MS Analysis Data Analysis (Pharmacokinetics & Clearance) Data Analysis (Pharmacokinetics & Clearance) LC-MS/MS Analysis->Data Analysis (Pharmacokinetics & Clearance) Results & Interpretation Results & Interpretation Data Analysis (Pharmacokinetics & Clearance)->Results & Interpretation

Caption: Workflow for a ¹³C₄-creatinine pharmacokinetic study.

Conclusion

The use of orally administered ¹³C₄-creatinine provides a safe and effective method for studying creatinine metabolism and renal function. Based on data from similar labeled compounds, it is expected to be absorbed from the gastrointestinal tract, distributed in the body's water, and rapidly excreted unchanged by the kidneys. The experimental protocols outlined in this guide, particularly those employing LC-MS/MS, allow for the precise quantification of its pharmacokinetic properties. This information is invaluable for researchers and drug development professionals in the fields of nephrology, clinical pharmacology, and metabolic research.

References

An In-depth Technical Guide to the Stability and Storage of Creatinine-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Creatinine-13C4, a crucial internal standard in bioanalytical and clinical chemistry. Understanding the stability profile of this isotopically labeled compound is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This document outlines the factors influencing its stability, recommended storage protocols, and methodologies for stability assessment.

Introduction to this compound

This compound is a stable isotope-labeled version of creatinine, where four carbon atoms are replaced with the carbon-13 isotope. This modification results in a mass shift that allows for its use as an internal standard in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of endogenous creatinine. Given its critical role, maintaining the chemical and isotopic integrity of this compound is essential.

Factors Influencing the Stability of this compound

The stability of this compound, both in solid form and in solution, can be influenced by several environmental factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Creatinine is known to be sensitive to pH. The conversion of creatine to creatinine is influenced by pH, and extreme pH values can potentially lead to the degradation of the creatinine molecule itself.

  • Light: Exposure to light, particularly UV radiation, can provide the energy for photochemical degradation reactions.

  • Oxidizing Agents: The presence of strong oxidizing agents may lead to the chemical modification of the molecule.

  • Solvent: The choice of solvent for preparing stock and working solutions can impact stability. Protic solvents and the presence of reactive impurities can influence degradation rates.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available data for isotopically labeled creatinine and general best practices for chemical standards.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationAdditional Notes
Solid (Neat) -20°C or belowUp to 3 yearsStore in a tightly sealed, light-resistant container in a desiccator to protect from moisture.
2-8°CUp to 2 yearsFor shorter-term storage, refrigeration is acceptable if the container is well-sealed and protected from light.
Stock Solution -80°CUp to 6 monthsPrepare in a high-purity solvent (e.g., methanol, acetonitrile, or water). Use amber vials.
-20°CUp to 1 monthSuitable for shorter-term storage of stock solutions. Minimize freeze-thaw cycles.

Note: These recommendations are based on general guidelines for creatinine and its isotopically labeled analogs. It is crucial to consult the Certificate of Analysis provided by the specific supplier for their recommended storage conditions and expiry dates.

Potential Degradation Pathways

The primary degradation pathways for creatinine generally involve hydrolysis and oxidation. While this compound is chemically identical to unlabeled creatinine in its reactivity, understanding these pathways is crucial for identifying potential impurities that may arise during storage or in forced degradation studies.

The conversion of creatine to creatinine is a spontaneous, non-enzymatic process that can be influenced by pH and temperature. While the reverse reaction is not favored in vivo, the stability of the creatinine ring can be compromised under harsh conditions. Potential degradation could lead to the opening of the imidazole ring structure. Microbial degradation can also occur, leading to products such as 1-methylhydantoin and N-carbamoyl-sarcosine[1].

G Potential Degradation Pathways of Creatinine Creatinine Creatinine Hydrolysis Hydrolysis (e.g., extreme pH, high temp) Creatinine->Hydrolysis leads to Oxidation Oxidation (e.g., presence of oxidizing agents) Creatinine->Oxidation leads to Microbial Microbial Degradation Creatinine->Microbial leads to RingOpening Ring-Opened Products Hydrolysis->RingOpening OxidizedProducts Oxidized Derivatives Oxidation->OxidizedProducts Methylhydantoin 1-Methylhydantoin Microbial->Methylhydantoin NCarbamoylsarcosine N-Carbamoyl-sarcosine Methylhydantoin->NCarbamoylsarcosine

Potential Degradation Pathways of Creatinine

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves long-term and accelerated stability studies. The following outlines a general experimental protocol.

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

Table 2: Example HPLC-UV Method Parameters for this compound Analysis

ParameterCondition
Column Porous Graphitic Carbon (e.g., Hypercarb) or a suitable reversed-phase C18 column
Mobile Phase Isocratic or gradient elution with a mixture of water, acetonitrile, and an acid modifier (e.g., TFA or formic acid)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40°C
Detection UV at ~210 nm or Mass Spectrometry (for higher specificity)
Injection Volume 5 - 20 µL

This is a general method and should be optimized and validated for the specific application.

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and concentration.

  • Storage: Store the aliquots at the recommended long-term storage temperature (e.g., -20°C or -80°C) in tightly sealed, light-protected containers.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, retrieve a set of aliquots, allow them to reach ambient temperature, and analyze them using the validated stability-indicating method.

  • Evaluation: Compare the concentration and purity of the stored samples to the initial (time 0) sample.

  • Sample Preparation: Prepare aliquots as for the long-term study.

  • Storage: Store the aliquots at elevated temperatures (e.g., 40°C with 75% relative humidity) for a shorter duration.

  • Time Points: Analyze the samples at more frequent intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis and Evaluation: Follow the same analysis and evaluation procedure as the long-term study.

G Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points Prep Prepare Aliquots of This compound Solution T0 Analyze Time 0 Sample (Baseline) Prep->T0 LongTerm Long-Term Storage (e.g., -20°C) T0->LongTerm Accelerated Accelerated Storage (e.g., 40°C / 75% RH) T0->Accelerated Analysis Analyze Samples at Predetermined Intervals LongTerm->Analysis Accelerated->Analysis Compare Compare to Time 0 Data Analysis->Compare Report Generate Stability Report Compare->Report

Workflow for this compound Stability Testing

Summary and Best Practices

To ensure the highest quality of analytical data when using this compound as an internal standard, researchers and laboratory professionals should adhere to the following best practices:

  • Always consult the supplier's Certificate of Analysis for specific storage recommendations and expiration dates.

  • Store the neat compound and stock solutions at the recommended low temperatures (-20°C or -80°C) to minimize degradation.

  • Protect the material from light and moisture by using amber vials and storing in a desiccated environment.

  • Prepare fresh working solutions from the stock solution and use them within a short period.

  • Avoid repeated freeze-thaw cycles of stock solutions by preparing smaller, single-use aliquots.

  • Periodically verify the concentration and purity of stock solutions, especially if they have been stored for an extended period.

By following these guidelines, the integrity of this compound can be maintained, leading to more accurate and reproducible results in quantitative bioanalysis.

References

A Technical Guide to Commercially Available Creatinine-13C4 Standards for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes in complex biological matrices. This guide provides an in-depth overview of commercially available Creatinine-13C4, a crucial internal standard for the precise measurement of creatinine, a key biomarker for renal function.

This compound serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS) workflows, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use mitigates matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible quantification of endogenous creatinine. This is of particular importance in clinical research and drug development, where precise assessment of renal function is critical.

Commercially Available this compound Standards

A variety of suppliers offer this compound standards, each with specific product characteristics. The following table summarizes the quantitative data for this compound standards available from prominent suppliers to facilitate easy comparison for procurement.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaIsotopic PurityChemical PurityFormat
LGC Standards (incorporating Toronto Research Chemicals - TRC) This compoundTRC-C7815031286953-05-6¹³C₄H₇N₃ONot explicitly statedNot explicitly statedNeat solid
Sigma-Aldrich (Merck) Creatinine-1,2,3,4-¹³C₄C23851286953-05-6¹³C₄H₇N₃O≥99 atom % ¹³C≥98% (HPLC)Solid
Cambridge Isotope Laboratories, Inc. Creatinine (1,2,3,4-¹³C₄)CLM-84551286953-05-6¹³C₄H₇N₃O99 atom % ¹³C>98%Solid

Note: Product specifications are subject to change. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.

Experimental Protocol: Quantification of Creatinine in Human Serum using this compound and LC-MS/MS

This section outlines a detailed methodology for the quantification of creatinine in human serum using this compound as an internal standard. This protocol is a composite of established methods for creatinine analysis by LC-MS/MS.

1. Materials and Reagents:

  • This compound internal standard

  • Human serum samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

2. Standard and Internal Standard Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with methanol/water (50:50, v/v).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human serum into a microcentrifuge tube.

  • Add 20 µL of the working internal standard solution (this compound, 10 µg/mL).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 2% B; 0.5-2.5 min: 2-98% B; 2.5-3.0 min: 98% B; 3.1-5.0 min: 2% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions Creatinine: Q1 114.1 -> Q3 44.2; this compound: Q1 118.1 -> Q3 46.2
Collision Energy Optimized for specific instrument

5. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte (creatinine) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of prepared calibration standards against their known concentrations.

  • The concentration of creatinine in the serum samples is determined by interpolating their peak area ratios onto the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of creatinine in a biological sample using this compound as an internal standard with isotope dilution mass spectrometry.

Caption: Isotope Dilution Mass Spectrometry Workflow for Creatinine Quantification.

This workflow diagram visually represents the key stages of the analytical process, from sample collection to the final quantification of endogenous creatinine. The use of a stable isotope-labeled internal standard like this compound at an early stage is critical for correcting analytical variability throughout the procedure.

Navigating the Analytical Landscape: A Technical Guide to the Certificate of Analysis for Creatinine-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the essential data and methodologies presented in a Certificate of Analysis (C of A) for Creatinine-13C4. Understanding the components of a C of A is critical for ensuring the quality, identity, and purity of isotopically labeled standards used in research and drug development. This document will detail the key analytical data, outline the experimental protocols for its determination, and visualize the logical workflow of the certification process and the molecular structure of the analyte.

Core Data Presentation

A Certificate of Analysis for a stable isotope-labeled compound like this compound provides a comprehensive summary of its identity, purity, and isotopic enrichment. The following table encapsulates the typical quantitative data presented.

ParameterSpecificationResult
Identity
AppearanceWhite to off-white solidConforms
¹H NMR SpectrumConsistent with structureConforms
LC-MSConsistent with structureConforms
Purity
Purity by HPLC≥98%99.92%
Isotopic Enrichment
Isotopic Enrichment≥99 atom % ¹³C99.5 atom % ¹³C
Physical and Chemical Properties
Molecular Formula¹³C₄H₇N₃O¹³C₄H₇N₃O
Molecular Weight117.09117.09
CAS Number1286953-05-61286953-05-6

Experimental Protocols

The quantitative data presented in the Certificate of Analysis is derived from rigorous experimental testing. The following are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. The methodology for this compound is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

  • Column: A C18 reverse-phase column is typically employed for the separation of polar compounds like creatinine.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is used. The exact ratio is optimized to achieve good peak shape and resolution.

  • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

  • Detection: The UV detector is set to a wavelength where creatinine exhibits maximum absorbance, usually around 234 nm.

  • Procedure: A known concentration of the this compound sample is dissolved in the mobile phase and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to confirm the identity and determine the isotopic enrichment of this compound.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for creatinine analysis.

  • LC Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry: The mass spectrometer is set to monitor for the mass-to-charge ratio (m/z) of the molecular ion of this compound. For a compound with four ¹³C atoms, the expected molecular weight will be approximately 4 atomic mass units higher than unlabeled creatinine.

  • Procedure for Identity: The retention time of the sample is compared to that of a known standard, and the mass spectrum is analyzed to confirm the presence of the expected molecular ion.

  • Procedure for Isotopic Enrichment: The relative intensities of the mass isotopologues are measured. Isotopic enrichment is the mole fraction of the specific isotope expressed as a percentage[1]. For this compound, the abundance of the M+4 peak (all four carbons are ¹³C) is compared to the abundances of the M+3, M+2, M+1, and M+0 peaks to calculate the atom percent of ¹³C.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule. ¹H NMR is used to confirm that the chemical structure of the synthesized this compound is consistent with the expected arrangement of atoms.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.

  • Procedure: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed and compared to the known spectrum of creatinine to confirm the structural integrity of the molecule.

Visualizations

The following diagrams illustrate the workflow of a Certificate of Analysis and the chemical structure of this compound.

C_of_A_Workflow cluster_0 Manufacturing and Quality Control cluster_1 Analytical Testing cluster_2 Documentation Synthesis Synthesis In-Process_Testing In-Process_Testing Synthesis->In-Process_Testing QC Final_Product Final_Product In-Process_Testing->Final_Product Release Sampling Sampling Final_Product->Sampling Purity_Analysis Purity Analysis (e.g., HPLC) Sampling->Purity_Analysis Identity_Analysis Identity Analysis (e.g., LC-MS, NMR) Sampling->Identity_Analysis Isotopic_Enrichment Isotopic Enrichment (e.g., MS) Sampling->Isotopic_Enrichment Data_Review Data_Review Purity_Analysis->Data_Review Identity_Analysis->Data_Review Isotopic_Enrichment->Data_Review C_of_A_Generation Certificate of Analysis Generation Data_Review->C_of_A_Generation

Caption: Workflow for Generating a Certificate of Analysis.

Creatinine_13C4_Structure cluster_creatinine This compound C1 ¹³C N2 N C1->N2 N7 NH C3 ¹³C N2->C3 N4 N C3->N4 O6 =O C3->O6 C5 ¹³C N4->C5 C8 ¹³CH₃ N4->C8 C5->C1 H9 H₂ C5->H9

Caption: Chemical Structure of this compound.

References

Understanding Creatinine-13C4 for In Vivo Metabolic Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research and drug development, stable isotope labeling has emerged as a powerful tool for elucidating the dynamics of biological pathways in vivo. Among the various labeled compounds, Creatinine-13C4 offers a unique opportunity to trace the fate of creatinine, a key biomarker of renal function and muscle metabolism. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound for in vivo metabolic labeling studies.

Creatinine is the metabolic end-product of creatine and phosphocreatine, which are vital for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain.[1][2] It is produced at a relatively constant rate and cleared by the kidneys, making its serum and urine levels valuable indicators of glomerular filtration rate (GFR).[3][4] The use of isotopically labeled creatinine, such as this compound, allows researchers to distinguish between the endogenous pool and exogenously administered tracer, enabling the precise measurement of its turnover and clearance kinetics.

Core Principles of In Vivo Metabolic Labeling with this compound

In vivo metabolic labeling with this compound involves the administration of the labeled compound to a living organism and subsequent tracking of its incorporation and clearance over time. This technique allows for the determination of key pharmacokinetic parameters, providing insights into renal function and muscle metabolism under various physiological and pathological conditions.

The primary applications of this compound in metabolic research include:

  • Direct Measurement of Glomerular Filtration Rate (GFR): By measuring the clearance of intravenously administered this compound, a more accurate GFR can be determined compared to estimations based on endogenous creatinine levels, which can be influenced by factors such as muscle mass, diet, and age.

  • Assessment of Creatinine Turnover: The rate at which the endogenous creatinine pool is replaced by the labeled tracer provides a direct measure of creatinine turnover, reflecting the balance between its production from creatine and its clearance.

  • Drug Development and Nephrotoxicity Studies: this compound can be employed in preclinical and clinical studies to assess the impact of new drug candidates on renal clearance.[5][6] This is particularly valuable for identifying potential drug-induced nephrotoxicity.[7]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data relevant to the use of this compound and related compounds in in vivo studies.

ParameterValueOrganism/ModelMeasurement TechniqueReference
Creatine Turnover Rate 2.1 ± 0.7 %/dayHuman (muscle)13C Magnetic Resonance Spectroscopic Imaging (MRSI) with 13C4-creatine[8]
Creatinine Clearance (CrCl) - Normal Range 100 to 120 mL/minHealthy Adult MalesStandard Clinical Measurement[3]
Creatinine Clearance (CrCl) - Normal Range 90 to 110 mL/minHealthy Adult FemalesStandard Clinical Measurement[3]

Experimental Protocols

In Vivo Administration and Sample Collection

This protocol is an adapted general procedure for stable isotope tracer studies and should be optimized for specific experimental goals.

a. Tracer Administration (Intravenous Infusion):

  • Preparation of Infusate: Dissolve this compound in a sterile, pyrogen-free saline solution to a final concentration suitable for the intended dose and infusion rate. The exact concentration will depend on the animal model and the analytical sensitivity of the mass spectrometer.

  • Animal Preparation: Acclimatize the animal (e.g., rodent model) to the experimental conditions. For infusion studies, catheterization of a suitable blood vessel (e.g., jugular or femoral vein) is required.

  • Bolus-Infusion Protocol: To rapidly achieve a steady-state concentration of the tracer in the plasma, a primed-constant infusion is often employed.

    • Priming Bolus: Administer an initial bolus of the this compound solution to quickly raise the plasma concentration to the target level. The size of the bolus should be calculated based on the estimated volume of distribution.

    • Constant Infusion: Immediately following the bolus, start a continuous infusion at a rate calculated to maintain the target steady-state plasma concentration.

  • Administration Routes: While intravenous administration is common for precise pharmacokinetic studies, other routes such as intraperitoneal or oral gavage can be used depending on the research question.[9]

b. Sample Collection:

  • Blood Sampling: Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA). The sampling schedule should be designed to capture the key phases of tracer distribution and elimination. For kinetic studies, frequent sampling during the initial distribution phase is crucial.

  • Urine Collection: For clearance studies, timed urine collections are essential. This can be achieved using metabolic cages. Record the total volume of urine collected over each time interval.

  • Tissue Harvesting (Terminal Studies): At the end of the experiment, tissues of interest (e.g., kidney, muscle) can be collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Sample Preparation for Mass Spectrometry

a. Plasma/Serum Preparation:

  • Centrifuge the collected blood samples to separate plasma or allow clotting to obtain serum.

  • To precipitate proteins, add a known volume of a cold organic solvent (e.g., acetonitrile or methanol) to an aliquot of plasma/serum. A common ratio is 3:1 (solvent:plasma).

  • Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

b. Urine Preparation:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the urine sample with an appropriate solvent (e.g., mobile phase) to bring the creatinine concentration within the linear range of the mass spectrometer.

Mass Spectrometry Analysis (LC-MS/MS)

The following is a representative LC-MS/MS protocol for the quantification of creatinine, which can be adapted for this compound.

a. Liquid Chromatography (LC):

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the retention of polar compounds like creatinine.[10]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: Typically 5-10 µL.

b. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both endogenous (unlabeled) creatinine and this compound.

    • Endogenous Creatinine (12C4): The precursor ion is m/z 114, with product ions typically at m/z 44 and m/z 86.[11]

    • This compound: The precursor ion will be m/z 118 (114 + 4). The exact product ions would need to be determined by direct infusion of the this compound standard, but would be expected to be shifted by +4 Da as well.

  • Internal Standard: A stable isotope-labeled internal standard, such as d3-creatinine (m/z 117), is often used to correct for variations in sample preparation and instrument response.[12][13]

Table of Representative LC-MS/MS Parameters:

ParameterSetting
LC Column HILIC (e.g., Raptor HILIC-Si)[10]
Mobile Phase Acetonitrile/Ammonium Formate Buffer
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Endogenous) 114 -> 44
MRM Transition (Internal Std - d3-Creatinine) 117 -> 47
MRM Transition (this compound) 118 -> (To be determined empirically)

Mandatory Visualizations

Creatinine Metabolic Pathway

Creatinine Metabolism cluster_liver Liver/Kidney cluster_muscle Muscle Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate Creatine_synth Creatine Guanidinoacetate->Creatine_synth GAMT SAM S-Adenosyl Methionine SAH S-Adenosyl Homocysteine SAM->SAH Bloodstream Bloodstream Creatine_synth->Bloodstream Creatine_muscle Creatine Phosphocreatine Phosphocreatine Creatine_muscle->Phosphocreatine Creatine Kinase Creatinine Creatinine (Endogenous Pool) Creatine_muscle->Creatinine Non-enzymatic Phosphocreatine->Creatinine Non-enzymatic Creatinine->Bloodstream ATP ATP ADP ADP ATP->ADP Creatinine_13C4 This compound (Tracer) Creatinine_13C4->Bloodstream Administration Bloodstream->Creatine_muscle Kidney Kidney Excretion Bloodstream->Kidney

Caption: Metabolic pathway of endogenous creatinine synthesis and the introduction of this compound tracer.

Experimental Workflow for In Vivo Metabolic Labeling

Experimental Workflow start Start: In Vivo Model admin Administer this compound (e.g., IV Infusion) start->admin sample Collect Blood and Urine Samples at Timed Intervals admin->sample prep Sample Preparation (Protein Precipitation/Dilution) sample->prep analysis LC-MS/MS Analysis prep->analysis quant Quantify 12C- and 13C-Creatinine analysis->quant calc Calculate Enrichment, Turnover, and Clearance quant->calc end End: Data Interpretation calc->end

Caption: A generalized workflow for an in vivo metabolic labeling study using this compound.

Conclusion

This compound is a valuable tool for researchers and drug development professionals seeking to gain a deeper understanding of renal physiology and muscle metabolism. By enabling the direct measurement of creatinine kinetics, this stable isotope tracer offers a more precise alternative to traditional estimation methods. The experimental protocols and data analysis workflows outlined in this guide provide a framework for the successful implementation of in vivo metabolic labeling studies with this compound. As with any tracer study, careful experimental design and rigorous analytical validation are paramount to obtaining high-quality, interpretable data. The continued application of this technique holds promise for advancing our knowledge of metabolic diseases and for the development of safer and more effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of Creatinine-¹³C₄ in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a breakdown product of creatine phosphate in muscle, is a widely utilized biomarker for assessing renal function. Its concentration in biological fluids such as serum, plasma, and urine provides valuable insights into the glomerular filtration rate (GFR). Accurate and precise quantification of creatinine is paramount for the diagnosis and monitoring of kidney disease, as well as for dose adjustments of renally cleared drugs. While traditional methods like the Jaffe reaction and enzymatic assays are available, they can be susceptible to interferences.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for creatinine quantification due to its high specificity, sensitivity, and robustness.[2][3][4]

Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the preferred approach for achieving the highest accuracy and precision in LC-MS/MS assays. The internal standard, being structurally almost identical to the analyte, co-elutes and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. While deuterated creatinine (Creatinine-d₃) is commonly used, Creatinine-¹³C₄ offers an alternative with a higher mass shift, potentially moving it further from the isotopic distribution of the unlabeled analyte and reducing any potential for crosstalk.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of creatinine in biological matrices using Creatinine-¹³C₄ as an internal standard with LC-MS/MS.

Signaling and Metabolic Pathways

Creatinine is the end product of creatine metabolism. The diagram below illustrates the conversion of creatine to creatinine.

Creatine_Metabolism Creatine to Creatinine Conversion Pathway Creatine Creatine Creatine_Phosphate Creatine Phosphate Creatine->Creatine_Phosphate Creatine Kinase Creatinine Creatinine Creatine_Phosphate->Creatinine Non-enzymatic cyclization

Caption: Metabolic pathway of creatine to creatinine.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Below are protocols for plasma/serum and urine.

Plasma/Serum Protein Precipitation:

This is a rapid and straightforward method for removing proteins from plasma or serum samples.

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of acetonitrile containing the Creatinine-¹³C₄ internal standard at an appropriate concentration.[5]

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tube at 15,000 rpm for 3 minutes to pellet the precipitated proteins.[5]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Urine Dilution ("Dilute and Shoot"):

Due to the high concentration of creatinine in urine, a simple dilution is often sufficient.[2]

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, dilute 10 µL of urine with 990 µL of mobile phase containing the Creatinine-¹³C₄ internal standard. This represents a 1:100 dilution, which can be adjusted based on the expected creatinine concentration.

  • Vortex the mixture thoroughly.

  • If necessary, centrifuge the diluted sample to remove any particulates.

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of creatinine. HILIC is often preferred for its ability to retain and separate highly polar compounds like creatinine.[2]

ParameterReversed-Phase (C18)HILIC
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)HILIC column (e.g., 2.1 x 50 mm, 2.7 µm)[2]
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile10 mM Ammonium formate in Acetonitrile
Gradient Isocratic or gradient elution depending on the complexity of the sampleIsocratic or gradient elution
Flow Rate 0.3 - 0.5 mL/min0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C30 - 40 °C
Injection Volume 5 - 10 µL2 - 5 µL

Mass Spectrometry (MS/MS) Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of creatinine and Creatinine-¹³C₄.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow (Desolvation) 600 - 800 L/hr
Gas Flow (Cone) 50 - 150 L/hr

MRM Transitions:

The following MRM transitions should be monitored. The exact collision energies should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Creatinine 114.144.2100Optimize
Creatinine 114.186.1100Optimize
Creatinine-¹³C₄ (Internal Standard) 118.146.2100Optimize
Creatinine-¹³C₄ (Internal Standard) 118.190.1100Optimize

Note: The precursor ion for Creatinine-¹³C₄ is calculated based on the addition of four ¹³C atoms to the molecular formula of creatinine (C₄H₇N₃O).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the LC-MS/MS analysis of creatinine using Creatinine-¹³C₄ as an internal standard.

LCMSMS_Workflow General LC-MS/MS Workflow for Creatinine Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Creatinine-¹³C₄ Internal Standard Sample->Add_IS Precipitation_Dilution Protein Precipitation or Dilution Add_IS->Precipitation_Dilution Centrifugation Centrifugation Precipitation_Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection LC_Separation LC Separation (HILIC or C18) Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Creatinine Calibration->Quantification

Caption: Workflow for creatinine LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected from a validated LC-MS/MS method for creatinine analysis. The exact values will be instrument and method dependent.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linear Range 1 - 2000 ng/mL[6]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC < 15%< 15%± 15%
Medium QC < 15%< 15%± 15%
High QC < 15%< 15%± 15%

Conclusion

The use of Creatinine-¹³C₄ as an internal standard in LC-MS/MS analysis provides a robust, specific, and accurate method for the quantification of creatinine in various biological matrices. The detailed protocols and methodologies presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate this essential bioanalytical assay in their laboratories. The high quality of data obtained from this method is critical for reliable clinical diagnosis, patient monitoring, and the successful development of new therapeutic agents.

References

Application Notes and Protocols for Creatinine-¹³C₄ as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle tissue, is a crucial biomarker for assessing renal function. Its concentration in biological fluids such as serum and urine provides an indication of the glomerular filtration rate (GFR). Accurate and precise quantification of creatinine is therefore paramount in clinical diagnostics and research. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for creatinine measurement, offering superior specificity and accuracy compared to traditional methods like the Jaffe and enzymatic assays, which can be prone to interferences.

This document provides detailed application notes and protocols for the use of Creatinine-¹³C₄ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of creatinine in biological matrices. The stable isotope-labeled Creatinine-¹³C₄ serves as an ideal internal standard as it co-elutes with the unlabeled endogenous creatinine and exhibits identical ionization and fragmentation behavior, while being distinguishable by its mass-to-charge ratio (m/z). This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable and reproducible results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is then measured by the mass spectrometer. Since the chemical and physical properties of the analyte and the internal standard are nearly identical, any loss of analyte during sample preparation or fluctuations in instrument performance will affect both compounds equally, thus preserving the ratio. This allows for highly accurate determination of the analyte concentration.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Endogenous Creatinine (Unknown Amount) Mix Mixing and Equilibration Analyte->Mix IS Creatinine-¹³C₄ (Known Amount) IS->Mix Extract Extraction / Cleanup (e.g., Protein Precipitation) Mix->Extract LC Chromatographic Separation Extract->LC MS Mass Spectrometric Detection LC->MS Ratio Measure Peak Area Ratio (Creatinine / Creatinine-¹³C₄) MS->Ratio Calc Calculate Creatinine Concentration Ratio->Calc

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Materials and Reagents
  • Creatinine (≥99.8% purity)

  • Creatinine-¹³C₄ (≥98% isotopic purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human serum or urine for matrix-matched calibrators and quality controls

Instrumentation
  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Creatinine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of creatinine in ultrapure water.

  • Creatinine-¹³C₄ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Creatinine-¹³C₄ in ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the creatinine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution: Dilute the Creatinine-¹³C₄ stock solution with the same solvent to a final concentration appropriate for spiking into samples, calibrators, and quality controls.

Sample Preparation (for Serum)

A protein precipitation method is commonly employed for serum samples.

  • Pipette 50 µL of serum sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 20 µL of the Creatinine-¹³C₄ internal standard working solution and vortex briefly.

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 3 minutes to pellet the precipitated proteins.[1]

  • Transfer 50 µL of the supernatant to a clean tube and dilute with 50 µL of ultrapure water.[1]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

G start Start: 50 µL Serum Sample add_is Add 20 µL Creatinine-¹³C₄ IS start->add_is add_methanol Add 200 µL Cold Methanol add_is->add_methanol vortex1 Vortex 30 seconds add_methanol->vortex1 centrifuge Centrifuge 15,000 rpm, 3 min vortex1->centrifuge transfer_supernatant Transfer 50 µL Supernatant centrifuge->transfer_supernatant dilute Dilute with 50 µL Water transfer_supernatant->dilute to_lcms Inject into LC-MS/MS dilute->to_lcms

Figure 2: Serum Sample Preparation Workflow.

LC-MS/MS Method Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

ParameterTypical Value
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or HILIC column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 3 - 10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage ~4500 V
Source Temperature ~550 °C
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometric Transitions

The specific m/z transitions for creatinine and Creatinine-¹³C₄ should be optimized by infusing the individual standard solutions into the mass spectrometer. The following are the predicted transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Creatinine114.144.1, 86.1
Creatinine-¹³C₄ 118.1 46.1, 90.1

Note: The product ions correspond to the neutral loss of isocyanic acid (HNCO) and subsequent fragmentation.

Data Presentation and Method Performance

A well-validated method using Creatinine-¹³C₄ as an internal standard should demonstrate excellent linearity, accuracy, and precision.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of creatinine to Creatinine-¹³C₄ against the nominal concentration of the calibration standards. The curve is typically fitted with a linear regression model with a weighting factor of 1/x or 1/x².

Calibration LevelConcentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.5Example Value
21.0Example Value
35.0Example Value
410.0Example Value
550.0Example Value
6100.0Example Value
7200.0Example Value
Linearity (r²) > 0.99
Accuracy and Precision

Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low1.5Example Value95 - 105< 15< 15
Medium75.0Example Value90 - 110< 15< 15
High150.0Example Value90 - 110< 15< 15

Conclusion

The use of Creatinine-¹³C₄ as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of creatinine in biological matrices. This approach overcomes the limitations of traditional assays and is suitable for both clinical and research applications where reliable measurement of renal function is critical. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for the implementation of this methodology in the laboratory.

References

Application Notes and Protocols: Isotope Dilution Mass Spectrometry with Creatinine-¹³C₄ for Enhanced Renal Function Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of creatinine, a metabolic byproduct of muscle creatine phosphate, is paramount in the clinical assessment of renal function. The glomerular filtration rate (GFR), a key indicator of kidney health, is commonly estimated from serum creatinine levels. Traditional colorimetric (Jaffe) and enzymatic methods for creatinine quantification are susceptible to interferences from other endogenous substances, potentially leading to inaccurate GFR estimations. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold-standard reference method for creatinine measurement, offering superior accuracy and specificity.[1][2][3] This document provides detailed application notes and protocols for the use of IDMS with a ¹³C₄-labeled creatinine internal standard for the precise and reliable determination of creatinine in human serum, aiding in the critical evaluation of renal function in research and drug development.

The principle of Isotope Dilution Mass Spectrometry lies in the addition of a known quantity of an isotopically labeled version of the analyte (in this case, Creatinine-¹³C₄) to the sample. This "internal standard" is chemically identical to the endogenous analyte but has a different mass. By measuring the ratio of the unlabeled (native) creatinine to the labeled internal standard using a mass spectrometer, the concentration of the native creatinine can be determined with high precision, as the internal standard compensates for any sample loss during preparation and variations in instrument response.

Quantitative Data Summary

The implementation of IDMS-traceable methods has been crucial in standardizing creatinine measurements and improving the accuracy of GFR estimations. The following tables summarize the comparison of creatinine values obtained by IDMS, Jaffe, and enzymatic methods, as well as the certified values for a standard reference material.

Table 1: Comparison of Serum Creatinine Concentrations by Different Methods

Sample GroupIDMS (mg/dL)Jaffe Method (mg/dL)Enzymatic Method (mg/dL)Reference
Healthy Subjects (n=70)-0.79 ± 0.160.79 ± 0.15[4]
Diabetic Subjects (n=53)-0.96 ± 0.220.92 ± 0.29[4]
Hemodialysis Patients (n=126)11.3 ± 2.510.7 ± 2.310.5 ± 2.3[1]
General Population (n=60)-1.25 (mean)1.18 (mean)[5][6]

Note: Some studies did not include a direct IDMS measurement for all samples but used IDMS-traceable methods for comparison.

Table 2: Certified Creatinine Concentrations in NIST SRM 967a

MaterialCertified Concentration (mg/dL)Uncertainty (mg/dL)
Level I0.8470.018
Level II3.8770.082

Source: National Institute of Standards and Technology (NIST) Certificate of Analysis for SRM 967a.

Experimental Protocols

This section outlines a detailed protocol for the determination of creatinine in human serum using Isotope Dilution Mass Spectrometry with Creatinine-¹³C₄ as the internal standard.

Materials and Reagents
  • Creatinine (analytical standard)

  • Creatinine-¹³C₄ (isotopically labeled internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum samples

  • Standard Reference Material (e.g., NIST SRM 967a)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or HILIC column)

Standard and Sample Preparation
  • Preparation of Stock Solutions:

    • Prepare a stock solution of unlabeled creatinine in ultrapure water at a concentration of 1 mg/mL.

    • Prepare a stock solution of Creatinine-¹³C₄ in ultrapure water at a concentration of 1 mg/mL.

  • Preparation of Working Standards:

    • Prepare a series of working calibration standards by serially diluting the creatinine stock solution with a protein-free matrix (e.g., 7% bovine serum albumin in saline) to achieve concentrations spanning the expected clinical range (e.g., 0.1 to 20 mg/dL).

    • Prepare a working internal standard solution by diluting the Creatinine-¹³C₄ stock solution in 50:50 methanol:water to a final concentration of 10 µg/mL.

  • Sample Preparation:

    • Thaw serum samples and quality controls to room temperature.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of serum, calibrator, or quality control.

    • Add 50 µL of the working internal standard solution (Creatinine-¹³C₄) to each tube.

    • Vortex briefly to mix.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
  • LC Conditions:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Isocratic or a shallow gradient depending on the column and system (e.g., 85% B for 3 minutes)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Creatinine: Precursor ion (Q1) m/z 114 -> Product ion (Q3) m/z 44 and/or m/z 86[7][8]

      • Creatinine-¹³C₄: Precursor ion (Q1) m/z 118 -> Product ion (Q3) m/z 46 and/or m/z 90

    • Dwell Time: 100 ms

    • Collision Energy and other source parameters: Optimize for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification
  • Integrate the peak areas for both the native creatinine and the Creatinine-¹³C₄ internal standard for each sample, calibrator, and quality control.

  • Calculate the ratio of the peak area of creatinine to the peak area of Creatinine-¹³C₄.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the creatinine working standards.

  • Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Principle of Isotope Dilution Mass Spectrometry

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Endogenous Creatinine (Unknown Amount, m/z 114) Mix Mix Sample and Internal Standard Analyte->Mix IS Creatinine-¹³C₄ (Known Amount, m/z 118) IS->Mix Extract Protein Precipitation & Supernatant Collection Mix->Extract LC LC Separation Extract->LC MS Mass Spectrometry (Detection of m/z 114 and 118) LC->MS Ratio Calculate Peak Area Ratio (m/z 114 / m/z 118) MS->Ratio Concentration Determine Creatinine Concentration from Calibration Curve Ratio->Concentration

Caption: The principle of isotope dilution mass spectrometry for creatinine quantification.

Experimental Workflow for Creatinine IDMS

G Experimental Workflow for Creatinine IDMS start Start sample_prep Sample Preparation: - 50 µL Serum - Add 50 µL Creatinine-¹³C₄ IS - Protein Precipitation (Acetonitrile) start->sample_prep centrifuge Centrifugation (14,000 x g, 10 min, 4°C) sample_prep->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant lcms LC-MS/MS Analysis: - HILIC Column - ESI+ Mode - MRM Detection supernatant->lcms data_analysis Data Analysis: - Peak Integration - Calculate Area Ratio - Quantify using Calibration Curve lcms->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the analysis of serum creatinine by IDMS.

Logical Relationship of Creatinine Measurement and Renal Function Assessment

G Creatinine Measurement and Renal Function Assessment muscle Muscle Mass creatine Creatine Phosphate muscle->creatine creatinine_prod Creatinine Production creatine->creatinine_prod serum_creatinine Serum Creatinine Concentration creatinine_prod->serum_creatinine kidney Kidney serum_creatinine->kidney Filtered by gfr Glomerular Filtration Rate (GFR) serum_creatinine->gfr Used to Estimate kidney->gfr Determines renal_function Renal Function Assessment gfr->renal_function idms IDMS Measurement (Accurate & Precise) idms->serum_creatinine Measures

Caption: The relationship between creatinine metabolism, measurement, and renal function.

References

Quantifying Creatinine in Human Serum Using Isotope Dilution Mass Spectrometry with Creatinine-¹³C₄

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed protocol for the accurate quantification of creatinine in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Creatinine-¹³C₄. This isotope dilution mass spectrometry (IDMS) method is considered a reference method due to its high specificity and accuracy, minimizing interferences often seen with other methods like the Jaffe and enzymatic assays.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring precise and reliable measurement of serum creatinine for clinical research and diagnostic applications.

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled form of creatinine (Creatinine-¹³C₄) is added to the serum sample as an internal standard (IS). The IS is chemically identical to the endogenous creatinine but has a different mass due to the incorporation of ¹³C atoms. Both the analyte and the IS are co-extracted and analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte to the signal intensity of the IS is used to calculate the concentration of creatinine in the sample. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Materials and Reagents

  • Analytes and Standards:

    • Creatinine (≥99.8% purity)

    • Creatinine-¹³C₄ (or a suitable stable isotope-labeled analog like Creatinine-d₃) (≥98% purity)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Human Serum:

    • Patient serum samples

    • Pooled human serum for calibration standards and quality controls (QC)

    • Certified reference materials (e.g., NIST SRM 967) for method validation.[4][5]

Equipment

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 or HILIC column)

  • Microcentrifuge

  • Pipettes and tips

  • Vortex mixer

  • Autosampler vials

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve creatinine and Creatinine-¹³C₄ in ultrapure water to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the creatinine stock solution in ultrapure water to create a series of working standard solutions.

  • Internal Standard Working Solution (IS-WS):

    • Dilute the Creatinine-¹³C₄ stock solution with 50% methanol to a final concentration of 10 µg/mL.

  • Calibration Standards:

    • Prepare calibration standards by spiking pooled human serum with the appropriate creatinine working standard solutions to achieve a concentration range of approximately 4 to 900 µmol/L.[2]

  • Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations in pooled human serum in the same manner as the calibration standards.

Sample Preparation

A simple protein precipitation method is used for sample preparation.[1][3]

  • Pipette 50 µL of serum sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 100 µL of the IS-WS (Creatinine-¹³C₄ in 50% methanol) to each tube.

  • Vortex for 30 seconds.

  • Add 850 µL of acetonitrile to precipitate proteins.[1]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm) or HILIC column (e.g., 2.1 x 50 mm, 2.7 µm)[1][6]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 3 minutes[2]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Creatinine: m/z 114 → 44[4] Creatinine-¹³C₄: (dependent on the number of ¹³C atoms, e.g., for Creatinine-d₃: m/z 117 → 47)[4]
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Analysis and Quantification

  • Integrate the peak areas for the MRM transitions of creatinine and Creatinine-¹³C₄.

  • Calculate the peak area ratio of creatinine to Creatinine-¹³C₄.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance and Validation

The performance of this method should be validated according to established guidelines. Key validation parameters are summarized below.

Table 3: Summary of Method Performance Characteristics

ParameterTypical Performance
Linearity (R²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 4.4 µmol/L[2]
Intra-assay Precision (%CV) < 3.8%[2]
Inter-assay Precision (%CV) < 3.8%[2]
Accuracy/Bias Within ±5% of the nominal value[2][8]
Recovery 95-105%

Reference Intervals

Reference intervals for serum creatinine as measured by LC-MS/MS are generally lower than those obtained by less specific methods.[2]

Table 4: Example Serum Creatinine Reference Intervals (LC-MS/MS)

PopulationReference Interval (µmol/L)
Adult Men 46 - 101[2]
Adult Women 41 - 79[2]

Note: Each laboratory should establish its own reference intervals.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (50 µL) is_addition Add Internal Standard (Creatinine-¹³C₄) serum->is_addition protein_precip Protein Precipitation (Acetonitrile) is_addition->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: Experimental workflow for creatinine quantification.

isotope_dilution cluster_extraction Sample Processing cluster_detection Mass Spectrometry Detection serum_sample Serum Sample (Unknown amount of Creatinine) internal_standard Add Known Amount of Creatinine-¹³C₄ (IS) extraction Co-extraction of Creatinine and IS serum_sample->extraction internal_standard->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis creatinine_peak Creatinine Peak Area lcms_analysis->creatinine_peak is_peak IS Peak Area lcms_analysis->is_peak ratio_calculation Calculate Ratio (Creatinine Area / IS Area) creatinine_peak->ratio_calculation is_peak->ratio_calculation quantification Quantify Creatinine Concentration ratio_calculation->quantification

Caption: Principle of isotope dilution mass spectrometry.

References

Application Notes and Protocols: Creatinine-13C4 in Clinical Chemistry and Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine, a metabolic byproduct of creatine phosphate in muscle, is a crucial biomarker for assessing renal function.[1] Its clearance from the body is primarily via glomerular filtration, making its concentration in blood and urine a key indicator of kidney health.[1][2] While traditional colorimetric methods like the Jaffe reaction have been widely used, they are susceptible to interferences from other substances in the sample, leading to inaccurate results.[3][4]

Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for accurate creatinine quantification. This technique utilizes a stable isotope-labeled internal standard, such as Creatinine-13C4, which is chemically identical to the analyte but has a different mass. By adding a known amount of the labeled standard to the sample, any variations during sample preparation and analysis can be accounted for, leading to highly precise and accurate measurements. This application note provides an overview of the use of this compound in clinical chemistry and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This "internal standard" behaves identically to the endogenous creatinine throughout extraction, purification, and ionization. The mass spectrometer distinguishes between the endogenous (light) and the labeled (heavy) creatinine based on their mass-to-charge ratio (m/z). The ratio of the signals from the two forms is then used to calculate the exact concentration of the endogenous creatinine, effectively nullifying any sample loss or matrix effects.

Advantages of Using this compound in IDMS

  • High Accuracy and Precision: IDMS is recognized as a definitive method for creatinine measurement due to its ability to correct for analytical variations.[5]

  • Enhanced Specificity: LC-MS/MS methods can separate creatinine from interfering substances, a significant advantage over less specific methods like the Jaffe assay.[3][4]

  • Reduced Matrix Effects: The co-elution of the analyte and the internal standard helps to compensate for ion suppression or enhancement in complex biological matrices like serum and urine.

  • Traceability to Reference Standards: Assays using this compound can be made traceable to certified reference materials from institutions like the National Institute of Standards and Technology (NIST).[1]

Applications in Clinical Diagnostics and Drug Development

  • Routine Kidney Function Testing: Accurate measurement of serum and urine creatinine is fundamental for calculating the estimated glomerular filtration rate (eGFR), a key indicator of kidney function.[1]

  • Chronic Kidney Disease (CKD) Monitoring: Precise monitoring of creatinine levels over time is crucial for managing patients with CKD and evaluating the effectiveness of treatments.

  • Drug Development: In clinical trials, accurate assessment of renal function is vital to monitor for potential nephrotoxicity of new drug candidates.

  • Metabolic Research: Stable isotopes like this compound can be used in metabolic studies to trace the kinetics of creatinine production and excretion.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS methods for creatinine quantification using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters for Serum Creatinine LC-MS/MS Assay

ParameterTypical Performance
Linearity Range4.4 - 885.0 µmol/L[3]
Lower Limit of Quantification (LLOQ)4.4 µmol/L[3]
Intra-assay Precision (%CV)1.15% - 3.84%[3]
Inter-assay Precision (%CV)< 8%
Accuracy (Bias vs. Reference Method)-2.1% (vs. Enzymatic), 1.06% (Average)[3][4]
Recovery99.1% - 99.2%[1]

Table 2: Method Validation Parameters for Urine Creatinine LC-MS/MS Assay

ParameterTypical Performance
Linearity Range7.50 - 300 mg/dL[6]
Within-run Precision (%CV)2.84% - 3.59%[6]
Between-run Precision (%CV)3.28% - 4.01%[6]
AccuracyHigh correlation with reference methods

Experimental Protocols

Protocol 1: Quantification of Creatinine in Human Serum using LC-MS/MS

This protocol describes a typical procedure for the analysis of creatinine in serum samples using this compound as an internal standard.

1. Materials and Reagents:

  • Creatinine standard

  • This compound (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Human serum samples

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Solutions:

  • Creatinine Stock Solution (1 mg/mL): Accurately weigh and dissolve creatinine in deionized water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water.

  • Working Standard Solutions: Serially dilute the creatinine stock solution with a suitable solvent (e.g., 20% methanol in water) to prepare a series of calibration standards.[3]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of approximately 1 µg/mL in a suitable solvent.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.[3]

  • Add 20 µL of the Internal Standard Working Solution to each tube.[3]

  • Add 200 µL of cold methanol to each tube to precipitate proteins.[3]

  • Vortex the tubes for 30 seconds.[3]

  • Centrifuge at 15,000 rpm for 3 minutes to pellet the precipitated proteins.[3]

  • Transfer 50 µL of the supernatant to an autosampler vial.[3]

  • Add 50 µL of deionized water to the vial.[3]

  • Cap the vial and vortex briefly.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A HILIC column (e.g., Raptor HILIC-Si, 2.7 µm, 50 mm x 2.1 mm) is often preferred for retaining the polar creatinine molecule.[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 3 µL[3]

  • LC Gradient: A suitable gradient to ensure separation of creatinine from other sample components. A fast isocratic method may also be possible with a HILIC column.[7]

  • MS Settings (Positive ESI Mode):

    • Ion Source Temperature: e.g., 500 °C

    • IonSpray Voltage: e.g., 5500 V

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Creatinine: Precursor ion (m/z) 114 -> Product ion (m/z) 44 and/or 86[8]

      • This compound: Precursor ion (m/z) 118 -> Product ion (m/z) 48 and/or 90 (inferred from creatinine fragmentation)

5. Data Analysis:

  • Integrate the peak areas for the creatinine and this compound MRM transitions.

  • Calculate the peak area ratio (Creatinine / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Creatinine in Human Urine using LC-MS/MS

This protocol outlines a procedure for analyzing creatinine in urine, which typically requires a significant dilution step.

1. Materials and Reagents:

  • Same as for serum analysis.

  • Human urine samples.

2. Preparation of Solutions:

  • Same as for serum analysis.

3. Sample Preparation (Dilution):

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[8]

  • Perform a serial dilution of the urine sample. A 2000-fold dilution with deionized water is often necessary due to the high concentration of creatinine in urine.[8]

  • Pipette an aliquot of the diluted urine into a microcentrifuge tube.

  • Add the Internal Standard Working Solution.

  • Vortex and transfer to an autosampler vial.

4. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are generally the same as for serum analysis.

5. Data Analysis:

  • The data analysis procedure is the same as for serum, with the final calculated concentration multiplied by the dilution factor to obtain the original urine creatinine concentration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Serum or Urine Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Serum Dilution Dilution (for Urine) Add_IS->Dilution Urine Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Vial_Transfer Transfer to Autosampler Vial Supernatant_Transfer->Vial_Transfer Dilution->Vial_Transfer LC_Separation LC Separation (HILIC Column) Vial_Transfer->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM Mode) ESI_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Creatinine / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Sample Concentration Calibration_Curve->Concentration_Determination

Caption: Experimental workflow for creatinine quantification using IDMS.

Logical_Relationship cluster_methods Creatinine Measurement Methods cluster_attributes Method Attributes Jaffe Jaffe Reaction Specificity Specificity Jaffe->Specificity Low Accuracy Accuracy Jaffe->Accuracy Lower Interference Susceptibility to Interference Jaffe->Interference High Enzymatic Enzymatic Methods Enzymatic->Specificity Improved Enzymatic->Accuracy Good Enzymatic->Interference Moderate IDMS Isotope Dilution MS (IDMS) with this compound IDMS->Specificity High IDMS->Accuracy High IDMS->Interference Very Low Gold_Standard Considered 'Gold Standard' IDMS->Gold_Standard

Caption: Comparison of creatinine measurement methods.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry offers a highly accurate, specific, and robust method for the quantification of creatinine in clinical and research settings. This approach overcomes the limitations of traditional assays, providing reliable data for the assessment of renal function and for use in drug development pipelines. The detailed protocols provided herein serve as a guide for the implementation of this advanced analytical technique.

References

Application Notes and Protocols: Dosing Recommendations for Creatinine-13C4 in Human Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatinine-13C4 is a stable isotope-labeled form of creatinine that serves as a valuable tracer in human metabolic research. Its use allows for the precise tracking of creatinine kinetics, renal function assessment, and muscle mass estimation without the use of radioactive isotopes. These application notes provide an overview of dosing recommendations, experimental protocols, and the underlying metabolic pathways relevant to the use of this compound in human studies. The information is intended to guide researchers in designing and implementing studies utilizing this powerful research tool.

Quantitative Data Summary

The administration of this compound in human studies is primarily for tracer kinetic studies to assess renal function and creatinine metabolism. Dosing is highly dependent on the specific research question, the analytical sensitivity of the mass spectrometry instrumentation, and the chosen route of administration. While a single universal dose is not established, the following tables summarize dosing information from related studies involving isotopically labeled creatine (a precursor to creatinine) and general pharmacokinetic principles.

Table 1: Dosing Recommendations for Isotopically Labeled Creatine/Creatinine in Human Studies

CompoundApplicationRoute of AdministrationDosing RegimenStudy PopulationReference
13C4-Creatine (15% enriched)Muscle Creatine Metabolism (MRSI)Oral20 g/day for 4 days (administered in four 5 g doses)Healthy volunteers and neuromuscular patients[1][2]
D3-CreatineMuscle Mass EstimationOral30 mg single doseOlder adults
14C-CreatinineRenal Clearance StudyOral/IntravenousDose not specifiedHealthy volunteers[3]

Table 2: Typical Pharmacokinetic Parameters of Creatinine in Healthy Adults

ParameterValueDescriptionReference
Volume of Distribution (Vd)~53.9 LApparent volume into which creatinine distributes in the body.[4]
Clearance (CL)~7.92 L/hourVolume of plasma cleared of creatinine per unit time.[4]
Endogenous Generation Rate~68.0 mg/hourRate of creatinine production from muscle creatine.[4]
Half-life (t½)~4-5 hoursTime required for the plasma concentration to reduce by half.

Signaling and Metabolic Pathways

Creatinine Metabolism Pathway

Creatinine is the end-product of creatine metabolism, primarily occurring in skeletal muscle.[5][6] The synthesis of creatine involves enzymes in the kidneys and liver, and its subsequent conversion to creatinine is a non-enzymatic process.[5][7]

Creatinine_Metabolism cluster_kidney Kidney cluster_liver Liver cluster_muscle Skeletal Muscle Glycine_Arginine Glycine + Arginine Guanidinoacetate Guanidinoacetate Glycine_Arginine->Guanidinoacetate AGAT Bloodstream1 Bloodstream Guanidinoacetate->Bloodstream1 SAM S-adenosyl methionine SAH S-adenosyl homocysteine SAM->SAH Creatine_synthesis Creatine Bloodstream2 Bloodstream Creatine_synthesis->Bloodstream2 Guanidinoacetate_liver->Creatine_synthesis GAMT Creatine_muscle Creatine Phosphocreatine Phosphocreatine Creatine_muscle->Phosphocreatine Creatine Kinase Creatinine Creatinine Creatine_muscle->Creatinine Non-enzymatic Phosphocreatine->Creatinine Non-enzymatic Bloodstream3 Bloodstream Creatinine->Bloodstream3 ATP ATP ADP ADP ATP->ADP Bloodstream2->Creatine_muscle Urine Urine Excretion Bloodstream3->Urine

Caption: Creatinine biosynthesis and metabolism pathway.

Renal Handling of Creatinine

Creatinine is primarily cleared from the body by the kidneys through a combination of glomerular filtration and tubular secretion.[8][9]

Renal_Handling cluster_nephron Nephron Glomerulus Glomerulus Proximal_Tubule Proximal Tubule Glomerulus->Proximal_Tubule Filtrate Flow Glomerulus->Proximal_Tubule Glomerular Filtration (~90% of clearance) Blood_Out Efferent Arteriole Glomerulus->Blood_Out Urine Urine Proximal_Tubule->Urine Blood_In Afferent Arteriole (Blood with Creatinine) Blood_In->Glomerulus Peritubular_Capillaries Peritubular Capillaries Blood_Out->Peritubular_Capillaries Peritubular_Capillaries->Proximal_Tubule Tubular Secretion (~10% of clearance)

Caption: Renal handling of creatinine via filtration and secretion.

Experimental Protocols

The following are generalized protocols for human studies using this compound. The exact parameters should be optimized based on the specific research objectives and available analytical equipment.

Protocol 1: Oral Administration for Creatinine Kinetics

Objective: To determine the pharmacokinetic parameters of creatinine.

Materials:

  • This compound (sterile and suitable for human consumption)

  • Scale for accurate weighing

  • Distilled water or other suitable vehicle for dissolution

  • Blood collection tubes (e.g., EDTA or heparinized)

  • Urine collection containers

  • Centrifuge

  • Freezer (-80°C) for sample storage

  • LC-MS/MS system for analysis

Procedure:

  • Subject Preparation: Subjects should fast overnight (at least 8 hours). A baseline blood and urine sample should be collected.

  • Dosing:

    • A single oral dose of this compound is administered. A starting dose in the range of 50-100 mg is suggested, but this should be adjusted based on the sensitivity of the analytical method.

    • The this compound is dissolved in a standardized volume of water (e.g., 200 mL) and consumed by the subject. The exact time of ingestion is recorded.

  • Blood Sampling:

    • Blood samples (e.g., 5 mL) are collected at predetermined time points. A suggested schedule is: 0 (pre-dose), 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection:

    • A complete 24-hour urine collection is initiated immediately after dosing.

    • The total volume is recorded, and aliquots are stored at -80°C.

  • Sample Analysis:

    • Plasma and urine samples are analyzed for this compound and endogenous creatinine concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic parameters such as clearance, volume of distribution, and half-life of this compound are calculated from the plasma concentration-time data.

    • Renal clearance can be calculated from the urine excretion data.

Protocol 2: Intravenous Infusion for Glomerular Filtration Rate (GFR) Measurement

Objective: To measure GFR using the clearance of this compound.

Materials:

  • Sterile this compound solution for injection

  • Infusion pump

  • Intravenous catheters

  • Saline solution

  • Blood collection supplies

  • Urine collection supplies

  • LC-MS/MS system

Procedure:

  • Subject Preparation: Subjects should be well-hydrated. Two intravenous catheters are placed, one for infusion and one for blood sampling.

  • Dosing (Bolus and Infusion):

    • A priming (bolus) dose of this compound is administered to rapidly achieve a target plasma concentration.

    • This is immediately followed by a continuous intravenous infusion at a constant rate to maintain a steady-state plasma concentration.

    • The exact doses for the bolus and infusion rate need to be calculated based on the subject's estimated GFR and the desired steady-state plasma concentration.

  • Blood and Urine Sampling:

    • Once steady-state is achieved (typically after 2-3 hours), multiple blood and urine samples are collected over timed intervals (e.g., three consecutive 20-minute periods).

  • Sample Analysis:

    • Plasma and urine concentrations of this compound are measured by LC-MS/MS.

  • Data Analysis:

    • GFR is calculated using the formula: GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a human study involving the oral administration of this compound.

Experimental_Workflow Subject_Screening Subject Screening and Consent Baseline_Sampling Baseline Blood and Urine Collection Subject_Screening->Baseline_Sampling Oral_Dosing Oral Administration of this compound Baseline_Sampling->Oral_Dosing Serial_Sampling Serial Blood and Urine Collection Oral_Dosing->Serial_Sampling Sample_Processing Sample Processing and Storage (-80°C) Serial_Sampling->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis of this compound Sample_Processing->LC_MS_Analysis Data_Analysis Pharmacokinetic and Renal Function Analysis LC_MS_Analysis->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: General workflow for a this compound human tracer study.

Disclaimer: These protocols and recommendations are for informational purposes only and should be adapted and validated for each specific study. All human research must be conducted in accordance with institutional review board (IRB) guidelines and other applicable regulations.

References

Application Notes and Protocols for Creatinine-13C4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of creatinine using Creatinine-13C4 as an internal standard. The methodologies outlined below are applicable for various biological matrices and are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations during sample processing and analysis.[1][2]

Overview of Analytical Approaches

The quantification of creatinine in biological samples is essential for assessing renal function. While traditional colorimetric (Jaffe) and enzymatic assays are available, LC-MS/MS has become the reference method due to its superior specificity and accuracy, reducing interferences from other endogenous substances.[3][4] The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The following diagram illustrates the general experimental workflow for creatinine analysis using LC-MS/MS with an internal standard.

Creatinine Analysis Workflow Sample Biological Sample (Plasma, Serum, Urine) IS_Spike Spike with This compound Internal Standard Sample->IS_Spike Sample_Prep Sample Preparation IS_Spike->Sample_Prep PPT Protein Precipitation Sample_Prep->PPT Plasma/Serum SPE Solid-Phase Extraction Sample_Prep->SPE Urine (Complex) Dilute Dilute-and-Shoot Sample_Prep->Dilute Urine (Simple) Analysis LC-MS/MS Analysis PPT->Analysis SPE->Analysis Dilute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for creatinine analysis.

Sample Preparation Protocols

The choice of sample preparation protocol depends on the biological matrix. Below are detailed methods for plasma/serum and urine.

Protocol for Plasma and Serum: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma and serum samples prior to LC-MS/MS analysis.[5][6] Acetonitrile is a commonly used precipitation solvent.[4][5]

Materials:

  • Biological plasma or serum sample

  • This compound internal standard (IS) working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.

  • Add an appropriate amount of this compound IS working solution.

  • Add 950 µL of ice-cold acetonitrile to the sample.[4] This results in a 20:1 solvent-to-sample ratio.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 4300 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. For some methods, a dilution of the supernatant may be performed before injection.[4][7]

Quantitative Data for a Typical LC-MS/MS Method using PPT:

Parameter Typical Value Reference
Linearity Range 0.3 - 20 mg/dL [7]
Within-run Precision (%CV) 2.84 - 5.2% [7][8]
Between-run Precision (%CV) 3.28 - 8.1% [7][8]
Accuracy (Bias) -1.94% to -0.78% [8]

| Limit of Quantification (LOQ) | 4.4 µmol/L |[3] |

Protocol for Urine: Dilute-and-Shoot

For many applications, a simple dilution of the urine sample is sufficient to reduce matrix effects and bring the creatinine concentration within the linear range of the assay.[4]

Materials:

  • Urine sample

  • This compound internal standard (IS) working solution

  • Mobile phase or a suitable diluent (e.g., 80% acetonitrile in water)[4]

  • Microcentrifuge tubes or 96-well plate

  • Vortex mixer

Procedure:

  • Centrifuge the urine sample to pellet any particulate matter.

  • In a clean tube, combine 50 µL of the urine supernatant with 950 µL of the diluent (e.g., acetonitrile).[4]

  • Add an appropriate amount of this compound IS working solution.

  • Vortex the mixture to ensure homogeneity.

  • The diluted sample is now ready for injection into the LC-MS/MS system. Further dilution may be necessary depending on the expected creatinine concentration.[4]

Protocol for Urine: Solid-Phase Extraction (SPE)

SPE can be employed for urine samples when a more thorough cleanup is required to remove interfering substances.[9][10]

Materials:

  • Urine sample

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., reversed-phase or ion-exchange)

  • Conditioning, wash, and elution solvents (specific to the SPE cartridge chemistry)

  • Sample collection tubes

  • SPE manifold

Procedure:

  • Spike the urine sample with the this compound IS.

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the stationary phase.

  • Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Wash the cartridge with a specific wash solvent to remove interfering compounds.

  • Elution: Elute the creatinine and the internal standard from the cartridge using an appropriate elution solvent.

  • The eluate can then be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the retention of polar compounds like creatinine.[4]

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).[4]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • Creatinine: The precursor ion (Q1) is m/z 114, and a common product ion (Q3) is m/z 86 or m/z 44.

    • This compound: The precursor ion (Q1) will be m/z 118, with a corresponding shift in the product ion.

  • The specific transitions should be optimized on the instrument being used.

Data Analysis and Quantification

The concentration of creatinine in the unknown samples is determined by calculating the peak area ratio of the analyte (creatinine) to the internal standard (this compound). This ratio is then compared to a calibration curve constructed from standards of known creatinine concentrations prepared in a similar matrix.

Metabolic Context of Creatinine

Creatinine is a breakdown product of creatine and phosphocreatine in muscle tissue. It is produced at a relatively constant rate and cleared by the kidneys, making its measurement a useful indicator of renal function.

Creatinine Metabolism Creatine Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine  Creatine Kinase (in muscle) Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization Phosphocreatine->Creatine  ADP to ATP Phosphocreatine->Creatinine Non-enzymatic cyclization Kidney Kidney Creatinine->Kidney Transported via blood Urine Excretion in Urine Kidney->Urine

Caption: Simplified pathway of creatinine formation and excretion.

References

Application Notes and Protocols for Creatinine-13C4 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Creatinine-¹³C₄ as a stable isotope tracer for investigating creatine and creatinine metabolism. This powerful tool offers a non-radioactive method to dynamically assess creatine pool size, turnover rates, and the impact of therapeutic interventions on this critical metabolic pathway. The following sections detail the underlying principles, experimental protocols, and data interpretation, tailored for professionals in academic research and the pharmaceutical industry.

Introduction to Creatinine-¹³C₄ Tracer Studies

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. It is synthesized endogenously and obtained from dietary sources. Creatine and its phosphorylated form, phosphocreatine, are non-enzymatically converted to creatinine, which is then excreted in the urine. The rate of this conversion is relatively constant, making urinary creatinine a common indicator of renal function and muscle mass.[1][2]

Stable isotope-labeled compounds, such as Creatinine-¹³C₄, are invaluable tools for metabolic research.[3] By introducing a labeled form of creatinine, researchers can trace its metabolic fate, distinguish it from the endogenous pool, and thereby quantify key metabolic parameters. This approach, often referred to as tracer metabolomics, allows for the precise measurement of metabolite flux and turnover in vivo.[4]

Key Applications:

  • Determination of Total Body Creatine Pool Size and Muscle Mass: The dilution of an orally administered dose of labeled creatine is used to calculate the total body creatine pool, which is strongly correlated with skeletal muscle mass.[4][5][6]

  • Measurement of Creatine Turnover Rate: By monitoring the rate of decline of the labeled creatinine in urine over time, the turnover rate of the total body creatine pool can be determined.[7]

  • Assessment of Renal Function: While serum creatinine is a standard marker, tracer studies can provide a more dynamic and precise evaluation of creatinine clearance.[8]

  • Drug Development: Evaluating the effect of new chemical entities on creatine metabolism and renal handling is crucial. Some drugs can inhibit the renal transporters involved in creatinine secretion, leading to elevated serum creatinine levels that may not reflect true kidney damage.[8][9] Tracer studies can help elucidate such mechanisms.

Creatine and Creatinine Metabolism Signaling Pathway

The synthesis of creatine is a two-step enzymatic process primarily occurring in the kidneys and liver. It is then transported to various tissues, with the majority stored in skeletal muscle. The irreversible conversion to creatinine and its subsequent excretion is a key feature of this pathway.

CreatineMetabolism cluster_synthesis Creatine Synthesis (Kidney & Liver) cluster_transport_metabolism Transport and Muscle Metabolism cluster_degradation Degradation and Excretion Arginine L-Arginine GAA Guanidinoacetate Arginine->GAA AGAT Glycine Glycine Glycine->GAA Creatine_synth Creatine GAA->Creatine_synth GAMT SAM S-adenosyl methionine SAH S-adenosyl homocysteine SAM->SAH Creatine_circ Circulating Creatine Creatine_synth->Creatine_circ Transport Creatine_muscle Muscle Creatine Creatine_circ->Creatine_muscle SLC6A8 Transporter PCr Phosphocreatine Creatine_muscle->PCr Creatine Kinase (CK) Creatinine_muscle Creatinine Creatine_muscle->Creatinine_muscle Non-enzymatic ATP ATP PCr->Creatinine_muscle Non-enzymatic ADP ADP ATP->ADP Creatinine_circ Circulating Creatinine Creatinine_muscle->Creatinine_circ Transport Urine Urine Excretion Creatinine_circ->Urine Renal Clearance experimental_workflow cluster_study_design Study Design & Subject Preparation cluster_tracer_admin Tracer Administration & Sampling cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Interpretation A Subject Recruitment & Consent B Overnight Fasting A->B C Baseline Blood & Urine Collection B->C D Oral Administration of Creatinine-¹³C₄ C->D E Timed Blood Sampling (0-72h) D->E F 24h Urine Collections (0-120h) D->F G Plasma & Urine Aliquoting E->G F->G H Sample Preparation (Protein Precipitation/Dilution) G->H I LC-MS/MS Analysis H->I J Quantification of Labeled & Unlabeled Creatinine I->J K Calculation of Creatine Pool Size & Turnover J->K L Statistical Analysis & Reporting K->L

References

Application of Isotopic Labeling in Quantitative Proteomics: A Focus on Creatinine-13C4 and Established Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the measurement of protein abundance changes across different cellular states. A powerful technique in this field is metabolic labeling, where stable isotopes are incorporated into proteins in vivo, allowing for accurate relative quantification by mass spectrometry. This document explores the application of isotopically labeled molecules in quantitative proteomics, with a specific inquiry into the use of Creatinine-13C4.

While the user's request specifically mentioned this compound for quantitative proteomics, a comprehensive review of scientific literature reveals no established application of this compound for the metabolic labeling of proteins for proteomic analysis. Instead, isotopically labeled creatinine, such as 13C- or deuterium-labeled creatinine, is widely utilized as an internal standard for the accurate quantification of creatinine in biological fluids like serum and urine.[1][2][3][4] This quantification is a cornerstone of clinical diagnostics, particularly for assessing renal function.[1][2][4]

This document will first clarify the established use of isotopically labeled creatinine and its metabolic context. Subsequently, it will provide detailed application notes and protocols for a widely adopted and highly effective metabolic labeling technique in quantitative proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Part 1: The Role of Isotopically Labeled Creatinine

Application in Clinical Chemistry

Isotopically labeled creatinine, including 13C- and deuterium-labeled variants, serves as an essential internal standard in isotope dilution mass spectrometry (IDMS) methods for the precise measurement of creatinine levels in patient samples.[1][2][4] The co-elution of the labeled standard with the endogenous, unlabeled creatinine allows for accurate quantification, minimizing matrix effects and variations in sample preparation and instrument response.[1]

Metabolic Pathway of Creatine and Creatinine

Creatinine is a breakdown product of creatine and phosphocreatine, which are vital for cellular energy metabolism, particularly in muscle tissue.[5][6] Creatine itself is endogenously synthesized from three amino acids: arginine, glycine, and methionine.[5][7][8] This metabolic pathway is crucial for understanding the origin of creatinine in the body.

Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate Glycine Glycine Glycine->Guanidinoacetate Methionine Methionine Creatine Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatinine Creatinine Creatine->Creatinine Non-enzymatic Phosphocreatine->Creatinine Non-enzymatic Guanidinoacetate->Creatine SAM (from Methionine)

Caption: Metabolic pathway of Creatine and Creatinine synthesis.

Part 2: Application of SILAC in Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The method involves the incorporation of "heavy" stable isotope-labeled amino acids (e.g., 13C, 15N) into the entire proteome of living cells.

Principle of SILAC

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid (e.g., L-Arginine), while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., L-Arginine-13C6). Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions. Subsequently, the "light" and "heavy" cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative peak intensities of the "light" and "heavy" peptide pairs in the mass spectrum accurately reflect the relative abundance of the corresponding protein in the two cell populations.

cluster_0 Cell Culture cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis Light Medium\n(e.g., Arg-12C6) Light Medium (e.g., Arg-12C6) Control Control Light Medium\n(e.g., Arg-12C6)->Control Heavy Medium\n(e.g., Arg-13C6) Heavy Medium (e.g., Arg-13C6) Treatment Treatment Heavy Medium\n(e.g., Arg-13C6)->Treatment Combine Lysates Combine Lysates Control->Combine Lysates Treatment->Combine Lysates Protein Digestion Protein Digestion Combine Lysates->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General workflow of a SILAC experiment.

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol provides a general framework for a SILAC experiment. Specific details may need to be optimized based on the cell line and experimental goals.

1. Cell Culture and Labeling

  • Objective: To achieve complete incorporation of the "heavy" amino acid into the proteome.

  • Materials:

    • SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., Arginine and Lysine-free DMEM).

    • "Light" amino acids (e.g., L-Arginine, L-Lysine).

    • "Heavy" amino acids (e.g., L-Arginine-13C6, L-Lysine-13C6).

    • Dialyzed fetal bovine serum (dFBS).

    • Cell line of interest.

  • Procedure:

    • Prepare "light" and "heavy" SILAC media by supplementing the deficient medium with either the "light" or "heavy" amino acids to their normal physiological concentrations. Add dFBS and other necessary supplements.

    • Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acids.

    • Verify labeling efficiency by performing a small-scale protein extraction, digestion, and mass spectrometry analysis. Labeling efficiency should be >97%.

2. Experimental Treatment

  • Objective: To induce proteomic changes in response to a specific stimulus.

  • Procedure:

    • Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other population serves as a control (e.g., the "light" labeled cells).

    • Ensure that the treatment conditions do not affect the overall rate of protein synthesis, which could bias the results.

3. Cell Lysis and Protein Extraction

  • Objective: To lyse the cells and solubilize the proteins.

  • Procedure:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

4. Protein Digestion

  • Objective: To digest the proteins into peptides suitable for mass spectrometry analysis.

  • Procedure:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion. For in-solution digestion:

      • Denature the proteins with a chaotropic agent (e.g., urea).

      • Reduce the disulfide bonds with DTT.

      • Alkylate the cysteine residues with iodoacetamide.

      • Digest the proteins with a protease, typically trypsin, overnight at 37°C.

    • Stop the digestion by acidification (e.g., with formic acid).

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

5. Mass Spectrometry and Data Analysis

  • Objective: To identify and quantify the "light" and "heavy" peptide pairs.

  • Procedure:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a high-resolution mass spectrometer for accurate mass measurements.

    • Process the raw data using a software package capable of SILAC analysis (e.g., MaxQuant). The software will identify the peptide pairs and calculate the heavy-to-light (H/L) ratios.

    • Normalize the H/L ratios and perform statistical analysis to identify proteins with significant changes in abundance.

Data Presentation

Quantitative data from SILAC experiments are typically presented in tables that summarize the identified proteins and their corresponding quantification ratios.

Protein IDGene NameH/L Ratiop-valueRegulation
P01234GENE12.50.001Upregulated
Q56789GENE20.40.005Downregulated
A1B2C3GENE31.10.85Unchanged

While this compound does not have a documented application for metabolic labeling in quantitative proteomics, the principles of isotopic labeling are fundamental to the field. SILAC stands as a powerful and widely adopted technique that provides accurate and reliable quantification of proteome-wide changes. The detailed protocols and workflows presented here for SILAC serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to implement quantitative proteomics in their studies.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity in Creatinine-13C4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in Creatinine-13C4 experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a stable isotope-labeled (SIL) form of creatinine, where four carbon atoms have been replaced with the heavier carbon-13 isotope. It is used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The key benefit of using a SIL IS like this compound is that it is chemically almost identical to the endogenous creatinine you are measuring.[1] This means it behaves similarly during sample preparation, chromatography, and ionization, allowing it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the target analyte.[3]

Q2: I am not seeing any signal for my this compound internal standard. What are the first things I should check?

A2: A complete loss of signal often points to a singular, significant issue. Before delving into complex troubleshooting, start with the most straightforward checks:

  • Confirm Injection: Ensure that the correct vial was injected and that the autosampler performed the injection correctly.

  • Check Standard Preparation: Verify that the this compound standard was added to the sample at the correct concentration. Re-prepare a fresh standard solution to rule out degradation or preparation errors.

  • Instrument Status: Check the LC and MS system for any error messages. Ensure gas supplies (e.g., nitrogen) are adequate and that the instrument is in the correct mode (e.g., positive ion mode for creatinine).

Q3: My this compound signal is present but very low. What are the common causes?

A3: Low signal intensity for your internal standard can stem from several factors, broadly categorized into issues with the sample matrix, the liquid chromatography system, or the mass spectrometer itself.[4] Common culprits include:

  • Ion Suppression: Components in your sample matrix (e.g., salts, lipids, other metabolites) can co-elute with this compound and interfere with its ionization in the MS source, reducing its signal.[5]

  • Inefficient Ionization: Suboptimal settings in the mass spectrometer's ion source (e.g., temperature, gas flows, voltage) can lead to poor ionization efficiency.

  • Contamination: Buildup of contaminants from previous samples or mobile phases in the ion source, transfer optics, or mass analyzer can suppress the signal.[4]

  • Incorrect MS/MS Parameters: For tandem mass spectrometry, incorrect precursor ion selection, collision energy, or other MS/MS settings will result in a weak product ion signal.

Q4: How can I determine if matrix effects are causing my low signal?

A4: Matrix effects, particularly ion suppression, are a common cause of low signal intensity. You can assess the presence of matrix effects using a post-extraction addition method:

  • Prepare a blank matrix sample (a sample of the same type, e.g., plasma, urine, that does not contain your analyte or IS).

  • Extract this blank matrix.

  • Spike a known concentration of this compound into the extracted blank matrix.

  • Prepare a solution of this compound at the same concentration in a clean solvent (e.g., your mobile phase).

  • Analyze both samples and compare the peak area of this compound.

  • A significantly lower peak area in the matrix sample compared to the clean solvent indicates ion suppression.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity for this compound.

TroubleshootingWorkflow start Low Signal Intensity for this compound check_ms Is the MS functioning correctly? start->check_ms infuse_std Infuse this compound directly into the MS source check_ms->infuse_std Yes signal_ok Signal is strong and stable? infuse_std->signal_ok ms_problem Troubleshoot MS: - Clean ion source - Check voltages & gas flows - Calibrate instrument signal_ok->ms_problem No check_lc Is the LC system the issue? signal_ok->check_lc Yes resolved Issue Resolved ms_problem->resolved inject_std Inject this compound into the LC-MS system (with column) check_lc->inject_std Yes peak_shape_ok Good peak shape and intensity? inject_std->peak_shape_ok lc_problem Troubleshoot LC: - Check for leaks - Inspect column - Verify mobile phase peak_shape_ok->lc_problem No check_sample_prep Is sample preparation the issue? peak_shape_ok->check_sample_prep Yes lc_problem->resolved matrix_effect_test Perform matrix effect test (post-extraction addition) check_sample_prep->matrix_effect_test Yes suppression_present Significant ion suppression? matrix_effect_test->suppression_present sample_prep_problem Optimize Sample Prep: - Dilute sample - Improve cleanup (SPE, LLE) - Adjust chromatography suppression_present->sample_prep_problem Yes suppression_present->resolved No sample_prep_problem->resolved

Caption: A logical workflow for troubleshooting low signal intensity.

Guide 2: Addressing Specific Problems
Problem Potential Cause Recommended Solution
No Peak Detected Injection failureManually inspect the autosampler. Inject a high-concentration standard to confirm system functionality.
Incorrect MS methodVerify that the correct MRM transitions, polarity (positive), and scan time are used for this compound.
Blockage in LC or MSCheck for pressure spikes in the LC system. For the MS, this may require venting and cleaning the orifice.[5]
Low Signal in All Samples Poor ionizationOptimize ion source parameters (e.g., gas flow, temperature, spray voltage).
Contaminated ion sourceClean the ion source according to the manufacturer's protocol.[4]
Degraded standardPrepare a fresh stock solution of this compound.
Low Signal in Samples but not in Standards Matrix-induced ion suppressionDilute the sample with the initial mobile phase. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Chromatographic co-elution with interfering substancesModify the LC gradient to better separate this compound from interfering matrix components.
Inconsistent/Variable Signal Unstable spray in the ion sourceCheck for blockages in the ESI needle. Ensure mobile phase flow is stable and free of bubbles.
Inconsistent sample preparationEnsure consistent and precise pipetting, especially when adding the internal standard.

Experimental Protocols

Protocol 1: Sample Preparation for Creatinine Analysis in Human Urine

This protocol is adapted from a validated LC-MS/MS method and is suitable for high-throughput analysis.

  • Thaw frozen urine samples to room temperature and vortex to suspend any precipitates.

  • To a 1 mL aliquot of the urine sample, add 10 µL of formic acid. Vortex and then centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm polyethersulfone membrane.

  • Transfer a 5 µL aliquot of the filtered urine into a volumetric flask.

  • Spike the sample with 100 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

  • Bring the total volume to 10 mL with water. This represents a 2000-fold dilution, which helps to minimize matrix effects.

  • Transfer the final solution to an autosampler vial for injection.

Protocol 2: LC-MS/MS Parameters for Creatinine Analysis

These parameters are typical for the analysis of creatinine and can be used as a starting point for method development.

Parameter Setting
LC Column C18 column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic, 50% A / 50% B
Flow Rate 200 µL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 4500 V
Source Temperature 550 °C
MRM Transition (Creatinine) Q1: 114.1 m/z -> Q3: 86.1 m/z or 44.1 m/z
MRM Transition (this compound) Q1: 118.1 m/z -> Q3: 90.1 m/z or 46.1 m/z (Note: Exact mass may vary based on labeling)

Quantitative Data

While absolute signal intensity is instrument-dependent, the following table summarizes the achievable Lower Limits of Quantification (LLOQ) for creatinine from various studies, which indicates the sensitivity of well-optimized methods. The signal of this compound should be sufficiently high to be detected reliably at the LLOQ of the assay.

Study/Method Matrix LLOQ of Creatinine Reference
LC-MS/MSHuman Urine0.99 ng/mL
LC-MS/MSDried Blood Spots0.3 mg/dL
LC-MS/MSRat Urine50 µg/mL
LC-MS/MSSerum4.4 µmol/L

Signaling Pathways and Workflows

This compound, as an internal standard, does not have a biological signaling pathway. It is a tool for analytical measurement. The relevant visualization is the experimental workflow from sample collection to data analysis.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection 1. Sample Collection (e.g., Urine, Plasma) add_is 2. Spike with This compound IS sample_collection->add_is cleanup 3. Sample Cleanup (Dilution, PPT, or SPE) add_is->cleanup injection 4. Injection into LC-MS/MS System cleanup->injection separation 5. Chromatographic Separation injection->separation detection 6. MS/MS Detection (MRM Mode) separation->detection integration 7. Peak Integration detection->integration ratio 8. Calculate Peak Area Ratio (Creatinine / this compound) integration->ratio quantification 9. Quantification using Calibration Curve ratio->quantification

Caption: The experimental workflow for quantitative analysis using this compound.

References

Technical Support Center: Creatinine-13C4 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Creatinine-13C4 in mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in creatinine mass spectrometry analysis?

A1: The most common interferences in creatinine mass spectrometry analysis can be categorized as follows:

  • Matrix Effects: This is a major concern in LC-MS/MS analysis and refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the results. In the analysis of urine samples, matrix effects have been shown to cause significant ion suppression.[1]

  • Isobaric Interferences: Creatine, a precursor to creatinine, is a potential isobaric interference as it has a similar molecular weight. Although mass spectrometry can distinguish between the two based on their fragmentation patterns, in-source conversion of creatine to creatinine can occur at high temperatures, leading to falsely elevated creatinine levels.[2]

  • Endogenous and Exogenous Substances: While LC-MS/MS is less prone to interference than older methods like the Jaffe reaction, certain endogenous and exogenous compounds can still interfere. High concentrations of immunoglobulins, such as IgM, have been shown to falsely elevate creatinine results.[2] Hemolysis, the rupture of red blood cells, can also impact results, although the effect on LC-MS/MS is generally less significant than on enzymatic or Jaffe methods.[3]

Q2: How can I minimize matrix effects in my creatinine analysis?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the sample. For urine samples, a 2000-fold dilution with water has been shown to significantly reduce matrix effects.[4]

  • Appropriate Sample Preparation: Protein precipitation is a common and effective method to remove a large portion of the protein content from biological samples like serum and plasma, which can contribute to matrix effects.

  • Chromatographic Separation: Optimizing the liquid chromatography method can separate creatinine from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to traditional reversed-phase chromatography for retaining and separating polar compounds like creatinine. However, HILIC can sometimes be more susceptible to matrix effects from polar components like salts and phospholipids, so careful method development is required.[5]

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as this compound, is essential. Since it co-elutes with the analyte and has very similar physicochemical properties, it can effectively compensate for variations in ionization efficiency caused by matrix effects.

Q3: My this compound internal standard signal is highly variable. What could be the cause?

A3: High variability in the internal standard signal can compromise the accuracy of your results. Potential causes include:

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard, leading to varying amounts being added to each sample.

  • Matrix Effects: Even with a stable isotope-labeled internal standard, severe ion suppression or enhancement in some samples can lead to variability in the internal standard signal.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as an unstable electrospray, can cause signal variability.

  • Sample Contamination: Contamination in the LC system or on the column can lead to inconsistent ionization.

A systematic investigation is necessary to pinpoint the cause. Start by checking for consistency in your sample preparation, then investigate for potential matrix effects, and finally, assess the stability of your LC-MS/MS system.

Troubleshooting Guides

Guide 1: Poor or No Signal for Creatinine and/or this compound

This guide will help you troubleshoot issues related to weak or absent signals for your analyte and internal standard.

Troubleshooting Steps:

  • Check Instrument Performance:

    • Verify MS/MS Tuning: Ensure the instrument is properly tuned and calibrated for the specific m/z transitions of creatinine and this compound.

    • Inspect the Ion Source: Check for a stable spray. An unstable or absent spray will result in no signal. Clean the ion source if necessary.

    • Confirm Gas Flows and Temperatures: Ensure that the nebulizer gas, drying gas, and source temperature are set to the optimal values for your method.

  • Investigate the LC System:

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

    • Verify Mobile Phase Composition and Flow Rate: Ensure the mobile phases are correctly prepared and that the pump is delivering a stable flow rate.

    • Assess Column Health: A clogged or degraded column can lead to poor peak shape and reduced signal. Try flushing the column or replacing it if necessary.

  • Review Sample Preparation:

    • Confirm Sample and Internal Standard Concentrations: Double-check the concentrations of your stock solutions and the dilutions made.

    • Evaluate Extraction Efficiency: If you are using a sample preparation method beyond simple dilution, ensure that your extraction recovery is adequate.

dot

Caption: Troubleshooting decision tree for signal loss issues.

Guide 2: High Variability in Peak Areas or Ratios

This guide addresses issues of poor precision and reproducibility in your results.

Troubleshooting Steps:

  • Evaluate Internal Standard Performance:

    • Monitor Internal Standard Area: Plot the peak area of this compound across all samples in a run. A consistent internal standard area suggests stable instrument performance. Significant variation points to issues with sample preparation or matrix effects.

    • Acceptance Criteria: A common acceptance criterion for internal standard response is that it should be within 50-150% of the mean response of the calibrators and quality control samples.

  • Assess for Matrix Effects:

    • Post-Column Infusion: This experiment can help identify regions of ion suppression or enhancement in your chromatogram.

    • Dilution Series: Analyze a dilution series of a problematic sample. If the calculated concentration changes non-linearly with dilution, it's a strong indication of matrix effects.

  • Investigate Chromatographic Issues:

    • Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and high variability in peak areas. This can be caused by column degradation or an inappropriate mobile phase.

    • Retention Time Stability: Unstable retention times can also affect peak integration. Check for a stable pump flow and consistent column temperature.

dot

Matrix_Effect_Illustration cluster_0 LC Column cluster_1 Ion Source cluster_2 Mass Spectrometer Analyte Creatinine Ionization Ionization Analyte->Ionization IS This compound IS->Ionization Matrix Matrix Components Matrix->Ionization Interfere with ionization Detector Detector Ionization->Detector Ions

Caption: Illustration of matrix effects in the ion source.

Quantitative Data Summary

Interference TypeInterfering SubstanceMatrixObserved EffectMitigation StrategyReference
Matrix Effect Endogenous componentsUrineAverage recovery of 65.98% (ion suppression)Sample dilution (2000-fold)[1][4]
Isobaric/In-source Conversion CreatineSerumPotential for creatinine overestimation up to 28% in samples with high creatineChromatographic separation[6]
Endogenous Substance IgMDried Blood SpotsFalsely elevated creatinine by up to 40%Method validation with specific interferents[2]
Sample Integrity HemolysisSerumLess significant impact on LC-MS/MS compared to Jaffe and enzymatic methodsProper sample collection and handling[3]

Experimental Protocols

Protocol 1: Protein Precipitation of Serum/Plasma Samples

This protocol is a general guideline for protein precipitation using acetonitrile.

Materials:

  • Serum or plasma sample

  • This compound internal standard working solution

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of serum or plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 15,000 rpm for 3 minutes to pellet the precipitated proteins.

  • Carefully transfer 50 µL of the supernatant to a clean tube or vial.

  • Add 50 µL of water to the supernatant.

  • Vortex briefly and inject into the LC-MS/MS system.[3]

dot

Sample_Prep_Workflow start Start: Serum/Plasma Sample add_is Add this compound Internal Standard start->add_is add_acn Add Ice-Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex to Mix add_acn->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant dilute Dilute with Water transfer_supernatant->dilute inject Inject into LC-MS/MS dilute->inject

Caption: General workflow for protein precipitation.

Protocol 2: Example LC-MS/MS Parameters

These are example parameters and should be optimized for your specific instrument and application.

Liquid Chromatography:

  • Column: HILIC column (e.g., Hypersil Silica, 5 µm, 2.1x100 mm)[3] or a reversed-phase C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 3.5 µm, 2.1 x 150 mm)[4]

  • Mobile Phase A: 5 mM Ammonium acetate in water[3] or 0.1% formic acid in water[4]

  • Mobile Phase B: Methanol[3] or 0.1% formic acid in acetonitrile[4]

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 3 µL[3]

  • Column Temperature: 40 °C

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Creatinine: Q1: 114.0 m/z -> Q3: 86.0 m/z (quantifier), 44.1 m/z (qualifier)[3]

    • This compound (example): The exact m/z will depend on the labeling pattern. For a hypothetical fully 13C-labeled methyl and backbone, the precursor would be higher. A commonly used internal standard is Creatinine-d3 with transitions Q1: 117.0 m/z -> Q3: 89.0 m/z.[3]

  • Source Parameters:

    • Capillary Voltage: 4.5 kV[3]

    • Source Temperature: 550 °C[3]

    • Gas Flows (Curtain, Nebulizer, Heater): Optimize for your specific instrument.

References

Technical Support Center: Optimizing Liquid Chromatography Methods for Creatinine-13C4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing liquid chromatography (LC) methods for the separation of Creatinine-13C4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the separation of this compound.

Problem: Poor Retention of this compound on a Reversed-Phase (C18) Column

Q1: My this compound and unlabeled creatinine are eluting at or near the void volume on my C18 column. How can I increase retention?

A1: This is a common issue as creatinine is a highly polar compound and exhibits minimal retention on traditional reversed-phase columns.[1] Here are several approaches to address this:

  • Switch to a Different Stationary Phase: The most effective solution is to use a column with a different chemistry that is better suited for retaining polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[1][2][3] They utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[2]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, providing multiple mechanisms for retention and offering excellent selectivity for polar and ionizable compounds like creatinine.[4]

    • Porous Graphitic Carbon (PGC) Columns: PGC columns can retain polar compounds through a different mechanism than silica-based columns and can be an effective alternative.[5]

  • Use Ion-Pairing Reagents: If you must use a C18 column, adding an ion-pairing reagent to the mobile phase can increase retention by forming a less polar complex with the ionized creatinine molecules. However, be aware that ion-pairing reagents are often not volatile and can contaminate the mass spectrometer ion source.

Problem: Co-elution of this compound and Unlabeled Creatinine

Q2: I am observing co-elution or poor separation between my this compound internal standard and the unlabeled creatinine analyte. What can I do to improve resolution?

A2: Achieving baseline separation is critical for accurate quantification. While 13C-labeled internal standards are designed to co-elute closely with the analyte, some separation may be necessary to avoid isobaric interference.[6]

  • Optimize Mobile Phase Composition:

    • Organic Solvent Percentage: In HILIC, carefully adjust the percentage of acetonitrile in the mobile phase. A higher percentage of organic solvent generally leads to stronger retention.

    • Aqueous Component and Buffer: The composition of the aqueous portion of the mobile phase is crucial. Experiment with different buffers (e.g., ammonium formate, ammonium acetate) and adjust the pH. Small changes in pH can alter the ionization state of creatinine and affect its interaction with the stationary phase.

  • Gradient Elution: Employing a shallow gradient can help to resolve closely eluting compounds. A slow, gradual change in the mobile phase composition can enhance separation.

  • Column Temperature: Temperature can influence selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves the separation between the two isotopologues.

  • Column Choice: Even within the same class of columns (e.g., HILIC), different stationary phase chemistries can offer varying selectivities.[7] If one HILIC column does not provide adequate separation, consider trying another with a different functional group (e.g., amide, diol).

Problem: Poor Peak Shape (Tailing or Fronting)

Q3: My this compound peak is tailing or fronting. What are the likely causes and solutions?

A3: Poor peak shape can compromise integration and affect the accuracy of your results.

  • Peak Tailing:

    • Secondary Interactions: Tailing can occur due to unwanted interactions between the analyte and active sites on the column packing material. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for creatinine. Adding a small amount of a competing base to the mobile phase can sometimes mitigate these interactions.

    • Column Contamination: A contaminated guard or analytical column can lead to peak tailing. Flush the column according to the manufacturer's instructions or replace the guard column.

  • Peak Fronting:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Workflow for Troubleshooting this compound Separation Issues

G cluster_start cluster_retention Retention Problems cluster_resolution Resolution Problems cluster_peak_shape Peak Shape Issues cluster_end start Separation Issue (e.g., Poor Retention, Co-elution, Bad Peak Shape) poor_retention Poor Retention on C18? start->poor_retention Retention Issue co_elution Co-elution of Isotopologues? start->co_elution Resolution Issue bad_peak Poor Peak Shape? start->bad_peak Peak Shape Issue switch_column Switch to HILIC or Mixed-Mode Column poor_retention->switch_column Yes use_ip Use Ion-Pairing (If C18 is mandatory) poor_retention->use_ip No end Optimized Separation switch_column->end use_ip->end optimize_mp Optimize Mobile Phase (Organic %, Buffer, pH) co_elution->optimize_mp Yes try_gradient Implement Shallow Gradient optimize_mp->try_gradient adjust_temp Adjust Column Temperature try_gradient->adjust_temp adjust_temp->end check_overload Check for Column Overload (Reduce Injection Volume) bad_peak->check_overload Yes check_solvent Ensure Sample Solvent Compatibility check_overload->check_solvent flush_column Flush/Replace Column check_solvent->flush_column flush_column->end

Caption: Troubleshooting workflow for this compound separation.

Frequently Asked Questions (FAQs)

Q4: What is the best type of column for this compound analysis?

A4: For robust and reproducible retention of this compound, HILIC or mixed-mode columns are highly recommended.[1][2][3][4] Conventional C18 columns are generally not suitable due to the high polarity of creatinine, which leads to poor retention.[1]

Q5: Should I use an isocratic or gradient elution?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample and the required separation.

  • Isocratic elution is simpler and can be sufficient if you are only analyzing creatinine and its internal standard in a clean matrix.[1]

  • Gradient elution is often preferred for complex matrices to help separate the analytes of interest from matrix components and can also be used to improve the resolution between closely eluting peaks like creatinine and this compound.

Q6: What are typical mobile phase compositions for HILIC separation of this compound?

A6: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) and a smaller percentage of an aqueous buffer.[8] Common buffers include ammonium formate or ammonium acetate at concentrations around 10 mM. The pH of the aqueous portion is usually slightly acidic.

Q7: Can the use of a 13C-labeled internal standard cause any analytical issues?

A7: While 13C-labeled internal standards are generally considered the gold standard for LC-MS quantification, there can be a slight difference in retention time between the labeled and unlabeled compound.[6] This is known as an isotopic effect. In most cases, this does not pose a problem, but if the separation is significant, it could lead to differential matrix effects. It is important to ensure that the integration of both peaks is accurate and that the internal standard peak is not affected by any co-eluting interferences.

Q8: I am seeing a peak for creatine in my chromatogram. Is this a problem?

A8: Creatine can be an endogenous compound in biological samples and can also be formed from the degradation of creatine supplements. It is important to ensure that your chromatographic method separates creatine from creatinine and this compound, as they can have similar fragmentation patterns in the mass spectrometer. Additionally, there is a possibility of in-source conversion of creatine to creatinine in the mass spectrometer's ion source, which could potentially interfere with your analysis.[9]

Experimental Protocols

Sample Preparation (General Protocol for Plasma/Serum)
  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the this compound internal standard.

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis. Depending on the expected concentration and instrument sensitivity, a further dilution with the initial mobile phase may be necessary.

LC-MS/MS Method Parameters

The following tables provide examples of starting parameters for method development. Optimization will be required for your specific instrumentation and application.

Table 1: Example Liquid Chromatography Parameters

ParameterHILIC Method ExampleMixed-Mode Method Example
Column HILIC Column (e.g., Silica, Amide phase), 2.1 x 100 mm, <3 µmMixed-Mode Cation Exchange Column, 2.1 x 50 mm, <3 µm
Mobile Phase A 10 mM Ammonium Formate in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Gradient 90% B to 70% B over 3 minutesIsocratic at 10% B
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 30°C40°C
Injection Vol. 5 µL5 µL

Table 2: Example Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Creatinine) Q1: 114.1 m/z -> Q3: 44.2 m/z and/or 86.1 m/z
MRM Transition (this compound) Q1: 118.1 m/z -> Q3: 46.2 m/z and/or 89.1 m/z
Dwell Time 50-100 ms
Collision Energy Optimize for specific instrument
Declustering Potential Optimize for specific instrument

Logical Diagram for Method Development

G cluster_start cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_gradient Elution Mode cluster_ms Mass Spectrometry cluster_validation start Define Analytical Requirements select_column Select HILIC or Mixed-Mode Column start->select_column mp_dev Develop Mobile Phase (Acetonitrile/Aqueous Buffer) select_column->mp_dev ph_adjust Optimize Buffer pH and Concentration mp_dev->ph_adjust elution_mode Isocratic or Gradient? ph_adjust->elution_mode isocratic Develop Isocratic Method elution_mode->isocratic Simple Matrix gradient Develop Gradient Method elution_mode->gradient Complex Matrix ms_tune Tune MS for Creatinine and this compound isocratic->ms_tune gradient->ms_tune optimize_mrm Optimize MRM Transitions and Collision Energies ms_tune->optimize_mrm validate Method Validation optimize_mrm->validate

Caption: Logical workflow for method development.

References

Technical Support Center: Analysis of Creatinine-13C4 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Creatinine-13C4 in biological samples. It directly addresses common issues related to matrix effects that can be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, endogenous matrix components from biological samples like plasma, serum, or urine can interfere with the ionization process in the mass spectrometer. This interference can lead to either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][4][5]

Q2: Why is a stable isotope-labeled internal standard like this compound used, and does it completely eliminate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for compensating for matrix effects in LC-MS bioanalysis.[1][6] Because it is chemically almost identical to the analyte (endogenous creatinine), it co-elutes and experiences similar ionization suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be significantly minimized. However, a SIL-IS may not completely eliminate issues if the matrix effect is severe, leading to a loss of sensitivity that even the internal standard cannot overcome.[8] It is also crucial that the SIL-IS does not contain any unlabeled analyte.

Q3: What are the most common sources of matrix effects in biological samples for this compound analysis?

A3: The primary sources of matrix effects in biological samples are endogenous components that are present at much higher concentrations than the analyte.[8] For plasma and serum, phospholipids from cell membranes are a major cause of ion suppression.[9][10] Other sources include salts, proteins, and metabolites.[9] In urine, the high and variable concentrations of urea, salts, and other organic acids contribute significantly to matrix effects.[5][7]

Q4: How can I detect the presence of matrix effects in my this compound assay?

A4: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A constant flow of a this compound standard solution is infused into the LC flow after the analytical column and before the mass spectrometer. A blank, extracted biological sample is then injected. Any dip or rise in the baseline signal at the retention time of creatinine indicates ion suppression or enhancement, respectively.[5][11][12]

  • Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted biological matrix. The matrix effect can be quantified by the ratio of these two responses.[6][13] A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for this compound Matrix Overload: High concentrations of matrix components are co-eluting and interacting with the analyte on the analytical column.1. Sample Dilution: Diluting the sample with the initial mobile phase or a suitable buffer can significantly reduce the concentration of interfering components.[6][14]2. Improve Sample Cleanup: Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.[8][15]
High Variability in Results Between Samples (Poor Precision) Inconsistent Matrix Effects: The composition of the biological matrix can vary between different lots or individuals, leading to different degrees of ion suppression or enhancement.[2][5]1. Use a Stable Isotope-Labeled Internal Standard: Ensure that this compound is used as the internal standard to compensate for this variability.[1][7]2. Matrix Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.[3]
Low Signal Intensity/Sensitivity for this compound Significant Ion Suppression: Co-eluting matrix components, particularly phospholipids in plasma/serum, are suppressing the ionization of this compound.[9][10]1. Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the region of ion suppression.[3][10]2. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol (e.g., using specialized SPE cartridges or plates).[9]3. Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[12]
Signal Enhancement Observed for this compound Co-eluting compounds are enhancing the ionization efficiency. This is less common than suppression but can still lead to inaccurate quantification.1. Improve Chromatographic Resolution: As with ion suppression, enhancing the separation of the analyte from interfering peaks is crucial.[3]2. Thorough Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove the specific compounds causing enhancement.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Analyte Spiking Solution: Prepare a solution of this compound in a clean solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 100 ng/mL).

  • Prepare Blank Matrix Extracts: Extract at least six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation with acetonitrile).

  • Prepare Post-Spiked Samples (Set A): To the extracted blank matrix samples, add a small volume of the analyte spiking solution.

  • Prepare Neat Solution Samples (Set B): In a clean solvent, prepare samples containing the same final concentration of this compound as in Set A.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation: Calculate the matrix factor (MF) for each lot of the matrix: MF = (Peak Area in Set A) / (Mean Peak Area in Set B)

  • Evaluation:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots should be <15% to indicate that the matrix effect is consistent.

Protocol 2: Protein Precipitation for Plasma/Serum Samples

This is a common and straightforward method for sample cleanup.

  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add Internal Standard: Add the working solution of this compound.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (Plasma, Urine) is_add Add this compound (IS) sample->is_add extraction Extraction (PPT, LLE, or SPE) is_add->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing ratio Calculate Peak Area Ratio (Analyte/IS) data_processing->ratio concentration Determine Concentration ratio->concentration

Caption: A typical experimental workflow for the bioanalysis of this compound.

troubleshooting_logic start Inconsistent or Inaccurate This compound Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement SIL-IS (this compound) check_is->use_is No assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes use_is->assess_me me_present Are Matrix Effects (>15% Variation) Present? assess_me->me_present optimize_cleanup Optimize Sample Cleanup (SPE, LLE) me_present->optimize_cleanup Yes final_review Re-validate Method me_present->final_review No optimize_chromo Optimize Chromatography (Gradient, Column) optimize_cleanup->optimize_chromo optimize_chromo->final_review

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

References

Minimizing ion suppression of Creatinine-13C4 in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Creatinine-13C4 Analysis

Welcome to the technical support center for the analysis of this compound and endogenous creatinine using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (this compound) in the electrospray ionization source. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1]

Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in minimizing the impact of ion suppression?

A2: A SIL-IS like this compound is the ideal internal standard because it has nearly identical physicochemical properties to the endogenous creatinine. This means it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q3: What are the most common sources of ion suppression in creatinine analysis?

A3: The most common sources of ion suppression in biological matrices like plasma and urine are salts, phospholipids, and other endogenous metabolites that can co-elute with creatinine. Inadequate sample preparation is a primary reason for the presence of these interfering compounds.

Q4: Can the choice of mobile phase affect ion suppression for this compound?

A4: Yes, the mobile phase composition can significantly impact ionization efficiency. Mobile phase additives are necessary for good chromatography, but some can cause ion suppression. For example, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve peak shape but is known to cause significant signal suppression in ESI-MS. Volatile additives like formic acid or ammonium formate are generally preferred for LC-MS applications as they are more compatible with the ESI process and lead to better sensitivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause Recommended Solution
Significant Ion Suppression 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. See the "Data Presentation" section for a comparison of methods. 2. Dilute the Sample: Diluting the sample can significantly reduce the concentration of matrix components, thereby minimizing their suppressive effects. A 2000-fold dilution of urine samples has been shown to be effective.[2] 3. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the co-eluting interferences.
Improper MS Source Settings 1. Optimize Source Parameters: Infuse a standard solution of this compound and optimize source parameters such as capillary voltage, gas flows (nebulizer, auxiliary), and temperature to maximize the signal.
Incorrect Mobile Phase 1. Use MS-Grade Solvents and Additives: Ensure all mobile phase components are of high purity to avoid introducing contaminants that can cause ion suppression. 2. Evaluate Mobile Phase Additives: If using a strong ion-pairing agent like TFA, consider switching to a more MS-friendly alternative like formic acid or ammonium formate.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute the Sample: Decrease the concentration of the sample being injected.
Inappropriate Sample Solvent 1. Match Sample Solvent to Mobile Phase: The sample solvent should be of similar or weaker eluotropic strength than the initial mobile phase to ensure good peak shape.
Column Contamination or Degradation 1. Use a Guard Column: A guard column can protect the analytical column from contaminants. 2. Flush the Column: Wash the column with a strong solvent to remove any adsorbed matrix components. 3. Replace the Column: If the peak shape does not improve after cleaning, the column may need to be replaced.
Co-elution with an Isomer (Creatine) 1. Optimize Chromatographic Separation: Adjust the mobile phase gradient or use a different column chemistry (e.g., HILIC) to resolve creatinine from creatine. Creatine can be an interferent in some ESI sources.

Data Presentation

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of the effectiveness of common techniques for creatinine analysis in biological fluids.

Sample Preparation Method Typical Matrix Effectiveness in Reducing Ion Suppression Quantitative Impact (Example)
Protein Precipitation (PPT) Serum, PlasmaModerate. Removes proteins but not all phospholipids and salts.In a study, no significant matrix effect was observed after PPT with methanol, indicating good compensation by the SIL-IS.[3]
Dilute-and-Shoot UrineHighly effective, especially with high dilution factors.A 2000-fold dilution of urine with water resulted in minimal matrix effects and clear chromatograms.[2]
Solid-Phase Extraction (SPE) Serum, Plasma, UrineHigh. Provides cleaner extracts by selectively isolating the analyte.Can lead to higher recovery and reduced ion suppression compared to PPT.

Experimental Protocols

Protocol 1: Creatinine Analysis in Human Serum by Protein Precipitation

This protocol is adapted from a validated LC-MS/MS method.[3]

  • Sample Preparation:

    • Pipette 50 µL of serum sample into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 15,000 rpm for 3 minutes.

    • Transfer 50 µL of the supernatant to a new tube and add 50 µL of water.

    • Transfer the final mixture to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 or HILIC column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to ensure separation from endogenous interferences.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: ESI in positive ion mode.

    • MRM Transitions:

      • Creatinine: m/z 114 -> 44

      • This compound: (adjust for specific mass of 13C4 isotopologue)

Visualizations

Workflow for Minimizing Ion Suppression

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Solutions Mitigation Strategies cluster_Outcome Desired Outcome Problem Low Signal or Poor Reproducibility SamplePrep Optimize Sample Preparation (e.g., Dilution, SPE) Problem->SamplePrep Primary Approach Chromatography Improve Chromatographic Separation Problem->Chromatography Secondary Approach Result Accurate and Precise Quantification SamplePrep->Result Chromatography->Result InternalStandard Use Stable Isotope-Labeled Internal Standard (this compound) InternalStandard->Result Compensation

Caption: A workflow diagram illustrating the key strategies to mitigate ion suppression in LC-MS/MS analysis.

Troubleshooting Logic for Low Signal Intensity

LowSignalTroubleshooting start Start: Low this compound Signal check_is Check Internal Standard Response in Neat Solution start->check_is is_ok IS Response OK? check_is->is_ok check_matrix Evaluate Matrix Effects (Post-column infusion or Spiked Matrix vs. Neat) is_ok->check_matrix Yes optimize_ms Action: Optimize MS Source Parameters is_ok->optimize_ms No suppression_present Ion Suppression Confirmed? check_matrix->suppression_present improve_cleanup Action: Improve Sample Cleanup (Dilution, SPE) suppression_present->improve_cleanup Yes optimize_lc Action: Optimize LC Method (Gradient, Column) suppression_present->optimize_lc Yes end End: Signal Restored suppression_present->end No improve_cleanup->end optimize_lc->end optimize_ms->end

Caption: A logical troubleshooting guide for diagnosing and resolving low signal intensity for this compound.

References

Purity concerns and potential contaminants in Creatinine-13C4 standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding purity concerns and potential contaminants in Creatinine-13C4 standards. This resource is intended for researchers, scientists, and drug development professionals utilizing these standards in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the purity of this compound standards?

A1: The primary concerns regarding the purity of this compound standards revolve around two main aspects:

  • Chemical Purity: This refers to the presence of any unwanted chemical species other than this compound. These can include starting materials, byproducts from the synthesis process, or degradation products.

  • Isotopic Purity: This relates to the percentage of this compound molecules that are correctly labeled with four Carbon-13 atoms. The presence of unlabeled creatinine (Creatinine-12C4) or partially labeled isotopologues can significantly impact the accuracy of quantitative analyses.[1][2]

Q2: What are some potential chemical impurities that could be present in a this compound standard?

A2: Potential chemical impurities can originate from the synthetic route used to produce this compound. While specific byproducts are proprietary to the manufacturer, general potential impurities could include:

  • Unreacted Starting Materials: Such as 13C-labeled creatine or other precursors used in the synthesis.[3]

  • Related Compounds: Isomers or structurally similar compounds formed during the synthesis.

  • Degradation Products: Creatinine can degrade under certain conditions (e.g., strong acidic or basic conditions, high temperatures), leading to the formation of other compounds.[3]

Q3: What is the significance of isotopic enrichment in this compound standards?

A3: Isotopic enrichment refers to the percentage of the labeled compound that contains the stable isotope at the designated positions. High isotopic enrichment (typically >99%) is crucial for minimizing the contribution of the internal standard to the signal of the native analyte, thereby ensuring accurate quantification.[1][4] The presence of a significant amount of unlabeled creatinine in the this compound standard can lead to an overestimation of the endogenous analyte concentration.[2]

Q4: How can I assess the purity of my this compound standard?

A4: The purity of this compound standards should be assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS): To determine chemical purity and identify any potential impurities or degradants.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess isotopic enrichment.[8]

A Certificate of Analysis (CoA) from the supplier should provide detailed information on the purity and isotopic enrichment of the standard.

Troubleshooting Guides

Issue 1: Unexpected Peaks in LC-MS/MS Analysis

Symptom: You observe unexpected peaks in your LC-MS/MS chromatogram when analyzing your this compound standard.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Contamination of the LC-MS system 1. Run a blank injection (mobile phase only) to check for system contamination. 2. If peaks are still present, clean the injection port, loop, and column according to the manufacturer's instructions.
Presence of chemical impurities in the standard 1. Review the Certificate of Analysis (CoA) for information on known impurities. 2. Characterize the unknown peaks using high-resolution mass spectrometry (HRMS) to determine their elemental composition. 3. Consider performing MS/MS fragmentation studies to elucidate the structure of the impurity.
Degradation of the standard 1. Check the expiration date and storage conditions of the standard. 2. Prepare a fresh solution from a new vial of the standard. 3. If degradation is suspected, a stability-indicating method should be developed and validated.
Issue 2: Inaccurate Quantification Results

Symptom: Your quantitative results for the target analyte are consistently inaccurate (e.g., biased high or low) when using the this compound internal standard.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incorrect concentration of the internal standard solution 1. Verify the calculations used to prepare the working solution. 2. Use a calibrated balance and volumetric glassware for accurate preparation. 3. Prepare a fresh stock solution and repeat the analysis.
Low isotopic purity of the standard 1. Review the isotopic enrichment value on the CoA. 2. If the percentage of unlabeled creatinine is significant, it may be necessary to correct for its contribution to the analyte signal.
Matrix effects affecting the analyte and internal standard differently 1. Ensure that the this compound standard co-elutes with the unlabeled creatinine. 2. Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus in the biological matrix. 3. Optimize the sample preparation method to minimize matrix effects.
Interference from other compounds in the sample 1. Check for isobaric interferences (compounds with the same nominal mass) by using a high-resolution mass spectrometer. 2. Optimize the chromatographic separation to resolve the interfering peak from the analyte and internal standard.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by LC-MS/MS

This protocol outlines a general procedure for assessing the chemical purity of a this compound standard.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • A suitable HPLC column (e.g., C18 or HILIC)

2. Instrument and Conditions:

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM) for this compound (e.g., precursor ion m/z 118.1 → product ion m/z 90.1) and potential impurities.

3. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition.

  • Inject the working solution into the LC-MS/MS system.

  • Acquire data in full scan mode to identify any potential impurities and in MRM mode for sensitive detection of the main component and known impurities.

  • Analyze the chromatogram for the presence of any additional peaks. The peak area of any impurity can be used to estimate its relative abundance.

Protocol 2: Isotopic Enrichment Determination by Mass Spectrometry

This protocol provides a general method for determining the isotopic enrichment of a this compound standard.

1. Materials and Reagents:

  • This compound standard

  • High-purity solvent (e.g., methanol or acetonitrile)

2. Instrument and Conditions:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Full scan MS

3. Procedure:

  • Prepare a dilute solution of the this compound standard in the chosen solvent.

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system with isocratic elution.

  • Acquire high-resolution mass spectra in the region of the molecular ion of creatinine (m/z 114 to 119).

  • Determine the relative intensities of the monoisotopic peak of unlabeled creatinine (m/z 114.056) and the fully labeled this compound (m/z 118.069).

  • Calculate the isotopic enrichment as follows: Isotopic Enrichment (%) = [Intensity(13C4) / (Intensity(12C4) + Intensity(13C4))] x 100

Data Presentation

Table 1: Common Potential Impurities in this compound Standards

ImpurityPotential SourceAnalytical Method for Detection
Unlabeled Creatinine (12C4)Incomplete labeling during synthesisMass Spectrometry
Creatine-13C4Incomplete cyclization of creatine precursorLC-MS/MS, NMR
Other Synthesis ByproductsSide reactions during synthesisLC-MS/MS, NMR
Degradation ProductsImproper storage or handlingLC-MS/MS

Table 2: Typical Acceptance Criteria for this compound Standards in Clinical Applications

ParameterAcceptance Criteria
Chemical Purity > 98%
Isotopic Enrichment > 99%
Unlabeled Creatinine < 0.5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1 µg/mL) stock->working inject Inject into LC-MS/MS working->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify

Caption: Experimental workflow for purity assessment of this compound by LC-MS/MS.

troubleshooting_logic cluster_investigation Initial Checks cluster_matrix Matrix Effects Evaluation cluster_interference Interference Check start Inaccurate Quantitative Results check_conc Verify Internal Standard Concentration start->check_conc check_iso Check Isotopic Purity (CoA) start->check_iso coelution Confirm Co-elution check_conc->coelution If concentration is correct check_iso->coelution If purity is high matrix_effect Assess Matrix Effects coelution->matrix_effect isobaric Check for Isobaric Interferences matrix_effect->isobaric If matrix effects are significant separation Optimize Chromatographic Separation isobaric->separation solution Accurate Results separation->solution

Caption: Logical workflow for troubleshooting inaccurate quantitative results.

References

Technical Support Center: Accurate Quantification of Creatinine-13C4 in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of Creatinine-13C4 quantification in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in urine, presented in a question-and-answer format.

Issue CategoryQuestionPossible CausesSuggested Solutions
Matrix Effects Why are my signal intensity and reproducibility poor? High concentrations of endogenous compounds in the urine matrix can cause ion suppression or enhancement, leading to inaccurate and irreproducible results.[1][2]- Dilute-and-Shoot: A simple and effective method is to dilute the urine sample significantly with water or a suitable solvent. Dilution factors can range from 1:5 to up to 1:2000.[1][2] A 225-fold dilution has been shown to effectively eliminate significant matrix effects.[3] - Solid-Phase Extraction (SPE): For complex matrices or when high sensitivity is required, SPE can be used to remove interfering compounds before LC-MS/MS analysis.[2] - Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as Creatinine-d3, is crucial to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[1]
My results are inconsistent across different urine samples. The composition of urine can vary significantly between individuals and even within the same individual due to factors like diet, hydration, and medication.[4][5][6] This variability can lead to inconsistent matrix effects.- Method Validation: It is essential to validate the method with a diverse set of urine samples to ensure its robustness. - Normalization: Normalize the results to creatinine concentration to account for variations in urine dilution.[1]
Isotopic Interference How can I be sure that other compounds are not interfering with my this compound signal? Isotopic interference can occur from endogenous compounds with overlapping isotopic patterns or from metabolites of drugs that have the same mass-to-charge ratio (m/z) as this compound.- High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar masses, helping to identify and resolve interferences. - Chromatographic Separation: Optimize the chromatographic method to separate this compound from potentially interfering compounds. The use of HILIC columns can provide better retention and separation for polar compounds like creatinine.[7] - Multiple Reaction Monitoring (MRM): Use specific precursor-product ion transitions for this compound to enhance selectivity. Monitoring qualifier and quantifier ion ratios can help ensure the specificity of the measurement.[3]
Chromatography & Peak Shape I am observing peak tailing or splitting for my this compound peak. Poor peak shape can be caused by a variety of factors including column contamination, inappropriate mobile phase, or issues with the injection solvent.[7][8][9][10]- Column Maintenance: Regularly flush the column to remove contaminants. If the problem persists, consider replacing the column.[7][10] - Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the column and analyte. For HILIC separations, the buffer concentration is critical and should be optimized.[7] - Injection Solvent: The injection solvent should be compatible with the mobile phase. A mismatch can lead to peak distortion.[10] - Guard Column: Use a guard column to protect the analytical column from contaminants.[7]
My retention time is shifting. Retention time shifts can be caused by changes in mobile phase composition, column temperature, or column degradation.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.[10] - Column Temperature Control: Use a column oven to maintain a consistent temperature. - System Equilibration: Ensure the LC system is fully equilibrated before starting the analysis.
Quantification & Calibration My calibration curve is not linear. Non-linearity can result from detector saturation at high concentrations, improper preparation of standards, or significant matrix effects that are not compensated for by the internal standard.- Dilution: Dilute samples to bring the analyte concentration within the linear range of the assay.[11] - Calibration Range: Prepare a calibration curve that brackets the expected concentration range of the samples. - Internal Standard: Ensure the internal standard is added at a consistent concentration to all samples and standards.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation method for this compound in urine?

A1: The "dilute-and-shoot" method is the most widely used approach due to its simplicity and effectiveness in reducing matrix effects.[1][2][12] This involves diluting the urine sample with a suitable solvent (e.g., water, acetonitrile/water) before direct injection into the LC-MS/MS system.[3][13]

Q2: What type of internal standard should I use for this compound quantification?

A2: A stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is highly recommended. For this compound, an ideal internal standard would be a different isotope of creatinine, such as Creatinine-d3 or Creatinine-13C3.[1][14][15] The use of a SIL-IS is crucial for correcting for matrix effects and improving the accuracy and precision of the quantification.[1]

Q3: What are the typical validation parameters for an LC-MS/MS method for this compound?

A3: A typical method validation should include the assessment of the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A linear range of 7.50–300 mg/dL has been reported for creatinine in urine.[3]

  • Precision: The closeness of agreement between a series of measurements. Intra- and inter-day precision are typically evaluated.[1]

  • Accuracy: The closeness of the measured value to the true value. This can be assessed using certified reference materials or by spiking known amounts of the analyte into the matrix.[3]

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. An LLOQ of 7.50 mg/dL has been reported for a high-throughput method.[3]

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting substances from the matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the matrix under different storage conditions.

Q4: Can diet and medication affect the quantification of this compound?

A4: Yes, diet and certain medications can influence endogenous creatinine levels and potentially interfere with the analysis. A high-protein diet can increase creatinine excretion.[4] Some medications can also affect creatinine levels or interfere with the assay.[5][16] It is important to consider these factors when interpreting the results.

Data Presentation

Table 1: Comparison of LC-MS/MS and Spectrophotometric Methods for Creatinine Quantification
MethodMean Difference (mg/dL)Standard Deviation (mg/dL)Observation
LC-MS/MS vs. Spectrophotometry3.714Spectrophotometric method slightly overestimates creatinine concentration.[11]

This table summarizes a comparison between an LC-MS/MS method and a spectrophotometric method for the determination of creatinine concentrations in urine samples.

Table 2: Method Validation Parameters for a High-Throughput LC-MS/MS Method for Urinary Creatinine
ParameterResult
Linearity (R²) (7.50–300 mg/dL) 0.999[3]
Within-run Precision (%) 2.84 - 3.59[3]
Between-run Precision (%) 3.28 - 4.01[3]
Accuracy (Bias, %) -1.94 to -0.78[3]
Limit of Detection (LOD) (mg/dL) 3.17[3]
Lower Limit of Quantification (LLOQ) (mg/dL) 7.50[3]

This table presents the validation results for a fully automated, high-throughput UHPLC-MS/MS method for measuring creatinine in human urine.

Experimental Protocols

Detailed Methodology for "Dilute-and-Shoot" LC-MS/MS Analysis of this compound in Urine

This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.

1. Materials and Reagents

  • This compound certified reference standard

  • Creatinine-d3 (or other suitable SIL-IS) certified reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (optional, for mobile phase modification)

  • Urine samples

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of this compound and the SIL-IS in a suitable solvent (e.g., water).

  • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve.

  • Prepare a working internal standard solution at a fixed concentration.

3. Sample Preparation ("Dilute-and-Shoot")

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any particulate matter.[1]

  • Transfer a small aliquot of the supernatant (e.g., 10 µL) to a clean microcentrifuge tube.

  • Add a larger volume of diluent (e.g., 990 µL of water or acetonitrile/water mixture) to achieve the desired dilution factor.

  • Add a fixed volume of the working internal standard solution to each sample.

  • Vortex the samples thoroughly.

  • Transfer the diluted samples to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar compound analysis, such as a HILIC column or a C18 column. A common choice is a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A typical mobile phase for creatinine analysis consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[1]

  • Gradient: An appropriate gradient program to achieve good separation of this compound from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Set up the MRM transitions for this compound and the SIL-IS. For example, for unlabeled creatinine, a common transition is m/z 114 -> 44.[13] The specific transitions for this compound will depend on the exact labeling pattern.

5. Data Analysis

  • Integrate the peak areas for this compound and the SIL-IS.

  • Calculate the peak area ratio (this compound / SIL-IS).

  • Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification in urine.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results? Check_Matrix Suspect Matrix Effects? Start->Check_Matrix Check_Chroma Poor Peak Shape? Check_Matrix->Check_Chroma No Dilute Increase Dilution Factor Check_Matrix->Dilute Yes Check_IS Internal Standard Used Correctly? Check_Chroma->Check_IS No Optimize_LC Optimize LC Method (Mobile Phase, Gradient, Column) Check_Chroma->Optimize_LC Yes Check_Cal Calibration Curve Non-Linear? Check_IS->Check_Cal No Verify_IS_Conc Verify IS Concentration and Addition Consistency Check_IS->Verify_IS_Conc Yes Check_Standards Prepare Fresh Standards Check_Cal->Check_Standards Yes End Accurate Quantification Check_Cal->End No Use_SPE Consider Solid-Phase Extraction (SPE) Dilute->Use_SPE Use_SPE->End Check_Hardware Check for Leaks, Blockages, and Column Integrity Optimize_LC->Check_Hardware Check_Hardware->End Verify_IS_Conc->End Adjust_Range Adjust Calibration Range Check_Standards->Adjust_Range Adjust_Range->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Stability of Creatinine-¹³C₄ in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Creatinine-¹³C₄ in various biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues encountered during experiments.

Stability of Creatinine-¹³C₄: A Summary

While specific long-term stability data for Creatinine-¹³C₄ is not extensively published, its stability is expected to be comparable to that of endogenous creatinine and other stable isotopically labeled analogs. The carbon-13 isotope is stable and does not undergo back-exchange, ensuring the integrity of the labeled internal standard under typical analytical conditions.[1][2] The following table summarizes the stability of creatinine in various biological matrices based on available literature for the unlabeled compound, which can be extrapolated to Creatinine-¹³C₄.

Biological MatrixStorage TemperatureDurationAnalyte StabilityKey Findings & Recommendations
Serum/Plasma Room Temperature (15-25°C)Up to 24 hoursStableFor short-term storage, refrigeration is recommended to minimize potential degradation.[3][4]
Refrigerated (2-8°C)Up to 7 daysStableConsidered the optimal condition for short-term storage.[3][4]
Frozen (-20°C)Up to 3 monthsStableGenerally stable for several months.[5][6] Some studies show stability for even longer periods.
Frozen (-70°C / -80°C)Long-term (months to years)StableRecommended for long-term storage to ensure maximum stability.[7]
Urine Room Temperature (15-20°C)Up to 3 daysStableAcidification to pH < 3 can help prevent degradation, especially if storage is prolonged.[8][9]
Refrigerated (4°C)Up to 7 daysStableRefrigeration is a reliable method for short-term urine sample storage.[8]
Frozen (-20°C)Up to 12 monthsGenerally StableSome studies report a slight decrease in creatinine concentration over long periods.[7] For critical long-term studies, -80°C is preferred.
Frozen (-80°C)Long-term (months to years)Highly StableThe preferred temperature for long-term archival of urine samples to prevent any potential degradation.[7]
Whole Blood Room TemperatureUp to 48 hoursStableSamples should be processed to plasma or serum as soon as possible to avoid potential issues.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of Creatinine-¹³C₄ in Human Plasma
  • Objective: To evaluate the stability of Creatinine-¹³C₄ in human plasma at room temperature and under refrigeration.

  • Materials:

    • Human plasma (K₂EDTA)

    • Creatinine-¹³C₄ solution (stock and spiking solutions)

    • Acetonitrile (ACN) for protein precipitation

    • LC-MS/MS system

  • Procedure:

    • Spike a pool of human plasma with Creatinine-¹³C₄ to a known concentration.

    • Aliquot the spiked plasma into separate tubes.

    • Time Zero (T₀): Immediately process a set of aliquots by adding ACN (e.g., 3:1 v/v ACN:plasma), vortexing, and centrifuging to precipitate proteins. Analyze the supernatant by LC-MS/MS.

    • Room Temperature Stability: Store a set of aliquots at room temperature (e.g., 25°C). At specified time points (e.g., 4, 8, 12, and 24 hours), process and analyze the samples as in step 3.

    • Refrigerated Stability: Store another set of aliquots at 2-8°C. At specified time points (e.g., 24, 48, 72 hours, and 7 days), process and analyze the samples.

  • Data Analysis: Compare the mean peak area ratio (Creatinine-¹³C₄ / internal standard, if used) or the absolute peak area at each time point to the T₀ samples. The analyte is considered stable if the mean concentration is within ±15% of the T₀ concentration.

Protocol 2: Freeze-Thaw Stability of Creatinine-¹³C₄ in Human Serum
  • Objective: To determine the stability of Creatinine-¹³C₄ in human serum after multiple freeze-thaw cycles.

  • Materials:

    • Human serum

    • Creatinine-¹³C₄ solution

    • LC-MS/MS system

  • Procedure:

    • Spike a pool of human serum with Creatinine-¹³C₄.

    • Aliquot the spiked serum into multiple tubes.

    • Time Zero (T₀): Analyze a set of aliquots immediately without freezing.

    • Freeze-Thaw Cycles:

      • Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.

      • Cycle 1: Thaw a set of samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.

      • Repeat the freeze-thaw process for a specified number of cycles (e.g., 3 to 5 cycles).

    • After the final thaw of each cycle, process the samples (e.g., protein precipitation) and analyze by LC-MS/MS.

  • Data Analysis: Compare the results from each freeze-thaw cycle to the T₀ results. Stability is acceptable if the mean concentration is within ±15% of the baseline. Studies on unlabeled creatinine have shown it to be stable through at least one freeze-thaw cycle.[5][10][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Variable Internal Standard (IS) Response Inconsistent addition of IS solution.Ensure accurate and consistent pipetting of the IS spiking solution into all samples, including standards and quality controls (QCs).[12]
Degradation of IS in the spiking solution.Prepare fresh IS spiking solutions regularly and store them under appropriate conditions (e.g., refrigerated or frozen).
Matrix effects (ion suppression or enhancement).Ensure the IS co-elutes with the analyte to compensate for matrix effects.[12] Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.
Poor Recovery of Creatinine-¹³C₄ Inefficient extraction from the biological matrix.Optimize the extraction method (e.g., protein precipitation solvent, pH, solid-phase extraction sorbent and elution solvent).
Adsorption to container surfaces.Use low-binding tubes and pipette tips.
Apparent Degradation of Creatinine-¹³C₄ Improper sample storage.Review storage conditions. Ensure samples are stored at the correct temperature and for the appropriate duration as outlined in the stability table. Avoid prolonged exposure to room temperature.
Conversion of creatine to creatinine.While Creatinine-¹³C₄ itself is stable, the presence of high concentrations of ¹³C-labeled creatine could potentially convert to Creatinine-¹³C₄, although this is generally minimal under standard bioanalytical conditions.[13]
Isotope Exchange Not a concern for ¹³C.Carbon-13 is a stable isotope and does not undergo back-exchange.[1][2] Deuterium-labeled standards can sometimes be prone to back-exchange under certain conditions.[14]

Frequently Asked Questions (FAQs)

Q1: Is Creatinine-¹³C₄ expected to be as stable as unlabeled creatinine?

A1: Yes, the introduction of stable carbon-13 isotopes does not alter the fundamental chemical properties of the molecule. Therefore, the stability of Creatinine-¹³C₄ is expected to be very similar to that of endogenous creatinine under the same storage conditions.[14]

Q2: What is the best internal standard to use for the quantification of Creatinine-¹³C₄?

A2: When quantifying an isotopically labeled compound (which is typically used as an internal standard itself), you would be quantifying the endogenous, unlabeled analyte. Creatinine-¹³C₄ is an excellent internal standard for the quantification of endogenous creatinine because it has nearly identical chemical and physical properties.[12][15]

Q3: Can I store my plasma samples at -20°C for several months before analyzing for creatinine with Creatinine-¹³C₄ as an internal standard?

A3: Yes, studies indicate that creatinine is stable in plasma and serum for at least 3 months at -20°C.[6] For longer-term storage, -70°C or -80°C is recommended to ensure the utmost stability.[7]

Q4: Do multiple freeze-thaw cycles affect the stability of Creatinine-¹³C₄?

A4: Based on data for unlabeled creatinine, it is stable for at least one to five freeze-thaw cycles.[10][16] However, it is always best practice to minimize the number of freeze-thaw cycles for any biological sample. If multiple analyses from the same sample are anticipated, it is recommended to aliquot the sample into smaller volumes before the initial freezing.

Q5: What are the best practices for handling Creatinine-¹³C₄ solutions?

A5: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C. Prepare working solutions in a suitable solvent (e.g., methanol or acetonitrile/water) and store them under refrigerated or frozen conditions. Allow solutions to come to room temperature and vortex thoroughly before use.

Experimental Workflow Diagram

StabilityAssessmentWorkflow Workflow for Creatinine-¹³C₄ Stability Assessment cluster_prep Sample Preparation cluster_analysis Stability Testing cluster_data Data Evaluation start Obtain Pooled Biological Matrix (e.g., Plasma, Serum, Urine) spike Spike with Creatinine-¹³C₄ to a Known Concentration start->spike aliquot Aliquot into Multiple Storage Tubes spike->aliquot t0 Time Zero (T₀) Analysis (Immediate Processing) aliquot->t0 storage Store Aliquots under Different Conditions (Temp, Duration, Freeze-Thaw) aliquot->storage compare Compare Results to T₀ t0->compare analysis Process and Analyze Samples at Specified Time Points by LC-MS/MS storage->analysis analysis->compare evaluate Evaluate Stability (e.g., within ±15% of T₀) compare->evaluate report Report Findings evaluate->report

Caption: Workflow for assessing the stability of Creatinine-¹³C₄ in biological matrices.

References

Best practices for handling and storing Creatinine-13C4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for handling and storing Creatinine-13C4, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored upon receipt?

A1: Solid this compound should be stored in a well-sealed container in a cool, dry place. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years to ensure its stability.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to use a high-purity solvent such as sterile, deionized water or a buffer compatible with your analytical method.[1] For aqueous stock solutions, it is advisable to filter and sterilize the solution using a 0.22 μm filter before use.[1] Always use proper personal protective equipment (PPE), including gloves and safety glasses, when handling the solid compound and solvents.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Is this compound sensitive to light?

A4: While there is no specific information indicating extreme light sensitivity for this compound, it is good laboratory practice to store solutions in amber vials or otherwise protect them from prolonged exposure to light, especially during long-term storage.

Q5: What are the general safety precautions for handling this compound?

A5: Handle this compound in a well-ventilated area.[2] Avoid inhalation of dust and contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.[2][3] In case of contact, wash the affected area thoroughly with water.[3]

Experimental Protocols

Detailed Methodology for Reconstitution and Use of this compound as an Internal Standard in LC-MS/MS

This protocol outlines the steps for preparing and using this compound as an internal standard for the quantification of creatinine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Reagents and Materials:

  • This compound (solid)

  • LC-MS grade water

  • LC-MS grade methanol or acetonitrile

  • Volumetric flasks and pipettes

  • 0.22 μm syringe filters

  • Autosampler vials

2. Preparation of this compound Stock Solution (e.g., 1 mg/mL): a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the desired amount of this compound powder using an analytical balance. c. Dissolve the powder in a suitable solvent (e.g., LC-MS grade water) in a volumetric flask to achieve the target concentration. d. Gently vortex or sonicate the solution to ensure complete dissolution. e. Filter the stock solution through a 0.22 μm syringe filter into a clean, sterile container. f. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

3. Preparation of Working Internal Standard Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution with the appropriate mobile phase or reconstitution solvent to achieve the final working concentration. The optimal concentration will depend on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.

4. Sample Preparation: a. Thaw biological samples (e.g., serum, plasma, urine) on ice. b. Add a precise volume of the working internal standard solution to each sample, calibrator, and quality control sample. c. Perform protein precipitation by adding a solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample). d. Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube or a 96-well plate for analysis. f. The supernatant may be evaporated to dryness and reconstituted in the mobile phase if necessary.

5. LC-MS/MS Analysis: a. Set up the LC-MS/MS system with a suitable column (e.g., HILIC or C18) and mobile phase for the separation of creatinine. b. Develop a multiple reaction monitoring (MRM) method to detect the precursor and product ions for both unlabeled creatinine and this compound. c. Inject the prepared samples, calibrators, and quality controls into the LC-MS/MS system.

6. Data Analysis: a. Integrate the peak areas for both the analyte and the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard. c. Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. d. Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

ParameterRecommended ConditionDurationReference
Storage of Solid this compound -20°CUp to 3 yearsMCE
4°CUp to 2 yearsMCE
Storage of Stock Solution -80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Stability of Creatinine in Serum/Plasma 15-25°C7 days[4]
2-8°C7 days[4]
-15 to -25°C3 months[4]
≤ -70°C> 3 months[4]
Stability of Creatinine in Whole Blood Room TemperatureUp to 48 hours[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Peak Shape or Tailing Column degradation or contamination.Replace the LC column. Ensure proper sample cleanup to remove matrix components.
Inappropriate mobile phase pH.Adjust the mobile phase pH to optimize the ionization and chromatography of creatinine.
Low Signal Intensity for this compound Degradation of the internal standard.Prepare a fresh working solution from a new aliquot of the stock solution. Verify storage conditions.
Suboptimal mass spectrometer settings.Optimize MS parameters (e.g., collision energy, cone voltage) for this compound.
High Background Noise Contaminated solvent or glassware.Use high-purity LC-MS grade solvents and thoroughly clean all glassware.
Matrix effects from the biological sample.Improve sample preparation with a more effective protein precipitation or a solid-phase extraction (SPE) step.
Inconsistent Results/Poor Reproducibility Inaccurate pipetting of internal standard or sample.Calibrate pipettes regularly. Ensure consistent pipetting technique.
Incomplete dissolution of solid this compound.Ensure the solid is completely dissolved when preparing the stock solution by vortexing or sonicating.
Instability of the analyte or internal standard in the autosampler.Keep the autosampler at a controlled, cool temperature (e.g., 4°C). Analyze samples within a reasonable timeframe after preparation.
Isotopic Contribution from Unlabeled Creatinine High concentrations of endogenous creatinine in samples.This is generally not an issue with a +4 Da mass shift. However, ensure that the MRM transitions are specific and do not have overlapping isotopes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis receive Receive Solid This compound store_solid Store Solid (-20°C or 4°C) receive->store_solid reconstitute Reconstitute to Stock Solution store_solid->reconstitute store_solution Store Stock Solution (-20°C or -80°C) reconstitute->store_solution working_std Prepare Working Internal Standard store_solution->working_std sample_prep Sample Preparation (add Internal Standard) working_std->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for using this compound.

troubleshooting_logic cluster_prep Preparation Issues cluster_analysis Analytical Issues start Inconsistent Results pipetting Check Pipette Calibration and Technique start->pipetting dissolution Ensure Complete Dissolution of Solid start->dissolution storage Verify Stock and Working Solution Storage start->storage autosampler Check Autosampler Temperature and Stability start->autosampler matrix Evaluate Matrix Effects autosampler->matrix instrument Verify LC-MS/MS Performance matrix->instrument

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

Validation of Analytical Methods Using Creatinine-13C4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of creatinine, a key biomarker for renal function, is paramount in clinical and research settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution has emerged as the gold standard for creatinine measurement due to its high specificity and accuracy, minimizing interferences that plague traditional methods like the Jaffe and enzymatic assays.[1][2][3] This guide provides a comprehensive comparison of analytical methods for creatinine quantification, with a focus on the validation of methods employing Creatinine-13C4 as an internal standard.

The Gold Standard: Isotope Dilution LC-MS/MS

Isotope dilution mass spectrometry (IDMS) is a definitive method for the precise measurement of analytes.[4][5] It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. This "spiked" sample is then analyzed by mass spectrometry. Because the labeled and unlabeled versions of the analyte are chemically identical, they behave the same during sample preparation and analysis, correcting for any sample loss or matrix effects. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is used to calculate the precise concentration of the analyte.[6]

This compound, a stable isotope-labeled version of creatinine, serves as an excellent internal standard for these assays. Its use, along with other labeled variants like Creatinine-d3, significantly improves the analytical performance of creatinine assays, leading to more accurate estimations of glomerular filtration rate (GFR).[7][8][9]

Comparison of Analytical Methods for Creatinine

The following table summarizes the performance characteristics of different analytical methods for creatinine quantification. The LC-MS/MS method, utilizing an isotopically labeled internal standard like this compound, demonstrates superior performance in terms of accuracy and precision.

Parameter LC-MS/MS with Isotopically Labeled IS (e.g., this compound) Enzymatic Method Jaffe (Alkaline Picrate) Method
Principle Isotope Dilution Mass SpectrometryEnzymatic degradation of creatinineColorimetric reaction with alkaline picrate
Specificity High; distinguishes creatinine from other substancesModerate to High; can have some interferencesLow; susceptible to interference from various substances (e.g., glucose, proteins, ketones)
Accuracy (Bias) Very High (e.g., average bias of 1.06%)[8]High (e.g., average bias of -2.1% compared to LC-MS/MS)[8]Moderate (e.g., average bias of 11.7% compared to LC-MS/MS)[8]
Precision (CV%) Excellent (e.g., Total imprecision of 1.15%–3.84%)[8]Good (e.g., Total CVs ranging from 1.00%–1.20%)[10]Acceptable (Varies, but generally higher than enzymatic and LC-MS/MS)
Lower Limit of Quantification (LLOQ) Very Low (e.g., 4.4 µmol/L)[8]LowModerate
Throughput Can be high with modern automated systemsHighHigh
Cost Higher initial instrument cost, lower reagent cost per sampleModerateLow

Experimental Protocol: Creatinine Quantification by LC-MS/MS using an Isotopically Labeled Internal Standard

This section outlines a general procedure for the quantification of creatinine in serum or plasma using LC-MS/MS with an isotopically labeled internal standard such as this compound.

Materials and Reagents
  • Creatinine standard (NIST SRM 914a or equivalent)[7]

  • This compound (or other suitable isotopically labeled creatinine) as internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Serum/plasma samples

  • Quality control (QC) samples at low, medium, and high concentrations

Sample Preparation
  • Protein Precipitation: To a 50 µL aliquot of serum/plasma, QC, or standard, add 150 µL of methanol containing the internal standard (e.g., this compound at a fixed concentration).

  • Vortex: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable column for polar analytes, such as a C18 or HILIC column.[1]

  • Mobile Phase: An isocratic or gradient elution using a mixture of water and organic solvent (e.g., acetonitrile) with a modifier like formic acid.

  • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both creatinine and the internal standard. For example:

    • Creatinine: m/z 114 → 44

    • Creatinine-d3 (as an example): m/z 117 → 47[11] (Note: The specific transitions for this compound would need to be determined based on its mass).

Data Analysis and Validation
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: The concentration of creatinine in the unknown samples is determined from the calibration curve.

  • Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as:

    • Linearity: The range over which the assay is accurate and precise.

    • Accuracy and Precision: Determined by analyzing QC samples at different concentrations on multiple days.

    • Selectivity: Ensuring no interference from other endogenous or exogenous compounds.

    • Matrix Effect: Assessing the impact of the biological matrix on ionization efficiency.

    • Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions.

Visualizing the Isotope Dilution Workflow

The following diagram illustrates the fundamental workflow of isotope dilution mass spectrometry for creatinine quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Endogenous Creatinine) Spiked_Sample Spiked Sample (Mixture of Endogenous Creatinine and IS) Sample->Spiked_Sample Addition of IS IS Known amount of This compound (Internal Standard) IS->Spiked_Sample Prepared_Sample Prepared Sample (e.g., Protein Precipitation) Spiked_Sample->Prepared_Sample Extraction LC Liquid Chromatography (Separation) Prepared_Sample->LC Injection MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition (Peak Area Ratios) MS->Data Concentration Creatinine Concentration Calculation Data->Concentration Comparison Calibration Calibration Curve (Standards) Calibration->Concentration

Caption: Workflow for Creatinine Quantification by IDMS.

Conclusion

The validation of analytical methods using this compound as an internal standard in LC-MS/MS assays represents the pinnacle of accuracy and reliability for creatinine quantification. This approach significantly reduces the analytical variability and susceptibility to interferences that can compromise the results of older methods. For researchers, scientists, and drug development professionals, the adoption of such validated, high-quality methods is crucial for generating robust and reliable data in clinical studies and renal function monitoring.

References

A Head-to-Head Comparison: Creatinine-¹³C₄ and Deuterium-Labeled Creatinine as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of two commonly used isotopically labeled internal standards for creatinine analysis: Creatinine-¹³C₄ and deuterium-labeled creatinine (e.g., Creatinine-d₃).

Creatinine, a key biomarker for renal function, is routinely measured in various biological matrices. Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification, relying on the use of a stable isotope-labeled internal standard that mimics the behavior of the analyte. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and remain stable throughout the analytical process without undergoing isotopic exchange.

This guide delves into the performance characteristics of Creatinine-¹³C₄ and deuterium-labeled creatinine, presenting available experimental data and outlining detailed methodologies to aid researchers in selecting the most suitable internal standard for their specific applications.

Performance Comparison: Stability, Isotopic Purity, and Chromatographic Behavior

The primary distinction between ¹³C- and deuterium-labeled standards lies in the isotopes used and their inherent properties. Creatinine-¹³C₄ is labeled with a heavy isotope of carbon, while deuterium-labeled creatinine incorporates heavy isotopes of hydrogen. This fundamental difference influences their performance in several key areas.

FeatureCreatinine-¹³C₄Deuterium-Labeled Creatinine (e.g., d₃, d₂)Supporting Evidence & Remarks
Isotopic Stability Highly stable. The ¹³C-N and ¹³C-¹²C bonds are exceptionally strong, eliminating the risk of isotopic exchange with the sample matrix or during sample preparation and analysis.Generally stable, but can be susceptible to back-exchange of deuterium for hydrogen, particularly at non-exchangeable positions under certain pH and temperature conditions.[1] However, studies have shown that deuterons at the α-carbon of creatinine do not undergo back-exchange under acidic and neutral conditions.[1]The inherent stability of the carbon-carbon and carbon-nitrogen bonds in ¹³C-labeled compounds provides a significant advantage in terms of data integrity.
Chromatographic Co-elution Expected to perfectly co-elute with unlabeled creatinine due to the negligible effect of ¹³C substitution on the molecule's polarity and chemical properties.Generally co-elutes well with unlabeled creatinine.[1] However, the difference in bond length and vibrational energy between C-H and C-D bonds can sometimes lead to a slight chromatographic shift (isotopic effect), potentially affecting the accuracy of quantification if not properly addressed.Perfect co-elution is crucial for compensating for matrix effects and variations in instrument response.
Isotopic Purity Typically available with high isotopic purity (e.g., >99 atom % ¹³C).Commercially available with high isotopic purity (e.g., 98 atom % D for d₃-creatinine).High isotopic purity is essential to minimize "cross-talk" or interference between the analyte and internal standard signals.
Mass Shift Provides a +4 Da mass shift from the most abundant isotopologue of unlabeled creatinine.Typically provides a +3 Da (for d₃) or +2 Da (for d₂) mass shift.A sufficient mass shift is necessary to prevent spectral overlap and ensure accurate measurement of both the analyte and the internal standard.
Cost Generally more expensive to synthesize than deuterium-labeled counterparts.Often more cost-effective due to simpler and less expensive labeling procedures.[1]The cost-effectiveness of deuterium labeling is a significant factor for many laboratories.

Experimental Data Summary

While direct comparative studies between Creatinine-¹³C₄ and deuterium-labeled creatinine are limited in the public domain, extensive data exists for the validation of methods using deuterium-labeled creatinine as an internal standard. The following table summarizes typical performance characteristics from a validated LC-MS/MS method for creatinine in human serum using Creatinine-d₃.

ParameterPerformance Data (using Creatinine-d₃)
Linearity (R²) > 0.99
Precision (CV%) < 5%
Accuracy (% Bias) Within ± 15%
Lower Limit of Quantification (LLOQ) Dependent on matrix and instrumentation, typically in the low ng/mL range.
Recovery (%) Consistent and reproducible across the calibration range.

This data is representative of typical performance and may vary depending on the specific laboratory, instrumentation, and matrix.

Experimental Protocols

Below is a representative experimental protocol for the quantification of creatinine in human serum using an isotopically labeled internal standard. This protocol can be adapted for use with either Creatinine-¹³C₄ or deuterium-labeled creatinine.

Sample Preparation
  • Spiking: To 100 µL of serum sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Creatinine-¹³C₄ or Creatinine-d₃ in a suitable solvent).

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar creatinine molecule.

  • Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., acetonitrile).

  • Gradient: An isocratic or gradient elution can be used to achieve optimal separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • MRM Transitions:

    • Creatinine: e.g., m/z 114 -> 44

    • Creatinine-¹³C₄: e.g., m/z 118 -> 48

    • Creatinine-d₃: e.g., m/z 117 -> 47

Visualizing the Workflow and Rationale

The following diagrams illustrate the chemical structures and a typical experimental workflow for creatinine analysis using an internal standard.

Caption: Chemical structures of Creatinine and its labeled analogs.

G start Biological Sample (e.g., Serum) step1 Spike with Internal Standard start->step1 step2 Protein Precipitation step1->step2 step3 Centrifugation step2->step3 step4 Evaporation & Reconstitution step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Analysis & Quantification step5->end

Caption: A typical experimental workflow for creatinine quantification.

Conclusion

Both Creatinine-¹³C₄ and deuterium-labeled creatinine serve as effective internal standards for the accurate quantification of creatinine by LC-MS/MS. The choice between them often involves a trade-off between performance and cost.

Creatinine-¹³C₄ offers superior isotopic stability, eliminating any concern of back-exchange and ensuring the highest data integrity. Its co-elution with the native analyte is expected to be perfect. These characteristics make it the ideal choice for methods requiring the utmost accuracy and for laboratories where budget is not the primary constraint.

Deuterium-labeled creatinine is a more cost-effective option and has been extensively validated and used in numerous studies. While there is a potential, albeit often minimal, risk of isotopic exchange and chromatographic shifts, proper method development and validation can mitigate these concerns, making it a reliable and widely accepted internal standard for routine analyses.

Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, the available budget, and a thorough evaluation of the performance characteristics within the context of the intended application.

References

A Comparative Guide to Isotope Dilution Mass Spectrometry: Creatinine-d3 vs. Creatinine-¹³C₄ for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in creatinine quantification, Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard. The choice of internal standard is paramount to the success of this technique. This guide provides a detailed comparison of two commonly employed isotopically labeled internal standards for creatinine analysis: Creatinine-d3 and Creatinine-¹³C₄.

While both standards significantly improve the reliability of creatinine measurements compared to traditional methods, subtle but important differences in their physicochemical properties can influence analytical outcomes. This guide will delve into the performance characteristics of each, supported by available experimental data, to inform the selection of the most appropriate internal standard for your specific research needs.

Performance Data: A Quantitative Comparison

The following tables summarize the accuracy and precision data for IDMS methods utilizing Creatinine-d3 as an internal standard, as reported in various validation studies. Due to a lack of publicly available, detailed validation reports for IDMS methods specifically employing Creatinine-¹³C₄, a direct quantitative comparison is not possible at this time. However, the theoretical advantages of ¹³C-labeled standards suggest that they would likely meet or exceed the performance metrics of their deuterated counterparts.

Table 1: Accuracy of IDMS with Creatinine-d3 Internal Standard

Study/ReferenceMatrixMethodAccuracy (Bias %)Recovery (%)
LC-MS/MS method for serum creatinine[1]SerumLC-MS/MS1.06%Not Reported
Rapid LC-IDMS/MS for serum creatinine[2]SerumLC-IDMS/MS-2.9% to 2.1% (of target value for certified reference material)103.6 ± 4.1% (spiked samples)
High-throughput LC-MS/MS for urine creatinine[3]UrineLC-MS/MS-1.94% to -0.78% (for certified reference material)Not Reported

Table 2: Precision of IDMS with Creatinine-d3 Internal Standard

Study/ReferenceMatrixConcentration LevelIntra-assay Precision (CV%)Inter-assay Precision (CV%)
LC-MS/MS method for serum creatinine[1]SerumLow, Medium, High<3.8%<3.8%
Rapid LC-IDMS/MS for serum creatinine[2]Serum64.6 µmol/L0.9%1.9%
354 µmol/L0.9%1.8%
High-throughput LC-MS/MS for urine creatinine[3]UrineLow, Medium, High2.84% - 3.59%3.28% - 4.01%

The Case for ¹³C-Labeled Standards: Theoretical and Practical Advantages

While quantitative data for Creatinine-¹³C₄ is sparse in the reviewed literature, the principles of stable isotope labeling in mass spectrometry suggest several advantages over deuterated standards like Creatinine-d3.

  • Co-elution with the Analyte: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, ¹³C-labeled internal standards co-elute almost perfectly with the native analyte in liquid chromatography. This is a significant advantage as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same time, leading to more accurate correction and quantification. Deuterated standards, owing to the greater relative mass difference between hydrogen and deuterium, can sometimes exhibit a slight chromatographic shift, which may compromise the accuracy of correction for matrix effects.

  • Isotopic Stability: ¹³C labels are exceptionally stable and do not undergo back-exchange with unlabeled atoms from the sample matrix or solvents. While the deuterium atoms in Creatinine-d3 are placed on a methyl group, which is generally stable, the potential for H/D exchange, though minimal in this case, is a consideration for deuterated compounds, especially if the labels are in more labile positions.

Experimental Protocols: A Generalized IDMS Workflow

The following is a generalized experimental protocol for the determination of creatinine in serum or urine using IDMS with a stable isotope-labeled internal standard. Specific parameters will vary depending on the laboratory, instrumentation, and the specific validation protocol.

1. Sample Preparation:

  • Thaw frozen serum or urine samples at room temperature.
  • Vortex samples to ensure homogeneity.
  • To a known volume of sample (e.g., 100 µL), add a precise amount of the internal standard solution (Creatinine-d3 or Creatinine-¹³C₄) at a known concentration.
  • Perform protein precipitation by adding a solvent such as methanol or acetonitrile.
  • Vortex the mixture vigorously.
  • Centrifuge the samples to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.
  • The supernatant may be further diluted or directly injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a suitable LC column for the separation of creatinine (e.g., a HILIC or reversed-phase C18 column).
  • Employ an isocratic or gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
  • Mass Spectrometry (MS):
  • Utilize a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
  • Monitor the specific precursor-to-product ion transitions for both creatinine and the internal standard (Creatinine-d3 or Creatinine-¹³C₄) using Multiple Reaction Monitoring (MRM).

3. Quantification:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of creatinine in the sample by comparing this ratio to a calibration curve constructed using standards of known creatinine concentrations and a constant amount of the internal standard.

Visualizing the IDMS Workflow

The following diagram illustrates the fundamental steps involved in an isotope dilution mass spectrometry workflow for creatinine measurement.

IDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Serum/Urine) Spike Spike with Internal Standard (Creatinine-d3 or ¹³C₄) Sample->Spike Deproteinate Protein Precipitation Spike->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MSMS MS/MS Detection (MRM) LC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: General workflow of isotope dilution mass spectrometry for creatinine.

Conclusion

Isotope dilution mass spectrometry is an unequivocally powerful technique for the accurate and precise quantification of creatinine. The choice of internal standard is a critical decision in method development.

  • Creatinine-d3 is a well-established and validated internal standard for which a significant body of performance data exists, demonstrating its reliability and robustness for routine and research applications.

  • Creatinine-¹³C₄ , while less documented in terms of specific method validation performance, offers compelling theoretical advantages. Its near-perfect co-elution with native creatinine and inherent isotopic stability position it as a potentially superior choice for minimizing analytical variability and achieving the highest degree of accuracy, particularly in complex biological matrices where significant matrix effects are anticipated.

For laboratories aiming to develop new high-performance assays or troubleshoot existing methods, the consideration and evaluation of Creatinine-¹³C₄ as an internal standard is highly recommended. Future validation studies are needed to provide the quantitative data that will allow for a definitive, evidence-based comparison of these two valuable analytical tools.

References

A Comparative Guide to Renal Function Markers: Cross-Validation of Creatinine-¹³C₄ Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of the glomerular filtration rate (GFR) is paramount in drug development and clinical research for evaluating kidney function and ensuring patient safety. While endogenous creatinine-based estimations are common, their accuracy is often limited. The gold standard, inulin clearance, is cumbersome for routine use. This has led to the development of alternative exogenous markers. This guide provides a comparative overview of the Creatinine-¹³C₄ based assay against other key renal function markers, supported by experimental principles and methodologies.

Introduction to GFR Measurement

The glomerular filtration rate represents the volume of fluid filtered from the renal glomerular capillaries into Bowman's capsule per unit time. Its measurement is the most reliable indicator of kidney function. An ideal GFR marker is a substance that is freely filtered by the glomerulus, is not reabsorbed or secreted by the renal tubules, and is not metabolized or eliminated by other routes.

Comparison of Renal Function Markers

The choice of a GFR marker is often a balance between accuracy, practicality, and the specific requirements of a clinical study or research setting. The following table summarizes the key characteristics of Creatinine-¹³C₄ and other commonly used renal function markers.

FeatureCreatinine-¹³C₄InulinIohexolEndogenous Creatinine
Principle Exogenous tracer; stable isotope dilution mass spectrometryExogenous tracer; gold standard for GFR measurementExogenous, non-radioactive contrast agentEndogenous product of muscle metabolism
Administration Intravenous bolus injectionContinuous intravenous infusionIntravenous bolus injectionNaturally present in the body
Sample Type Plasma or SerumPlasma and UrinePlasma or SerumSerum
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Photometric or enzymatic assaysHigh-Performance Liquid Chromatography (HPLC) or X-ray fluorescenceJaffe reaction or enzymatic assays
Advantages - High accuracy and precision due to LC-MS/MS- Not radioactive- Chemically identical to endogenous creatinine, ensuring similar physiological handling- Simple plasma clearance protocol- Considered the most accurate method (gold standard)- Not protein-bound- Well-established method with good correlation to inulin clearance[1]- Not radioactive- Simpler protocol than inulin infusion- Non-invasive (no injection required)- Inexpensive and widely available
Disadvantages - Requires specialized equipment (LC-MS/MS)- Higher cost per test compared to endogenous creatinine- Cumbersome continuous infusion protocol- Prone to errors in urine collection- Potential for interference from other iodinated compounds- Requires careful timing of blood draws- Influenced by muscle mass, diet, age, and sex[2]- Tubular secretion can lead to overestimation of GFR[3]- Less accurate in rapidly changing renal function

Experimental Protocols

Detailed and standardized protocols are crucial for accurate and reproducible GFR measurements. Below are representative methodologies for the key exogenous markers.

Creatinine-¹³C₄ Plasma Clearance Protocol

This protocol is based on the principles of stable isotope dilution mass spectrometry and plasma clearance of an exogenous marker.

a. Subject Preparation:

  • Subjects should be well-hydrated.

  • A baseline blood sample is collected prior to the administration of the tracer.

b. Administration of Creatinine-¹³C₄:

  • A precisely weighed amount of sterile Creatinine-¹³C₄ solution is administered as an intravenous bolus injection.

c. Blood Sampling:

  • Multiple blood samples are collected at timed intervals after the injection (e.g., 2, 3, 4, and 6 hours post-injection) from the contralateral arm.[4]

d. Sample Preparation for LC-MS/MS Analysis:

  • Plasma or serum is separated from the blood samples by centrifugation.

  • An internal standard (e.g., Creatinine-d₃) is added to a known volume of the plasma/serum sample.

  • Proteins are precipitated by adding a solvent like acetonitrile.[5]

  • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube, and an aliquot is injected into the LC-MS/MS system.

e. LC-MS/MS Analysis:

  • Chromatographic separation is performed to distinguish Creatinine-¹³C₄ from endogenous creatinine and the internal standard.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of Creatinine-¹³C₄ and the internal standard.

  • The concentration of Creatinine-¹³C₄ in each plasma sample is determined by comparing its peak area ratio to the internal standard against a calibration curve.

f. GFR Calculation:

  • The plasma clearance of Creatinine-¹³C₄ is calculated from the concentration-time data using pharmacokinetic modeling (e.g., a two-compartment model).

Inulin Clearance Protocol (Reference Method)

a. Subject Preparation:

  • Subjects are required to be well-hydrated.

  • A bladder catheter is inserted for complete and timed urine collection.

b. Inulin Administration:

  • A priming (bolus) dose of inulin is administered intravenously to rapidly achieve the desired plasma concentration.

  • This is immediately followed by a continuous intravenous infusion of inulin at a constant rate to maintain a stable plasma concentration.[6]

c. Blood and Urine Sampling:

  • After an equilibration period, timed urine collections are initiated.

  • Blood samples are drawn at the midpoint of each urine collection period.

d. Sample Analysis:

  • The concentration of inulin in plasma and urine samples is measured using photometric or enzymatic assays.

e. GFR Calculation:

  • The clearance of inulin is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

Iohexol Plasma Clearance Protocol

a. Subject Preparation:

  • Subjects should be adequately hydrated.

b. Iohexol Administration:

  • A small, fixed dose of iohexol (e.g., 5 mL) is administered as an intravenous bolus injection.[1]

c. Blood Sampling:

  • Blood samples are collected at several time points after injection (e.g., 2, 3, 4, and 5 hours) to determine the rate of iohexol disappearance from the plasma.[1]

d. Sample Analysis:

  • The concentration of iohexol in the plasma samples is determined by High-Performance Liquid Chromatography (HPLC) or X-ray fluorescence.

e. GFR Calculation:

  • The GFR is calculated from the plasma clearance of iohexol, often using a one-compartment model with a correction factor (Bröchner-Mortensen equation).

Visualizing Methodologies and Relationships

To better understand the workflows and the interplay between different GFR assessment methods, the following diagrams are provided.

GFR_Measurement_Workflow cluster_PreAnalytical Pre-Analytical cluster_Analytical Analytical cluster_PostAnalytical Post-Analytical Patient_Prep Patient Preparation (Hydration, Baseline Sample) Marker_Admin Marker Administration (IV Bolus/Infusion) Patient_Prep->Marker_Admin Sampling Timed Blood/Urine Sampling Marker_Admin->Sampling Sample_Processing Sample Processing (Centrifugation, Protein Precipitation) Sampling->Sample_Processing Analysis Analytical Measurement (LC-MS/MS, HPLC, Enzymatic) Sample_Processing->Analysis Data_Analysis Data Analysis (Concentration Determination) Analysis->Data_Analysis GFR_Calculation GFR Calculation (Pharmacokinetic Modeling) Data_Analysis->GFR_Calculation Result Final GFR Value GFR_Calculation->Result

Caption: Experimental workflow for measured GFR (mGFR).

GFR_Assessment_Methods cluster_Methods GFR Assessment Methods cluster_Exogenous Exogenous Marker Assays cluster_Endogenous Endogenous Marker Estimations Gold_Standard Gold Standard (Inulin Clearance) Exogenous_Markers Other Exogenous Markers Gold_Standard->Exogenous_Markers Validation Reference Endogenous_Markers Endogenous Markers Exogenous_Markers->Endogenous_Markers Higher Accuracy Creatinine_13C4 Creatinine-¹³C₄ (LC-MS/MS) Iohexol Iohexol (HPLC) Radiotracers Radiotracers (e.g., 99mTc-DTPA) eGFR_Creatinine eGFR from Serum Creatinine (CKD-EPI, MDRD) Creatinine_Clearance 24h Creatinine Clearance

References

Inter-laboratory comparison of Creatinine-13C4 measurement

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Creatinine Measurement Methods Utilizing Creatinine-13C4 as a Reference Standard

Introduction

Accurate measurement of creatinine in biological fluids is crucial for assessing renal function in both clinical diagnostics and drug development. The concentration of creatinine in serum is a key parameter for calculating the estimated glomerular filtration rate (eGFR), a vital indicator of kidney health. Given the importance of this biomarker, ensuring the accuracy and comparability of creatinine measurements across different laboratories and analytical methods is paramount. This guide provides an objective comparison of common creatinine measurement methods, with a focus on the role of isotope dilution mass spectrometry (IDMS) using this compound as an internal standard, which is considered the reference method. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methods.

The Role of this compound in the Reference Method

The gold standard for creatinine quantification is the isotope dilution-mass spectrometry (IDMS) method.[1][2] This technique utilizes a stable isotope-labeled version of creatinine, such as this compound, as an internal standard. The internal standard is chemically identical to the analyte being measured (creatinine) but has a different mass due to the incorporation of heavy isotopes. By adding a known amount of this compound to a sample, any variations in sample preparation, chromatography, or mass spectrometry signal can be normalized, leading to highly accurate and precise measurements. The National Institute of Standards and Technology (NIST) has developed Standard Reference Materials (SRMs) for creatinine in serum (SRM 967a) and urine (SRM 3667), which are certified using IDMS methods.[3]

Comparison of Analytical Methods for Creatinine Measurement

Several methods are routinely used for creatinine measurement in clinical and research laboratories. The main categories are the Jaffe (alkaline picrate) reaction, enzymatic methods, and chromatographic methods like high-performance liquid chromatography (HPLC). The performance of these methods is often compared against the IDMS reference method.

Data Presentation: Performance of Different Creatinine Measurement Methods

The following table summarizes the performance characteristics of different creatinine measurement methods based on findings from various inter-laboratory comparison studies. The data highlights the variability and bias observed with routine methods when compared to the IDMS reference method.

Method TypePrincipleAdvantagesDisadvantagesInter-laboratory CV (%)Bias Compared to IDMS
Jaffe (Alkaline Picrate) Colorimetric reaction with picrate in an alkaline solution.Inexpensive, widely automated.[2]Susceptible to interference from other substances (e.g., ketones, certain drugs), leading to a positive bias.[2][4]5.85% (higher at lower concentrations)[5]Significant positive bias often observed.[4] On average, Jaffe results were 0.07±0.10 mg/dl higher than enzymatic methods.[5]
Enzymatic Uses enzymes like creatininase, creatinase, and sarcosine oxidase to produce a detectable signal.[2][6]More specific than the Jaffe method, less interference.[6]More expensive than the Jaffe method.[6][7]4.4%[5]Generally lower bias than the Jaffe method, but can still show variability. 6 out of 12 enzymatic peer groups showed significant bias in one study.[8]
HPLC Chromatographic separation of creatinine from other sample components followed by UV detection.[4]High specificity and accuracy.[4] A candidate reference method.[2]More complex, lower throughput than automated methods.CV ranging from 3% to 11% reported in one study.[4]Good agreement with IDMS.
IDMS Gas or liquid chromatography coupled with mass spectrometry and the use of a stable isotope-labeled internal standard (e.g., this compound).[3]Considered the definitive reference method due to high accuracy, precision, and specificity.[1][2]Requires specialized equipment and expertise, not suitable for high-throughput routine analysis.[2]Not typically used for routine inter-laboratory comparisons, but sets the reference value.Serves as the benchmark for accuracy.

Experimental Protocols

Key Experiment: Inter-laboratory Comparison of Creatinine Measurement Methods

Objective: To assess the accuracy and precision of different creatinine measurement methods used in multiple laboratories against a reference IDMS method.

Methodology:

  • Preparation of Comparison Samples: A set of human serum samples with varying creatinine concentrations (covering the clinically relevant range) are prepared. To ensure commutability, these are often fresh-frozen, off-the-clot pooled serum specimens.[8] A portion of these samples is sent to a reference laboratory for value assignment using the IDMS method with a this compound internal standard.

  • Sample Distribution: The prepared serum samples are distributed under controlled temperature conditions to the participating laboratories.

  • Sample Analysis: Each participating laboratory analyzes the samples using their routine creatinine measurement method (e.g., Jaffe, enzymatic).

  • Data Collection: The results from all participating laboratories are collected and compiled.

  • Statistical Analysis: The data is statistically analyzed to determine the bias and inter-laboratory coefficient of variation (CV) for each method compared to the reference IDMS values. A common metric used to evaluate performance is the z-score, which quantifies the difference between the laboratory's result and the reference value relative to the overall standard deviation of the results.[9]

Mandatory Visualization

InterLab_Comparison_Workflow cluster_Preparation Sample Preparation & Distribution cluster_Analysis Analysis cluster_RefLab Reference Laboratory cluster_PartLabs Participating Laboratories cluster_Evaluation Data Evaluation Serum_Pool Pool Human Serum Samples Aliquoting Aliquot into Vials Serum_Pool->Aliquoting Ref_Lab_Samples Reference Samples Aliquoting->Ref_Lab_Samples Participant_Samples Participant Samples Aliquoting->Participant_Samples IDMS IDMS Analysis (with this compound) Ref_Lab_Samples->IDMS Lab_A Lab A (e.g., Jaffe) Participant_Samples->Lab_A Lab_B Lab B (e.g., Enzymatic) Participant_Samples->Lab_B Lab_C Lab C (e.g., HPLC) Participant_Samples->Lab_C Ref_Value Assign Reference Values IDMS->Ref_Value Collect_Data Collect Results Ref_Value->Collect_Data Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Stats_Analysis Statistical Analysis (Bias, Precision, Z-scores) Collect_Data->Stats_Analysis Comparison_Report Generate Comparison Report Stats_Analysis->Comparison_Report

Caption: Workflow for an inter-laboratory comparison of creatinine measurement.

Conclusion

Inter-laboratory comparisons consistently demonstrate that while routine methods for creatinine measurement, such as the Jaffe and enzymatic assays, are suitable for high-throughput clinical use, they can exhibit significant bias and variability compared to the reference IDMS method.[5][8] The use of a stable isotope-labeled internal standard like this compound in the IDMS method provides the highest level of accuracy and serves as the benchmark for calibrating and evaluating routine methods. For researchers and professionals in drug development, a thorough understanding of the analytical method's performance is critical for the reliable interpretation of renal function data. When high accuracy is required, methods traceable to the IDMS reference standard are recommended. Participation in proficiency testing programs is also essential for monitoring and improving the quality of creatinine measurements.

References

Performance Evaluation of Creatinine-13C4 in Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Creatinine-13C4 as an internal standard in various mass spectrometry platforms for the quantitative analysis of creatinine. The focus is on providing supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate internal standard for their specific applications. While extensive data is available for the widely used deuterated analog, Creatinine-d3, this guide also incorporates available information and theoretical advantages of using the 13C-labeled counterpart, this compound.

Executive Summary

The quantification of creatinine, a key biomarker for renal function, demands high accuracy and precision. Isotope dilution mass spectrometry (IDMS) is the gold standard for this analysis, relying on stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response. The most commonly used internal standard is Creatinine-d3. However, 13C-labeled standards like this compound are gaining interest due to their inherent advantages, such as closer co-elution with the analyte and greater isotopic stability. This guide presents a comparative overview of their performance characteristics.

Performance Data Comparison

The following tables summarize the performance characteristics of creatinine analysis using different isotopically labeled internal standards on various mass spectrometry platforms. It is important to note that publicly available, peer-reviewed data for this compound is limited compared to the extensive documentation for Creatinine-d3.

Table 1: Performance Characteristics of Creatinine Internal Standards in LC-MS/MS

ParameterCreatinine-d3This compound (and other 13C-labeled analogs)Other Methods (Jaffe, Enzymatic)
Linearity (R²) >0.99[1][2]Assumed to be similar to d3, >0.99Varies, can be linear
Precision (%CV) Intra-day: <5%, Inter-day: <10%[1][2][3]A study with [13C,15N2]Creatinine in GC-MS showed CV of 0.35-1.05%[4]Jaffe: Higher CVs; Enzymatic: Better precision than Jaffe[5]
Accuracy (%Bias) Typically <5% from reference values[1][3]Expected to be high due to co-elutionJaffe: Can have significant positive bias; Enzymatic: Generally better accuracy[3]
LOD/LOQ LOD: ~0.05-1 µg/mL, LOQ: ~0.1-5 µg/mL[1]Expected to be in a similar low µg/mL rangeHigher LOD/LOQ compared to MS methods
Matrix Effects Effectively compensatedExcellent compensation due to identical physicochemical properties[6][7]Susceptible to interferences from other substances in the matrix[5]
Isotopic Stability Generally stable, but potential for back-exchange in certain conditions[6]Highly stable, no risk of H/D exchange[6][7]Not applicable

Note: The data for Creatinine-d3 is compiled from multiple validation studies. The information for this compound is largely based on the theoretical advantages of 13C-labeling and limited available data for other 13C-labeled creatinine isotopologues.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for creatinine analysis using isotopically labeled internal standards with LC-MS/MS.

LC-MS/MS Method for Creatinine in Human Urine

This protocol is a generalized procedure based on common practices in published literature.[1]

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to mix.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitates.

  • Prepare a working internal standard solution of this compound or Creatinine-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of the internal standard working solution.

  • Vortex the mixture thoroughly.

  • Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Creatinine: e.g., m/z 114 -> 44

    • This compound: e.g., m/z 118 -> 47 (hypothetical, exact transition depends on labeling pattern)

    • Creatinine-d3: e.g., m/z 117 -> 47

Visualization of Methodologies

To illustrate the analytical process and the underlying biochemistry, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Urine/Serum Sample Spike Spike with This compound IS Sample->Spike Dilute Dilution Spike->Dilute Vortex Vortex & Centrifuge Dilute->Vortex Transfer Transfer to Vial Vortex->Transfer Autosampler Autosampler Injection Transfer->Autosampler LC LC Separation (C18 Column) Autosampler->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Ratio Analyte/IS Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification Creatinine_Pathway cluster_synthesis Creatine Synthesis (Liver & Kidneys) cluster_muscle Muscle Metabolism cluster_excretion Excretion Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate Glycine Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine SAM S-adenosyl methionine SAM->Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization ATP ATP Phosphocreatine->Creatinine Non-enzymatic cyclization ADP ADP ATP->ADP Urine Urine Creatinine->Urine

References

A Head-to-Head Comparison: Creatinine-13C4 (IDMS) vs. Enzymatic Methods for Creatinine Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of creatinine is paramount for assessing renal function and overall health. This guide provides a detailed comparison of two prominent methodologies: the gold-standard Isotope Dilution Mass Spectrometry (IDMS) using Creatinine-13C4 and the widely used enzymatic methods.

This publication delves into the fundamental principles, experimental protocols, and performance characteristics of each method, supported by experimental data to aid in the selection of the most appropriate technique for your research and development needs.

At a Glance: Key Differences

FeatureThis compound (IDMS)Enzymatic Method
Principle Mass spectrometry with a stable isotope-labeled internal standard.Coupled enzyme reactions leading to a colorimetric or spectrophotometric endpoint.
Specificity Very high; considered the reference or "gold standard" method.High, but can be subject to interferences from substances like bilirubin and certain drugs.
Accuracy High; provides definitive, traceable results.Generally good, but can show bias compared to IDMS, especially at low creatinine concentrations.
Precision Excellent; low coefficient of variation (CV).Good, with CVs typically in the low single digits.
Complexity High; requires specialized equipment (LC-MS/MS) and expertise.Lower; readily automated on standard clinical chemistry analyzers.
Cost High (instrumentation and reagents).Lower to moderate.
Throughput Lower.High.

Performance Data: A Quantitative Comparison

The following tables summarize the performance characteristics of this compound (IDMS) and enzymatic methods based on published studies.

Table 1: Precision

MethodAnalyte LevelIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)
This compound (IDMS) 64.6 µmol/L0.9%[1]1.9%[1]
354 µmol/L0.9%[1]1.8%[1]
Various Control Sera0.35% - 1.05%[2]Not Reported
Enzymatic Method 1.32 mg/dL1.5%2.5%
1.54 mg/dL0.9%2.1%
Various<5%[3]Not Reported

Table 2: Accuracy and Bias

ComparisonCorrelation Coefficient (r)Bias
Enzymatic vs. IDMS-traceable HPLC 0.984 (in pediatric patients with chronic kidney disease)[4]Enzymatic method was 7% higher than HPLC.[4]
0.83 (in "normal" pediatric patients)[4]Enzymatic method was 18.3% lower than HPLC at lower concentrations.[4]
Jaffe vs. Enzymatic (IDMS-traceable) 0.90 (in healthy subjects)Jaffe and enzymatic methods showed adequate agreement.
0.76 (in diabetic patients)Enzymatic method performed slightly better.

Experimental Principles and Workflows

This compound (Isotope Dilution Mass Spectrometry)

IDMS is the reference method for creatinine measurement due to its high specificity and accuracy.[5] The principle relies on adding a known amount of a stable, isotopically labeled internal standard (this compound) to the sample. This "spiked" sample is then processed, and the ratio of the endogenous (unlabeled) creatinine to the labeled internal standard is measured by a mass spectrometer. Because the labeled and unlabeled creatinine behave almost identically during sample preparation and analysis, any sample loss affects both equally, leading to a highly accurate measurement.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample spike Add this compound Internal Standard serum->spike precipitate Protein Precipitation (e.g., with methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms ratio Measure Ratio of Creatinine to this compound ms->ratio calculate Calculate Creatinine Concentration ratio->calculate

Workflow for this compound (IDMS) Measurement.

Enzymatic Method

Enzymatic methods for creatinine measurement are widely used in clinical laboratories due to their adaptability to automated analyzers and higher specificity compared to the older Jaffe method.[4] These assays typically involve a series of coupled enzymatic reactions. In a common pathway, creatinine is first hydrolyzed to creatine by creatininase. Creatine is then converted to sarcosine and urea by creatinase. Subsequently, sarcosine is oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide. The hydrogen peroxide is then measured in a peroxidase-catalyzed reaction that produces a colored product, which is quantified spectrophotometrically.[6][7]

cluster_reaction Enzymatic Cascade cluster_detection Detection creatinine Creatinine creatine Creatine creatinine->creatine Creatininase sarcosine Sarcosine + Urea creatine->sarcosine Creatinase h2o2 Glycine + Formaldehyde + Hydrogen Peroxide (H₂O₂) sarcosine->h2o2 Sarcosine Oxidase color_product Colored Product h2o2->color_product Peroxidase + Chromogen spectro Spectrophotometric Measurement color_product->spectro

Signaling Pathway for a Common Enzymatic Creatinine Assay.

Experimental Protocols

Detailed Protocol for this compound (IDMS) Measurement

This protocol is a representative example and may require optimization based on the specific instrumentation and reagents used.

  • Preparation of Internal Standard Working Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).

    • Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the same solvent.

  • Sample Preparation:

    • To 100 µL of serum, plasma, or urine, add 100 µL of the this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex mix for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Liquid Chromatography:

    • Column: A suitable C18 or HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate creatinine from other sample components.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Creatinine: e.g., m/z 114 -> 44

      • This compound: e.g., m/z 118 -> 48 (Note: exact m/z will depend on the labeling pattern).

    • Optimize collision energies and other MS parameters for maximum signal intensity.

  • Quantification:

    • Generate a calibration curve using standards containing known concentrations of unlabeled creatinine and a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the calibrators and the unknown samples.

    • Determine the concentration of creatinine in the samples by interpolating their peak area ratios from the calibration curve.

Detailed Protocol for Enzymatic Creatinine Measurement

This protocol is based on a typical automated enzymatic assay and may vary depending on the specific reagent kit and analyzer.

  • Reagent Preparation:

    • Most commercial enzymatic creatinine kits come with ready-to-use liquid reagents (R1 and R2).[3] Allow reagents to come to room temperature before use.

  • Sample Handling:

    • Use serum, heparinized plasma, or urine. For urine samples, a pre-dilution (e.g., 1:50) with deionized water is typically required.[8]

    • Ensure samples are free of gross hemolysis or lipemia.

  • Assay Procedure (Automated Analyzer):

    • The analyzer pipettes a specific volume of the sample into a reaction cuvette.

    • Reaction 1 (Endogenous Creatine Removal):

      • Reagent 1 (R1), containing creatinase, sarcosine oxidase, and catalase, is added to the sample.[8]

      • The mixture is incubated (e.g., for 5 minutes at 37°C) to allow for the enzymatic degradation of any pre-existing creatine in the sample.[8]

    • Reaction 2 (Creatinine Measurement):

      • Reagent 2 (R2), containing creatininase and a chromogenic system (e.g., 4-aminoantipyrine and a peroxidase substrate), is added. R2 also contains an inhibitor for the catalase from R1 (e.g., sodium azide).[8]

      • The creatininase in R2 converts the sample's creatinine to creatine. This newly formed creatine is then acted upon by the enzymes from R1 to produce hydrogen peroxide.

      • The hydrogen peroxide reacts with the chromogenic system in the presence of peroxidase to form a colored product.

    • Measurement:

      • The absorbance of the colored product is measured at a specific wavelength (e.g., 545 nm).[8]

      • The change in absorbance is proportional to the creatinine concentration in the sample.

  • Calibration and Quality Control:

    • A calibration curve is generated using calibrators with known creatinine concentrations.

    • Quality control materials at different concentrations should be run with each batch of samples to ensure the accuracy and precision of the assay.

Conclusion

Both this compound (IDMS) and enzymatic methods are powerful tools for creatinine quantification. The choice between them depends on the specific requirements of the study.

  • For applications demanding the highest accuracy and specificity, such as in reference laboratories, the development of reference materials, and pivotal clinical trials, the this compound (IDMS) method is the undisputed gold standard. Its robustness against interferences and its high precision make it the definitive method.

  • For routine clinical diagnostics, large-scale epidemiological studies, and drug development settings where high throughput and cost-effectiveness are crucial, modern enzymatic methods offer an excellent balance of performance and practicality. They are significantly more specific than older methods and provide reliable results for most samples.

Researchers and drug development professionals should carefully consider the trade-offs between accuracy, throughput, cost, and the potential for interferences when selecting a creatinine measurement method. For critical applications, confirmation of enzymatic results with an IDMS method may be warranted.

References

A Comparative Guide to Reference Standards for Creatinine-13C4 Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the accurate quantification of endogenous molecules like creatinine is paramount for clinical diagnostics and pharmacokinetic studies. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of commercially available Creatinine-13C4 reference standards, crucial for the validation of analytical methods.

Comparison of Commercially Available Creatinine-¹³C₄ Reference Standards

The selection of a suitable this compound reference standard is a critical first step in method development and validation. While a direct head-to-head performance comparison study between all commercial standards is not publicly available, a comparison of their specifications from prominent suppliers provides valuable insights. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for detailed information.

FeatureSupplier A: Sigma-AldrichSupplier B: LGC Standards
Product Name Creatinine-(methyl-13C)This compound
CAS Number 1173022-95-11286953-05-6
Isotopic Purity 99 atom % 13CInformation typically available on the Certificate of Analysis.
Chemical Purity ≥98%Information typically available on the Certificate of Analysis.
Format SolidSolid
Traceability Traceable to USP secondary standards.[1]Often provides traceability to primary standards.
Documentation Certificate of Analysis readily available online.[2]Certificate of Analysis provided with the product.[3]

Note: The information for Supplier B is generalized as detailed specifications are often restricted to customer access. It is imperative to obtain the Certificate of Analysis for any chosen standard to confirm its specific characteristics.

The Importance of Isotopic Purity

The isotopic purity of a stable isotope-labeled internal standard is a critical parameter. High isotopic purity (ideally ≥99%) minimizes the contribution of the internal standard's signal to the analyte's signal, thereby ensuring accurate quantification. The use of ¹³C-labeled standards is often preferred over deuterium (²H)-labeled standards as they are less likely to exhibit chromatographic shifts relative to the unlabeled analyte, a phenomenon known as the "isotope effect." This co-elution is crucial for effective compensation of matrix effects.[4]

Experimental Protocol for Method Validation

A robust method validation is essential to ensure the reliability of analytical data. The following is a generalized protocol for the validation of an LC-MS/MS method for creatinine quantification using a this compound internal standard, based on established practices.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of unlabeled creatinine and this compound in an appropriate solvent (e.g., methanol or water).

  • Prepare a series of calibration standards by spiking a biological matrix (e.g., plasma, urine) with varying concentrations of unlabeled creatinine.

  • Prepare a working solution of the this compound internal standard at a fixed concentration.

2. Sample Preparation:

  • To an aliquot of the sample (calibrator, quality control, or unknown), add a fixed volume of the this compound internal standard working solution.

  • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a suitable HPLC or UHPLC column (e.g., C18) to achieve chromatographic separation of creatinine from other matrix components. An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both creatinine and this compound using Multiple Reaction Monitoring (MRM).

    • Creatinine: e.g., m/z 114 -> 44, 86

    • This compound: e.g., m/z 118 -> 48, 90

4. Validation Parameters: The method should be validated for the following parameters according to regulatory guidelines (e.g., FDA, EMA):

  • Specificity and Selectivity: Assess the ability of the method to differentiate and quantify creatinine in the presence of other endogenous or exogenous compounds.

  • Linearity and Range: Determine the concentration range over which the method is accurate, precise, and linear. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is typically assessed at multiple concentration levels (low, medium, and high QC samples).

  • Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of creatinine in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of creatinine that can be reliably detected and quantified with acceptable accuracy and precision.

Workflow and Pathway Diagrams

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Stock Stock Solutions (Creatinine & this compound) Cal_QC Calibration Standards & QC Samples Stock->Cal_QC IS_Spike Internal Standard Spiking Cal_QC->IS_Spike Precip Protein Precipitation IS_Spike->Precip Supernatant Supernatant Collection Precip->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data Linearity Linearity Report Validation Report Linearity->Report Accuracy Accuracy & Precision Accuracy->Report Matrix Matrix Effect Matrix->Report Stability Stability Stability->Report LOD_LOQ LOD/LOQ LOD_LOQ->Report Data->Linearity Data->Accuracy Data->Matrix Data->Stability Data->LOD_LOQ

Caption: Experimental workflow for this compound method validation.

G cluster_pathway Simplified Creatinine Metabolic Pathway cluster_excretion Excretion Creatine Creatine CreatineP Creatine Phosphate Creatine->CreatineP Creatine Kinase Creatinine Creatinine Creatine->Creatinine Non-enzymatic cyclization CreatineP->Creatinine Non-enzymatic cyclization Kidney Kidney Creatinine->Kidney Bloodstream Urine Urine Kidney->Urine Glomerular Filtration

Caption: Simplified metabolic pathway of creatinine.

References

Comparative Performance Analysis: Creatinine-13C4 in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the use of Creatinine-13C4 as an internal standard in bioanalytical methods, with a focus on linearity and recovery studies. The performance of this compound is contextualized by comparing it with the commonly used alternative, Creatinine-d3. The data presented is synthesized from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical method validation studies.

Performance Comparison of Internal Standards

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative LC-MS/MS analysis due to their similar physicochemical properties to the analyte, which allows them to co-elute and experience similar matrix effects and ionization efficiencies.[1] This minimizes analytical variability and improves the accuracy and precision of the assay.[1] Both this compound and Creatinine-d3 are excellent choices for an internal standard in creatinine analysis. While 13C-labeled standards are sometimes preferred to avoid any potential for deuterium exchange that can occur with D-labeled standards under certain conditions, both have been successfully used in numerous validated assays.[2]

The following table summarizes typical performance characteristics for linearity and recovery based on published data for LC-MS/MS assays using a stable isotope-labeled internal standard for creatinine, such as Creatinine-d3. This data serves as a benchmark for the expected performance of this compound.

Parameter Creatinine-d3 (Alternative) This compound (Product) Comments
Linearity (R²) > 0.99[3][4]Expected: > 0.99A high coefficient of determination (R²) indicates a strong linear relationship between the analyte concentration and the instrument response.
Linear Range 0.3 - 20 mg/dL (in DBS)[3], 7.50–300 mg/dL (in urine)[4]Application DependentThe linear range should be established based on the expected concentrations in the study samples.
Recovery (%) Typically 85-115%Expected: 85-115%Recovery assesses the extraction efficiency of an analytical process. Consistent and reproducible recovery is more important than 100% recovery.
Precision (%RSD) < 15%Expected: < 15%The precision of the assay, expressed as the relative standard deviation, should be within acceptable limits as defined by regulatory guidelines.

Experimental Protocols

The following are detailed methodologies for conducting linearity and recovery studies for the quantification of creatinine in a biological matrix (e.g., plasma, urine) using this compound as an internal standard with an LC-MS/MS system.

Linearity Study Protocol

Objective: To demonstrate the linear relationship between the concentration of creatinine and the detector response over a defined range.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of creatinine in a suitable solvent (e.g., methanol/water).

    • Prepare a working internal standard solution of this compound at a constant concentration.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the creatinine primary stock solution to prepare a series of at least six to eight non-zero calibration standards in a surrogate matrix (e.g., charcoal-stripped serum or an artificial matrix). The concentration range should encompass the expected concentrations of the study samples.

  • Sample Preparation:

    • To an aliquot of each calibration standard, add a fixed volume of the this compound internal standard working solution.

    • Perform sample extraction (e.g., protein precipitation with acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Analyze the samples using a validated chromatographic method and mass spectrometric conditions.

  • Data Analysis:

    • Calculate the peak area ratio of creatinine to this compound for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of each standard.

    • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Recovery Study Protocol

Objective: To evaluate the efficiency of the extraction procedure for creatinine from the biological matrix.

  • Preparation of Sample Sets:

    • Set 1 (Pre-extraction Spike): Spike a blank biological matrix with creatinine at three different concentration levels (low, medium, and high). Add the this compound internal standard. Process and extract these samples as you would with study samples.

    • Set 2 (Post-extraction Spike): Process blank biological matrix samples through the extraction procedure. Spike the resulting extract with creatinine and this compound at the same three concentration levels as Set 1.

    • Set 3 (Neat Solution): Prepare solutions of creatinine and this compound in the reconstitution solvent at the same final concentrations as Set 1 and Set 2.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean peak area of creatinine for each concentration level in all three sets.

    • Calculate the percentage recovery using the following formula:

      • % Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100

Visualized Workflows

The following diagrams illustrate the experimental workflows for the linearity and recovery studies described above.

Linearity_Study_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis Stock Prepare Creatinine & This compound Stock Solutions Cal_Standards Create Serial Dilutions of Creatinine in Surrogate Matrix Stock->Cal_Standards Spike_IS Spike Calibration Standards with this compound IS Cal_Standards->Spike_IS Extract Perform Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Extract Centrifuge Centrifuge to Pellet Protein Extract->Centrifuge Evap_Recon Evaporate Supernatant & Reconstitute in Mobile Phase Centrifuge->Evap_Recon LCMS Inject Samples into LC-MS/MS System Evap_Recon->LCMS Data_Analysis Calculate Peak Area Ratios (Analyte/IS) LCMS->Data_Analysis Plot Plot Ratios vs. Concentration & Perform Linear Regression Data_Analysis->Plot

Caption: Workflow for a linearity study of creatinine using a stable isotope-labeled internal standard.

Recovery_Study_Workflow cluster_set1 Set 1: Pre-extraction Spike cluster_set2 Set 2: Post-extraction Spike cluster_set3 Set 3: Neat Solution cluster_analysis Analysis Spike_Matrix Spike Blank Matrix with Creatinine & this compound Extract1 Extract Samples Spike_Matrix->Extract1 LCMS Analyze All Sets with LC-MS/MS Extract1->LCMS Extract_Blank Extract Blank Matrix Spike_Extract Spike Extract with Creatinine & this compound Extract_Blank->Spike_Extract Spike_Extract->LCMS Neat_Sol Prepare Creatinine & This compound in Solvent Neat_Sol->LCMS Calc Calculate Mean Peak Areas for Each Set LCMS->Calc Recovery_Calc Calculate % Recovery: (Set 1 / Set 2) * 100 Calc->Recovery_Calc

Caption: Workflow for a recovery study comparing pre- and post-extraction spiked samples.

References

A Comparative Guide to Creatinine Quantification: Isotope Dilution Mass Spectrometry vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of creatinine quantification methods, focusing on the high-precision Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) method using Creatinine-13C4, and the widely used non-labeled colorimetric (Jaffe) and enzymatic methods. The selection of an appropriate creatinine assay is critical for accurate assessment of renal function in clinical research and drug development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your research needs.

Introduction to Creatinine Quantification Methods

Creatinine, a metabolic byproduct of muscle creatine phosphate, is a key biomarker for assessing renal function. Its clearance from the body is primarily through glomerular filtration, making its concentration in serum or plasma an effective indicator of the glomerular filtration rate (GFR). Accurate and precise measurement of creatinine is therefore paramount. Three primary methods are currently employed for creatinine quantification:

  • Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS): This is considered the gold standard for creatinine measurement. It utilizes a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but has a different mass. By measuring the ratio of the analyte to the internal standard, this method provides high accuracy and precision, and is less susceptible to interferences.[1][2][3][4]

  • Jaffe (Alkaline Picrate) Method: This is the oldest and one of the most common colorimetric methods. It is based on the reaction of creatinine with picric acid in an alkaline solution to form a reddish-orange complex.[5][6][7] While cost-effective and simple to automate, the Jaffe method is known for its lack of specificity due to interference from various substances in the sample matrix.[1][4]

  • Enzymatic Method: This method employs a series of enzymatic reactions that are more specific to creatinine than the Jaffe reaction. Typically, creatininase, creatinase, and sarcosine oxidase are used to produce hydrogen peroxide, which is then measured in a colorimetric reaction.[7][8] While generally more specific than the Jaffe method, enzymatic assays can still be subject to certain interferences.[1][4]

Quantitative Performance Comparison

The following tables summarize the analytical performance characteristics of the three methods based on published experimental data.

Table 1: Accuracy (Bias) of Creatinine Quantification Methods Compared to ID-LC-MS/MS

MethodAverage Bias (%)Key Observations
Jaffe Method +11.7%[1][4]Consistently overestimates creatinine levels, especially at lower concentrations.[8]
Enzymatic Method -2.1%[1][4]Shows significantly better agreement with the reference method compared to the Jaffe method.
ID-LC-MS/MS 1.06% (vs. reference material)[2][4]Demonstrates the highest accuracy, serving as the reference method for comparison.

Table 2: Precision (Coefficient of Variation, CV) of Creatinine Quantification Methods

MethodIntra-Assay CV (%)Inter-Assay CV (%)
Jaffe Method < 5%[7]< 5%[7]
Enzymatic Method 1.72% - 3.17%[7]0.95% - 3.17%[7]
ID-LC-MS/MS 1.15% - 3.84%[2][4]1.15% - 3.84%[2][4]

Table 3: Analytical Sensitivity and Linearity

MethodLimit of Quantification (LOQ)Linearity Range
Jaffe Method 0.2 mg/dL[8]Up to 38.7 mg/dL[8]
Enzymatic Method 0.1 mg/dL[8]Up to 40 mg/dL[8]
ID-LC-MS/MS 4.4 µmol/L (~0.05 mg/dL)[2][4]0.3 - 20 mg/dL[9]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each creatinine quantification method.

Jaffe_Method_Workflow cluster_sample_prep Sample Preparation cluster_reaction Jaffe Reaction cluster_detection Detection Sample Serum/Plasma Sample Deproteinization Protein Precipitation (e.g., with acid) Sample->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 AlkalinePicrate Add Alkaline Picrate Solution Supernatant1->AlkalinePicrate Incubation Incubate at Room Temperature AlkalinePicrate->Incubation Spectrophotometry Measure Absorbance at ~490-520 nm Incubation->Spectrophotometry Calculation1 Calculate Creatinine Concentration Spectrophotometry->Calculation1

Jaffe Method Workflow

Enzymatic_Method_Workflow cluster_sample_prep_enzymatic Sample Preparation cluster_reaction_enzymatic Enzymatic Reactions cluster_detection_enzymatic Detection Sample_E Serum/Plasma Sample Reagent1 Add Reagent 1 (Creatininase, Creatinase, Sarcosine Oxidase) Sample_E->Reagent1 Incubation1 Incubate Reagent1->Incubation1 Reagent2 Add Reagent 2 (Peroxidase, Chromogen) Incubation1->Reagent2 Incubation2 Incubate Reagent2->Incubation2 Spectrophotometry_E Measure Absorbance at ~546 nm Incubation2->Spectrophotometry_E Calculation_E Calculate Creatinine Concentration Spectrophotometry_E->Calculation_E

Enzymatic Method Workflow

LCMS_Workflow cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_processing_lcms Data Processing Sample_L Serum/Plasma Sample IS_Spike Spike with This compound Internal Standard Sample_L->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) IS_Spike->Protein_Precipitation Centrifugation_L Centrifugation Protein_Precipitation->Centrifugation_L Supernatant_L Collect & Dilute Supernatant Centrifugation_L->Supernatant_L Injection Inject into LC-MS/MS System Supernatant_L->Injection Chromatography Chromatographic Separation (HILIC or Reversed-Phase) Injection->Chromatography MS_Detection Tandem Mass Spectrometry Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Calculation Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Calculation

ID-LC-MS/MS Workflow

Detailed Experimental Protocols

This compound Isotope Dilution LC-MS/MS Method

This method is adapted from established protocols for isotope dilution mass spectrometry of creatinine.[2][10][11]

a. Materials and Reagents:

  • Creatinine and this compound standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human serum/plasma samples

b. Sample Preparation:

  • To 50 µL of serum or plasma, add 20 µL of this compound internal standard working solution.

  • Add 200 µL of methanol or acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 15,000 rpm for 3 minutes.

  • Transfer 50 µL of the supernatant to a new tube and dilute with 50 µL of water.

  • Transfer the final mixture to an autosampler vial for injection.

c. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: HILIC column (e.g., 2.1 mm × 100 mm, 2.6-μm)[10]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid.[10]

  • Flow Rate: 0.3 mL/min[10]

  • Injection Volume: 3 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., API 4000)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Creatinine transition: e.g., m/z 114 → 44

    • This compound transition: e.g., m/z 118 → 48 (Note: exact mass transitions for 13C4 may vary slightly based on the specific labeled positions)

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of creatinine to this compound against the concentration of the calibrators.

  • Quantify creatinine in the samples by interpolating their peak area ratios from the calibration curve.

Jaffe (Alkaline Picrate) Method

This protocol is based on the kinetic Jaffe reaction.[5][6][7]

a. Materials and Reagents:

  • Picric acid solution

  • Sodium hydroxide solution

  • Creatinine standards

  • Serum/plasma samples

b. Procedure:

  • Prepare a working reagent by mixing the picric acid and sodium hydroxide solutions.

  • Pipette a small volume of serum/plasma or standard into a cuvette.

  • Add the working reagent to the cuvette and mix.

  • Measure the rate of change in absorbance at approximately 490-520 nm over a defined time interval (e.g., 30 to 90 seconds) using a spectrophotometer.

  • The rate of color formation is proportional to the creatinine concentration.

c. Data Analysis:

  • Generate a standard curve by plotting the rate of absorbance change versus the concentration of the creatinine standards.

  • Determine the creatinine concentration in the samples from the standard curve.

Enzymatic Method

This protocol describes a typical coupled enzymatic assay.[7][8]

a. Materials and Reagents:

  • Reagent 1 (containing creatininase, creatinase, sarcosine oxidase)

  • Reagent 2 (containing peroxidase and a chromogen)

  • Creatinine standards

  • Serum/plasma samples

b. Procedure:

  • Pipette the serum/plasma or standard into a cuvette.

  • Add Reagent 1 and incubate to convert creatinine to hydrogen peroxide.

  • Add Reagent 2 to initiate the color-forming reaction.

  • Incubate to allow for color development.

  • Measure the absorbance at approximately 546 nm using a spectrophotometer.

c. Data Analysis:

  • Create a standard curve by plotting the absorbance values against the concentrations of the creatinine standards.

  • Calculate the creatinine concentration in the samples based on the standard curve.

Conclusion

The choice of creatinine quantification method has significant implications for the accuracy of renal function assessment.

  • ID-LC-MS/MS using this compound stands out as the most accurate and precise method, making it the recommended choice for clinical trials and research studies where high-quality data is essential. Its high specificity minimizes the risk of erroneous results due to interfering substances.[1][4]

  • The enzymatic method offers a significant improvement in specificity and accuracy over the Jaffe method and is a suitable alternative for routine clinical use when LC-MS/MS is not available.[1][4][8]

  • The Jaffe method , while widely used due to its low cost and ease of automation, is prone to significant interferences and a positive bias, which can lead to the misclassification of renal function.[1][4][8] Its use should be carefully considered, especially in populations where interfering substances are common.

For drug development and clinical research applications demanding the highest level of accuracy and reliability, the adoption of an ID-LC-MS/MS method with a stable isotope-labeled internal standard like this compound is strongly recommended.

References

Safety Operating Guide

Proper Disposal of Creatinine-13C4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Creatinine-13C4, a stable, non-radioactive isotopically labeled compound, is a crucial internal standard for quantitative analysis in clinical and research laboratories, particularly in mass spectrometry-based assays. While it is not classified as a hazardous substance, proper disposal is essential to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe and efficient disposal of this compound and associated waste.

Key Safety and Handling Information

As a non-radioactive, isotopically labeled compound, the disposal of this compound follows the same protocols as its unlabeled counterpart. Safety data sheets for creatinine indicate that it is not a hazardous chemical. However, standard laboratory good practices should always be observed.

Personal Protective Equipment (PPE) when handling this compound and its waste:

  • Gloves: Nitrile or latex gloves should be worn to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are necessary to protect from dust or splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Summary of Key Chemical Data
PropertyValueReference
Appearance White to off-white solid
Molecular Formula C₄H₇N₃O (for unlabeled creatinine)[1]
Hazard Classification Not a hazardous substance or mixture
Solubility Soluble in water[2]

Disposal Procedures for this compound Waste Streams

In a typical laboratory setting, the use of this compound as an internal standard in methods like liquid chromatography-mass spectrometry (LC-MS) generates several types of waste.[3][4][5] Proper segregation of this waste is crucial for both safety and cost-effective disposal.

Unused or Expired Solid this compound

Solid this compound that is expired or no longer needed should be disposed of as non-hazardous solid chemical waste.

Procedure:

  • Ensure the container is clearly labeled with the chemical name ("this compound").

  • Place the sealed container in the designated receptacle for non-hazardous solid chemical waste.

  • Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

This compound Solutions

Stock solutions and working standards are often prepared in solvents such as methanol, acetonitrile, or water. The disposal of these solutions depends on the solvent used.

Procedure:

  • Aqueous Solutions: If this compound is dissolved in water or a benign buffer solution, it can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations and institutional policies.

  • Solvent-Based Solutions: Solutions containing organic solvents (e.g., methanol, acetonitrile) must be treated as hazardous chemical waste.

    • Collect the waste solution in a clearly labeled, sealed, and appropriate waste container (e.g., a solvent waste carboy).

    • The label should include the chemical name ("this compound") and the solvent(s) used.

    • Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

    • Never mix incompatible waste streams.

Contaminated Laboratory Supplies

Disposable labware such as pipette tips, vials, and centrifuge tubes that have come into contact with this compound should be disposed of based on the nature of the contamination.

Procedure:

  • Non-Hazardous Contamination: If the labware is contaminated only with aqueous solutions of this compound, it can be disposed of in the regular laboratory trash, unless it is considered sharps waste.

  • Hazardous Contamination: If the labware is contaminated with solutions containing organic solvents, it must be disposed of as solid hazardous waste.

    • Collect the contaminated items in a designated, labeled container for solid hazardous waste.

    • Ensure the container is sealed before being moved to the satellite accumulation area for pickup.

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for proper disposal.

Post-Analysis Waste from LC-MS

The effluent from an LC-MS instrument will contain a mixture of the biological matrix (e.g., serum, urine), solvents, and a very low concentration of this compound.

Procedure:

  • The waste effluent from the LC-MS should be collected in a designated hazardous waste container.

  • The container must be clearly labeled with the composition of the mobile phase (e.g., "Methanol/Water mixture").

  • This waste should be handled and disposed of as hazardous liquid waste according to your institution's EHS guidelines.

Experimental Protocol: Preparation of a this compound Internal Standard Stock Solution

To provide context for the waste generated, here is a typical protocol for preparing a this compound internal standard stock solution for use in LC-MS analysis.

Objective: To prepare a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound (solid)

  • Methanol (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes and pipette tips

  • Spatula

  • Weighing paper

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol to the flask and gently swirl to dissolve the solid completely.

  • Once dissolved, add methanol to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled storage vial and store at the recommended temperature (typically -20°C).

Waste Generated from this Protocol:

  • Solid Waste: Weighing paper, pipette tips, and any gloves used. If only methanol was used, these can be disposed of as solid hazardous waste.

  • Liquid Waste: Any excess methanol used for rinsing. This should be collected as hazardous liquid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.

Creatinine_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal Path cluster_liquid_disposal Liquid Waste Disposal Path Waste This compound Waste Solid Solid (Unused chemical, contaminated labware) Waste->Solid Is it solid? Liquid Liquid (Solutions, LC effluent) Waste->Liquid Is it liquid? Solid_Hazardous Hazardous? (Solvent contamination) Solid->Solid_Hazardous Liquid_Hazardous Hazardous? (Contains organic solvent) Liquid->Liquid_Hazardous Non_Haz_Solid Non-Hazardous Solid Waste Bin Solid_Hazardous->Non_Haz_Solid No Haz_Solid Hazardous Solid Waste Bin Solid_Hazardous->Haz_Solid Yes Non_Haz_Liquid Sanitary Sewer (with copious water) Liquid_Hazardous->Non_Haz_Liquid No Haz_Liquid Hazardous Liquid Waste Container Liquid_Hazardous->Haz_Liquid Yes

Caption: Decision workflow for this compound waste disposal.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound and its associated waste, contributing to a secure and efficient research environment. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Essential Safety and Logistical Information for Handling Creatinine-13C4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for the handling of Creatinine-13C4, a stable isotope-labeled compound. Adherence to these procedural guidelines will minimize risk and ensure proper disposal.

Operational Plan: Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, prudent laboratory practice dictates the use of appropriate personal protective equipment (PPE) to prevent potential minor irritations and maintain a sterile working environment. The following table summarizes the recommended PPE for handling this compound in powder form.

Body Part PPE Item Specification Purpose
Hands GlovesNitrile or LatexTo prevent skin contact and potential contamination of the sample.
Eyes Safety GlassesANSI Z87.1-ratedTo protect eyes from airborne powder particles.
Respiratory Dust Mask (optional)N95 or equivalentRecommended when handling large quantities or if dust is generated, to prevent respiratory tract irritation.[1]
Body Laboratory CoatStandardTo protect clothing and skin from spills.

Experimental Protocol: Safe Handling Procedure

  • Preparation: Before handling this compound, ensure the work area (e.g., laboratory bench, fume hood) is clean and free of contaminants.

  • PPE Donning: Put on a laboratory coat, safety glasses, and gloves. If a significant amount of dust is anticipated, a dust mask should also be worn.

  • Weighing and Transfer:

    • When weighing the powder, use a chemical-resistant spatula and a weigh boat on a calibrated analytical balance.

    • To minimize the generation of airborne dust, handle the powder gently and avoid rapid movements.

    • If possible, perform weighing and transfer operations within a fume hood or a ventilated enclosure.

  • Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with a damp cloth. Remove gloves and wash hands thoroughly with soap and water.

Disposal Plan: Non-Hazardous Waste

This compound is a stable isotope-labeled compound and is not radioactive; therefore, no special precautions for radioactivity are required.[2] As a non-hazardous chemical, its disposal is straightforward but must be done in accordance with institutional and local regulations.[3][4][5]

Waste Type Disposal Method Guidelines
Solid Waste (unused powder, contaminated weigh boats, etc.) Non-Hazardous Solid Waste Stream- Collect in a designated, sealed container labeled "Non-Hazardous Waste." - Do not dispose of in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Liquid Waste (solutions containing this compound) Non-Hazardous Aqueous Waste Stream- Neutralize the pH if necessary. - Dispose of down the sanitary sewer with copious amounts of water, provided it meets local wastewater discharge regulations.[5] - If sewer disposal is not permitted, collect in a designated, sealed container labeled "Non-Hazardous Aqueous Waste."
Empty Containers Regular Trash or Glass Recycling- Ensure the container is "RCRA empty" (no free liquid and no more than 3% by weight of the total capacity of the container remains). - Deface the label to prevent misidentification.[3] - Rinse the container with a suitable solvent (e.g., water) and dispose of the rinsate as non-hazardous liquid waste.

Note: Always consult your institution's specific waste disposal guidelines. When in doubt, contact your Environmental Health and Safety (EHS) department for clarification.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure Start Start: Handling this compound CheckHazard Is the substance hazardous? Start->CheckHazard LabCoat Wear Laboratory Coat CheckHazard->LabCoat No (Non-Hazardous Powder) Gloves Wear Gloves (Nitrile/Latex) LabCoat->Gloves SafetyGlasses Wear Safety Glasses Gloves->SafetyGlasses CheckDust Is significant dust generation expected? SafetyGlasses->CheckDust DustMask Wear N95 Dust Mask CheckDust->DustMask Yes Proceed Proceed with Handling CheckDust->Proceed No DustMask->Proceed

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.